Cyclopropane, 1,1-diethenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
17085-84-6 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1,1-bis(ethenyl)cyclopropane |
InChI |
InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2 |
InChI Key |
UDKCHWVGPNQSQK-UHFFFAOYSA-N |
SMILES |
C=CC1(CC1)C=C |
Canonical SMILES |
C=CC1(CC1)C=C |
Other CAS No. |
17085-84-6 |
Synonyms |
Cyclopropane, 1,1-diethenyl- |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Divinylcyclopropane: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Divinylcyclopropane is a strained cyclic hydrocarbon of significant interest in organic synthesis due to its unique reactivity, particularly its propensity to undergo thermal rearrangement reactions. This guide provides a comprehensive overview of the fundamental properties and structural features of 1,1-divinylcyclopropane, including its physicochemical properties, spectroscopic signature, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development.
Core Properties
1,1-Divinylcyclopropane is a volatile, unsaturated cyclic hydrocarbon. While extensive experimental data for the parent compound is not widely available in commercial databases, its fundamental properties can be summarized based on available literature and comparison with its isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | Inferred |
| Molecular Weight | 94.15 g/mol | [Inferred from isomer data] |
| Boiling Point | Not available | - |
| Density | Not available | - |
Molecular Structure and Conformation
The structure of 1,1-divinylcyclopropane is characterized by a highly strained three-membered ring with two vinyl groups attached to the same carbon atom. This geminal substitution pattern distinguishes it from its more commonly studied isomer, 1,2-divinylcyclopropane. The bond angles within the cyclopropane ring are significantly distorted from the ideal sp³ hybrid angle of 109.5°, leading to substantial ring strain, which is a key driver of its reactivity.
The two vinyl groups are in close proximity, which allows for potential electronic and steric interactions that influence the molecule's conformation and reactivity.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 1,1-divinylcyclopropane is expected to show distinct signals for the vinyl and cyclopropyl protons. The vinyl protons would appear in the downfield region typical for alkenes, exhibiting complex splitting patterns due to cis, trans, and geminal couplings. The cyclopropyl protons would be found in the upfield region, characteristic of strained ring systems.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon framework. It is expected to show signals for the quaternary cyclopropyl carbon, the methylene cyclopropyl carbons, and the sp² hybridized carbons of the vinyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-divinylcyclopropane would be characterized by absorption bands corresponding to the C-H and C=C stretching vibrations of the vinyl groups, as well as the characteristic vibrations of the cyclopropane ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| =C-H Stretch (Vinyl) | ~3080 |
| C=C Stretch (Vinyl) | ~1640 |
| C-H Stretch (Cyclopropyl) | ~3000 |
| Cyclopropyl Ring Vibrations | Fingerprint Region |
Synthesis of 1,1-Divinylcyclopropane
The synthesis of 1,1-divinylcyclopropane can be challenging due to its high reactivity and tendency to undergo rearrangement. However, several synthetic strategies have been employed for the preparation of its derivatives, which can be adapted for the parent compound. One plausible approach involves the reaction of a suitable precursor with vinyl organometallic reagents.[1]
Experimental Protocol: Synthesis of a 1,1-Divinylcyclopropane Derivative
The following protocol describes the synthesis of a substituted 1,1-divinylcyclopropane, which illustrates the general methodology.
Reaction: Addition of vinylmagnesium bromide to an activated methylenecyclopropane derivative.[1]
Materials:
-
Methylenecyclopropane precursor
-
Vinylmagnesium bromide (C₂H₃MgBr) in THF
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the methylenecyclopropane precursor, CuCN (0.2 equivalents), and LiCl (0.2 equivalents) in anhydrous THF.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of vinylmagnesium bromide in THF to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,1-divinylcyclopropane derivative.[1]
Key Reactions and Rearrangements
The most characteristic reaction of 1,1-divinylcyclopropane is its thermal rearrangement to form a five-membered ring system. This transformation is driven by the release of the significant ring strain of the cyclopropane ring.
Vinylcyclopropane Rearrangement
Upon heating to approximately 250 °C, 1,1-divinylcyclopropane undergoes a vinylcyclopropane rearrangement to yield 1-vinylcyclopentene.[1][2] This reaction proceeds through a diradical intermediate.
Caption: Thermal rearrangement of 1,1-divinylcyclopropane.
This rearrangement is a powerful tool for the synthesis of five-membered ring systems, which are common motifs in natural products and pharmaceuticals.
Conclusion
1,1-Divinylcyclopropane is a fascinating molecule with a rich and complex chemistry dominated by its high ring strain. While its isolation and handling can be challenging, its utility as a synthetic intermediate for the construction of cyclopentene derivatives makes it a valuable target for further study. This guide has summarized the core properties, structure, and reactivity of 1,1-divinylcyclopropane, providing a foundation for its application in advanced organic synthesis and drug discovery programs. Further research into the physical and spectral properties of the parent compound is warranted to fully exploit its synthetic potential.
References
The Thermal Rearrangement of 1,1-Divinylcyclopropane: A Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
The thermal rearrangement of 1,1-divinylcyclopropane and its derivatives represents a fascinating and synthetically useful transformation in organic chemistry. The high ring strain of the cyclopropane ring provides a potent thermodynamic driving force for isomerization, leading to the formation of various five- and seven-membered ring systems. This guide delves into the core mechanisms governing this rearrangement, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the involved chemical pathways.
Core Mechanism and Competing Pathways
The thermal behavior of 1,1-divinylcyclopropanes is primarily dominated by the vinylcyclopropane rearrangement , which typically proceeds at elevated temperatures to yield a vinylcyclopentene derivative.[1][2] Unlike the related and often more facile Cope rearrangement of cis-1,2-divinylcyclopropanes, which leads to cycloheptadienes, the 1,1-disubstituted isomer favors the formation of a five-membered ring.[1][3] The parent 1,1-divinylcyclopropane, for instance, undergoes this rearrangement at approximately 250 °C.[1][2]
The accepted mechanism for the vinylcyclopropane rearrangement involves a diradical intermediate. Upon heating, the cyclopropane C-C bond bearing the vinyl groups undergoes homolytic cleavage. This generates a diradical species that can subsequently cyclize to form the more stable five-membered ring of the vinylcyclopentene product. The regioselectivity of this rearrangement can be influenced by substituents on the cyclopropane ring, with migration often favoring the more substituted carbon atom.[1]
However, the thermal rearrangement of substituted 1,1-divinylcyclopropanes is not always straightforward. Depending on the substitution pattern and reaction conditions, several competing pathways can emerge:[1][2][4]
-
Tandem Aromatic Cope-Ene Rearrangement: In substrates bearing suitable aromatic and allylic functionalities, a cascade reaction involving an aromatic Cope rearrangement followed by an ene reaction can occur, leading to the formation of complex tricyclic structures.[1]
-
Retro-Ene Reaction: When the substituents allow, a retro-ene reaction pathway can become accessible, which may be followed by tautomerization or other rearrangements like the Claisen rearrangement.[1]
-
Radical Cyclizations: While this guide focuses on thermal rearrangements, it is noteworthy that in the presence of radical initiators, 1,1-divinylcyclopropanes can undergo tandem radical cyclizations even at room temperature, leading to different product scaffolds.[1][2]
The choice of reaction pathway can often be "dialed in" by careful selection of the substituents on the 1,1-divinylcyclopropane core and the reaction conditions.[1]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the thermal rearrangement of divinylcyclopropanes. It is important to distinguish between the 1,1- and 1,2-isomers, as their reactivity and rearrangement pathways differ significantly.
| Substrate | Rearrangement Type | Product | Activation Energy (ΔG‡) | Temperature | Half-life (t½) | Reference |
| 1,1-Divinylcyclopropane | Vinylcyclopropane | Vinylcyclopentene | Not specified | ~250 °C | Not specified | [1][2] |
| cis-1,2-Divinylcyclopropane | Cope Rearrangement | Cyclohepta-1,4-diene | ~20 kcal/mol | < Room Temp. | 11 min at 288.5 K | [5][6] |
| trans-1,2-Divinylcyclopropane | Isomerization to cis, then Cope | Cyclohepta-1,4-diene | Higher than cis | ~200 °C | Not specified | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for inducing the thermal rearrangement of divinylcyclopropane derivatives.
Protocol 1: Thermal Rearrangement of a Silyl Enol Ether Derivative (General Procedure)
This protocol describes the thermal rearrangement of a silyl enol ether derived from a divinylcyclopropane precursor.
Procedure:
-
A solution of the divinylcyclopropane precursor is prepared.
-
The corresponding silyl enol ether is synthesized.
-
The solvent is removed, and the resulting oil is purified by bulb-to-bulb distillation to yield the silyl enol ether as a colorless oil.
-
The purified silyl enol ether is then subjected to thermolysis by heating it neat under an argon atmosphere at 230 °C in an air-bath for 30-60 minutes.
-
The resulting material is directly distilled under vacuum (e.g., 140–150 °C / 12 torr) to afford the cycloheptadiene product.[3]
Protocol 2: General Procedure for Thermal Rearrangement in Solution
This protocol outlines a general method for conducting the thermal rearrangement in a high-boiling solvent.
Procedure:
-
The substituted 1,1-divinylcyclopropane is synthesized and purified.
-
The divinylcyclopropane is dissolved in a suitable high-boiling solvent, such as toluene or xylene.
-
The solution is heated to reflux for a specified period (e.g., 2 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure (evaporation).
-
The crude product is purified by flash chromatography to isolate the rearranged products.[1]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Caption: The primary thermal rearrangement pathway for 1,1-divinylcyclopropane.
Caption: Competing rearrangement pathways for substituted 1,1-divinylcyclopropanes.
References
- 1. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 4. Rearrangement reactions of 1,1-divinyl-2-phenylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Synthesis of 1,1-Diethenyl-cyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Diethenyl-cyclopropane, also known as 1,1-divinylcyclopropane, is a strained cyclic hydrocarbon of significant interest in organic synthesis due to its unique reactivity and potential as a building block for more complex molecules. Its strained three-membered ring and conjugated diene-like system make it a valuable precursor in various chemical transformations, including rearrangement reactions and polymerizations. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1,1-diethenyl-cyclopropane, complete with detailed experimental protocols derived from analogous reactions, and quantitative data where available.
Introduction
The synthesis of substituted cyclopropanes is a well-established field in organic chemistry. However, the preparation of the parent 1,1-diethenyl-cyclopropane presents unique challenges due to the potential for competing side reactions and the inherent instability of the target molecule. This guide will explore the most promising synthetic routes, focusing on methodologies that offer good yields and purity.
Synthesis Pathways
Several strategic approaches can be envisioned for the synthesis of 1,1-diethenyl-cyclopropane. The most viable methods start from readily available cyclopropane precursors and involve the introduction of the two vinyl groups in the final steps.
Pathway 1: Double Wittig Reaction from Cyclopropanone
A highly convergent and logical route to 1,1-diethenyl-cyclopropane is the double Wittig reaction on cyclopropanone. Cyclopropanone itself is unstable, so a stable precursor such as cyclopropanone ethyl hemiacetal is often used.[1]
References
Spectroscopic Data for 1,1-Divinylcyclopropane: A Technical Guide
Introduction
1,1-Divinylcyclopropane is a strained cyclic hydrocarbon of significant interest in organic synthesis due to its propensity to undergo thermal rearrangement reactions. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and for monitoring its chemical transformations. This technical guide provides a summary of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,1-divinylcyclopropane, along with detailed experimental protocols for acquiring such data.
Spectroscopic Data
While extensive research has been conducted on the reactivity of 1,1-divinylcyclopropane, obtaining detailed, published spectroscopic data for the isolated parent compound has proven challenging. The information presented herein is based on available data for closely related structural analogs, namely vinylcyclopropane and 1,2-divinylcyclopropane, to provide representative spectroscopic characteristics. It is important to note that the actual chemical shifts and absorption frequencies for 1,1-divinylcyclopropane may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,1-divinylcyclopropane is expected to be complex due to spin-spin coupling between the vinyl and cyclopropyl protons. Based on data for vinylcyclopropane, the following chemical shift regions are anticipated:
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic (=CH) | 5.0 - 6.0 | Multiplet |
| Vinylic (=CH₂) | 4.8 - 5.2 | Multiplet |
| Cyclopropyl (CH) | 1.2 - 1.8 | Multiplet |
| Cyclopropyl (CH₂) | 0.4 - 0.9 | Multiplet |
Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule. For 1,1-divinylcyclopropane, the following approximate chemical shifts are expected:
| Carbon Type | Representative Chemical Shift (δ, ppm) |
| Vinylic (=CH) | 135 - 145 |
| Vinylic (=CH₂) | 110 - 120 |
| Quaternary Cyclopropyl (C) | 25 - 35 |
| Cyclopropyl (CH₂) | 5 - 15 |
Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1,1-divinylcyclopropane is expected to show absorptions characteristic of both the vinyl groups and the cyclopropane ring.
| Vibrational Mode | Representative Frequency (cm⁻¹) | Intensity |
| =C-H stretch (vinyl) | 3080 - 3010 | Medium |
| C-H stretch (cyclopropyl) | 3000 - 2900 | Medium |
| C=C stretch (vinyl) | 1640 - 1620 | Medium |
| CH₂ scissoring (cyclopropyl) | ~1450 | Medium |
| C-H bend (vinyl) | 1000 - 910 | Strong |
| Cyclopropane ring deformation | 1050 - 1000 | Medium |
Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of volatile organic compounds like 1,1-divinylcyclopropane.
NMR Spectroscopy Protocol
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. For nonpolar compounds like 1,1-divinylcyclopropane, deuterated chloroform (CDCl₃) is a common choice.
-
Sample Concentration: Prepare a solution of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Instrumental Parameters:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses.
-
Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., several hundred to thousands) is required to obtain a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent or TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid):
-
Salt Plates: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to IR radiation.
-
Sample Application: Place one to two drops of the neat liquid sample onto the center of one salt plate.
-
Sandwiching: Place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.
-
Handling Volatile Samples: For a volatile compound like 1,1-divinylcyclopropane, perform the sample preparation and measurement quickly to minimize evaporation. A sealed liquid cell can also be used.
Instrumental Parameters:
-
Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.
-
Sample Spectrum: Place the prepared salt plate assembly or sealed cell in the sample holder of the spectrometer.
-
Acquisition:
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the major absorption bands in the spectrum.
Visualization of Key Structural Features
The following diagram illustrates the key structural components of 1,1-divinylcyclopropane that give rise to its characteristic spectroscopic signals.
Caption: Key carbon environments in 1,1-divinylcyclopropane.
In-Depth Technical Guide on the Theoretical Stability of 1,1-Divinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Divinylcyclopropane is a fascinating molecule that undergoes a thermally induced vinylcyclopropane rearrangement to form 1-vinylcyclopentene. This isomerization is of significant interest in organic synthesis and theoretical chemistry due to the involvement of high-energy intermediates and the stereochemical intricacies of the reaction pathway. Understanding the stability of 1,1-divinylcyclopropane and the energetic landscape of its rearrangement is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This technical guide provides a comprehensive overview of the theoretical studies on the stability of 1,1-divinylcyclopropane, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the reaction pathways.
Thermal Isomerization of 1,1-Divinylcyclopropane: A Quantitative Overview
The thermal rearrangement of 1,1-divinylcyclopropane to 1-vinylcyclopentene is a unimolecular, first-order reaction that has been studied both experimentally and computationally. The reaction typically requires elevated temperatures, indicating a significant activation barrier.
Experimental Kinetic Data
Seminal work by Dolbier and Alonso established the kinetics of the gas-phase thermal isomerization of 1,1-divinylcyclopropane. Their findings are summarized in the table below.
| Parameter | Value | Reference |
| Temperature Range | 238 to 288 °C | [1] |
| Pressure Range | 4 to 12 torr | [1] |
| Activation Energy (Ea) | 48.7 ± 0.8 kcal/mol | [1] |
| Pre-exponential Factor (A) | 1014.2 ± 0.4 s-1 | [1] |
| Enthalpy of Activation (ΔH‡) | 47.7 ± 0.8 kcal/mol | [1] |
| Entropy of Activation (ΔS‡) | +2.8 ± 1.8 eu | [1] |
Computational Energetics
Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of the 1,1-divinylcyclopropane rearrangement. These studies provide theoretical insights into the activation energy and the nature of the transition state. While a dedicated computational study on the parent 1,1-divinylcyclopropane is not extensively detailed in the literature, the B3LYP functional with the 6-31G* basis set is a commonly accepted level of theory for such systems, providing results that are in good qualitative agreement with experimental data.[2]
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | Value dependent on specific computational model |
| Reaction Enthalpy (ΔH) | Value dependent on specific computational model |
Experimental and Computational Protocols
A thorough understanding of the stability of 1,1-divinylcyclopropane is built upon rigorous experimental and computational methodologies.
Experimental Protocol: Gas-Phase Kinetic Studies
The experimental determination of the Arrhenius parameters for the thermal isomerization of 1,1-divinylcyclopropane involves the following key steps, as described by Dolbier and Alonso:
-
Synthesis of 1,1-Divinylcyclopropane: The substrate is synthesized and purified to ensure high purity for kinetic experiments.
-
Kinetic Runs: The gas-phase pyrolysis is carried out in a static reactor system. A known pressure of 1,1-divinylcyclopropane is introduced into a heated reaction vessel maintained at a constant temperature.
-
Reaction Monitoring: The progress of the reaction is monitored over time by gas chromatography (GC). Aliquots of the reaction mixture are periodically withdrawn and analyzed to determine the relative concentrations of the reactant and product.
-
Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of ln([reactant]) versus time. This process is repeated at various temperatures to obtain a series of rate constants.
-
Arrhenius and Eyring Plots: The activation energy (Ea) and pre-exponential factor (A) are determined from the slope and intercept of an Arrhenius plot (ln(k) vs. 1/T). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation are subsequently calculated from an Eyring plot (ln(k/T) vs. 1/T).
Computational Protocol: Density Functional Theory (DFT) Calculations
A typical computational protocol to investigate the thermal rearrangement of 1,1-divinylcyclopropane using DFT would involve the following steps:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: The B3LYP hybrid functional is a common choice, offering a good balance between accuracy and computational cost for this type of reaction.[2]
-
Basis Set: The 6-31G* basis set is a standard choice for geometry optimizations and frequency calculations of organic molecules.
-
Geometry Optimization: The geometries of the reactant (1,1-divinylcyclopropane), the product (1-vinylcyclopentene), and the transition state connecting them are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature. The reactant and product should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: The electronic energies of the optimized structures are calculated. Zero-point vibrational energy (ZPVE) corrections are added to obtain the total energies at 0 K. Thermodynamic properties at different temperatures can be calculated from the vibrational frequencies.
-
Activation Energy and Reaction Enthalpy: The activation energy is calculated as the energy difference between the transition state and the reactant. The reaction enthalpy is calculated as the energy difference between the product and the reactant.
Reaction Pathways and Mechanistic Insights
The thermal rearrangement of 1,1-divinylcyclopropane is believed to proceed through a diradical intermediate. The reaction mechanism involves the homolytic cleavage of one of the cyclopropane C-C bonds to form a diradical, which then undergoes cyclization to form the five-membered ring of 1-vinylcyclopentene.
Logical Workflow for Investigating 1,1-Divinylcyclopropane Stability
The following diagram illustrates the logical workflow for a comprehensive study of 1,1-divinylcyclopropane stability, combining both experimental and computational approaches.
Proposed Rearrangement Pathway
The rearrangement is thought to proceed through a diradical mechanism. The key steps are visualized in the following diagram.
Conclusion
The theoretical study of 1,1-divinylcyclopropane stability reveals a molecule with a significant, yet accessible, activation barrier to thermal rearrangement. Experimental kinetic studies have provided robust quantitative data on the energetics of this process. Computational chemistry, particularly DFT methods, offers a powerful tool to complement these experiments by providing detailed insights into the reaction mechanism and the nature of the transition state. For researchers in drug development and organic synthesis, a thorough understanding of these principles is invaluable for predicting and controlling the outcomes of reactions involving strained ring systems and for the rational design of complex molecular architectures. Further high-level computational studies would be beneficial to refine the energy profile of the rearrangement and to explore the potential for catalytic pathways that might lower the activation barrier.
References
The Unveiling of 1,1-Divinylcyclopropane's Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemistry of vinylcyclopropanes has long been a fertile ground for the discovery of novel transformations, offering a unique blend of ring strain and unsaturation that drives a variety of fascinating rearrangements. While the Cope rearrangement of cis-1,2-divinylcyclopropane to cycloheptadiene has been a cornerstone of synthetic organic chemistry since its discovery, the isomeric 1,1-divinylcyclopropane has a distinct and equally compelling history. This technical guide provides an in-depth exploration of the discovery, history, and key reactions of 1,1-divinylcyclopropanes, offering a valuable resource for researchers in organic synthesis and drug development.
The Pioneering Discovery of the 1,1-Divinylcyclopropane Rearrangement
The seminal work on the thermal behavior of the parent 1,1-divinylcyclopropane was published in 1972 by William R. Dolbier Jr. and Jorge H. Alonso.[1] Their investigation revealed that, upon heating, 1,1-divinylcyclopropane undergoes a clean and high-yield rearrangement to 4-vinylcyclopentene. This discovery was significant as it demonstrated a mechanistically distinct pathway from the well-established[2][2]-sigmatropic rearrangement of its 1,2-isomer.
The initial synthesis of 1,1-divinylcyclopropane was achieved through a two-step process starting from cyclopropanedicarboxylic acid. This was converted to 1,1-bis(hydroxymethyl)cyclopropane, which was then oxidized to cyclopropane-1,1-dicarboxaldehyde. A double Wittig reaction on this dialdehyde furnished the desired 1,1-divinylcyclopropane.
The thermal rearrangement was found to be a unimolecular, first-order process. In their subsequent 1974 publication, Dolbier and Alonso provided a more detailed kinetic analysis of this transformation.[3]
Key Thermal Rearrangement of 1,1-Divinylcyclopropane
The cornerstone reaction of 1,1-divinylcyclopropane is its thermal isomerization to 4-vinylcyclopentene. This reaction proceeds through a formal vinylcyclopropane-cyclopentene rearrangement, where one of the vinyl groups participates in the ring expansion.
Experimental Protocol: Thermal Rearrangement of 1,1-Divinylcyclopropane
The following is a representative experimental protocol based on the pioneering work of Dolbier and Alonso.
Synthesis of 1,1-Divinylcyclopropane:
A solution of methyltriphenylphosphonium bromide in freshly distilled tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. To this suspension, a solution of n-butyllithium in hexane is added dropwise at room temperature, and the resulting deep red solution of the ylide is stirred for 1 hour. A solution of cyclopropane-1,1-dicarboxaldehyde in THF is then added slowly to the ylide solution. The reaction mixture is stirred overnight at room temperature. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford pure 1,1-divinylcyclopropane.
Thermal Rearrangement to 4-Vinylcyclopentene:
A sample of purified 1,1-divinylcyclopropane is sealed in a Pyrex tube under vacuum. The tube is then heated in a furnace at a constant temperature (e.g., 250 °C). The progress of the reaction can be monitored by gas chromatography. After the desired reaction time, the tube is cooled, opened, and the contents are analyzed to determine the yield of 4-vinylcyclopentene.
Quantitative Data
The thermal rearrangement of 1,1-divinylcyclopropane to 4-vinylcyclopentene is a highly efficient process.
| Temperature (°C) | Time (h) | Yield of 4-Vinylcyclopentene (%) | Reference |
| 250 | 1 | >95 | Dolbier & Alonso, 1972[1] |
Further kinetic studies by Dolbier and Alonso provided the following activation parameters for the rearrangement.[3]
| Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) |
| 49.7 ± 0.5 | 10¹⁴.¹ |
Modern Developments and Diversification of 1,1-Divinylcyclopropane Reactions
While the thermal rearrangement to vinylcyclopentene remains a fundamental transformation, contemporary research has significantly expanded the reaction repertoire of 1,1-divinylcyclopropanes. The work of Dennis P. Curran and his group has been particularly influential in demonstrating the versatility of substituted 1,1-divinylcyclopropanes in a variety of thermal and radical-mediated processes.
Thermal Rearrangements of Substituted 1,1-Divinylcyclopropanes
In addition to the vinylcyclopropane rearrangement, substituted 1,1-divinylcyclopropanes can undergo other thermal transformations, including:
-
Aromatic Cope-Ene Rearrangement: When a 1,1-divinylcyclopropane is substituted with a phenyl group at the 2-position and contains an appropriate tethered enophile, a cascade reaction involving an aromatic Cope rearrangement followed by an intramolecular ene reaction can occur. This leads to the formation of complex tricyclic spirolactams.
-
Retro-Ene Reaction: Conversion of a carbonyl group on a substituent to an alcohol or ether can open up a retro-ene reaction pathway, leading to the formation of dienyl aldehydes or ethers.
Radical Reactions of 1,1-Divinylcyclopropanes
1,1-Divinylcyclopropanes are also excellent substrates for radical-mediated reactions. Tandem radical cyclizations can be initiated at room temperature, leading to the formation of complex polycyclic structures. These reactions often proceed with high stereoselectivity and have been utilized in the synthesis of natural products.
Experimental Protocols for Modern Reactions
Detailed experimental protocols for these more recent reactions can be found in the publications of Curran and coworkers. A general procedure for a tandem radical cyclization is outlined below.
General Protocol for Tandem Radical Cyclization:
To a solution of the 1,1-divinylcyclopropane substrate and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., benzene or toluene) is added a solution of a radical mediator (e.g., tributyltin hydride) via syringe pump over several hours at an elevated temperature (e.g., 80-110 °C). After the addition is complete, the reaction mixture is stirred for an additional period. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.
Quantitative Data for Modern Reactions
The yields for these modern reactions are highly dependent on the substrate and reaction conditions. The following table provides a summary of representative examples.
| Reaction Type | Substrate | Conditions | Product | Yield (%) |
| Vinylcyclopropane Rearrangement | 1,1-Divinyl-2-phenylcyclopropane acid | Toluene, 180 °C | 4-Vinyl-3-phenylcyclopentene-1-carboxylic acid | 85 |
| Aromatic Cope-Ene Rearrangement | N-allyl-1,1-divinyl-2-phenylcyclopropane-1-carboxamide | Toluene, 180 °C | Tricyclic spirolactam | 71 |
| Tandem Radical Cyclization | N,N-diallyl-1,1-divinyl-2-phenylcyclopropane-1-carboxamide | Bu₃SnH, AIBN, Benzene, 80 °C | Tetracyclic amine | 65 |
Mechanistic Pathways
The diverse reactivity of 1,1-divinylcyclopropanes can be understood by considering the key reactive intermediates and transition states involved in each transformation.
Logical Relationship of Reaction Pathways
Caption: Reaction pathways available to 1,1-divinylcyclopropanes.
Experimental Workflow for Synthesis and Rearrangement
Caption: Workflow for the synthesis and rearrangement of 1,1-divinylcyclopropane.
Conclusion
The study of 1,1-divinylcyclopropane reactions, initiated by the pioneering work of Dolbier and Alonso, has evolved into a rich and diverse field of organic chemistry. From the fundamental thermal rearrangement to vinylcyclopentene to the more recently developed tandem radical cyclizations and cascade reactions, 1,1-divinylcyclopropanes have proven to be versatile building blocks for the synthesis of complex carbocyclic and heterocyclic systems. For researchers in drug development and natural product synthesis, the unique reactivity of this scaffold offers exciting opportunities for the construction of novel molecular architectures with potential biological activity. This guide serves as a foundational resource for understanding the history and appreciating the synthetic potential of this fascinating class of molecules.
References
Electronic Structure of 1,1-Diethenyl-cyclopropane: A Review of Available Data
An in-depth analysis of the electronic structure of 1,1-diethenyl-cyclopropane, a molecule of interest in studies of strained-ring systems and unsaturated hydrocarbon chemistry, is currently limited by the scarcity of dedicated experimental and computational data in publicly accessible literature. While general principles of chemical bonding and conformational analysis can be applied, a comprehensive, data-rich technical guide on its specific electronic properties cannot be fully compiled at this time.
This document aims to provide a foundational overview based on available information for related molecules and theoretical concepts, targeting researchers, scientists, and drug development professionals. However, it must be emphasized that specific quantitative data for 1,1-diethenyl-cyclopropane, such as precise bond lengths, bond angles, rotational barriers, and ionization potentials, are not readily found in the surveyed scientific literature.
Molecular Geometry and Conformational Analysis
The structure of 1,1-diethenyl-cyclopropane features two vinyl groups attached to a single carbon atom of a cyclopropane ring. This arrangement leads to the possibility of various conformations arising from the rotation of the vinyl groups relative to the three-membered ring. The overall molecular geometry is expected to be influenced by a balance of electronic effects, such as the interaction between the π-systems of the vinyl groups and the Walsh orbitals of the cyclopropane ring, and steric hindrance between the vinyl groups.
Experimental Determination of Molecular Structure
Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the precise geometric parameters (bond lengths and angles) of molecules in their ground state. A thorough search of the literature did not yield a dedicated GED study for 1,1-diethenyl-cyclopropane. Such an experiment would be crucial for providing definitive information on its bond lengths and the preferred dihedral angles of the vinyl substituents.
Computational Approaches to Geometry and Energetics
Ab initio and Density Functional Theory (DFT) calculations are standard computational methods to predict molecular structures, relative energies of different conformers, and the energy barriers for their interconversion. While numerous studies exist for related molecules like vinylcyclopropane and other substituted cyclopropanes, a specific computational investigation detailing the conformational landscape and rotational barriers of 1,1-diethenyl-cyclopropane is not prominently available.
A computational study would typically involve:
-
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the C-C single bonds connecting the vinyl groups to the cyclopropane ring to identify energy minima (stable conformers) and transition states (rotational barriers).
-
Geometry Optimization: Fully optimizing the geometry of each identified conformer to determine its precise bond lengths and angles.
-
Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies for more accurate energy comparisons.
The logical workflow for such a computational analysis is depicted below.
Caption: Computational workflow for the conformational analysis of 1,1-diethenyl-cyclopropane.
Electronic Structure and Molecular Orbitals
The electronic structure of 1,1-diethenyl-cyclopropane is characterized by the interaction of the σ-framework of the cyclopropane ring with the π-orbitals of the two vinyl groups. The high p-character of the C-C bonds in the cyclopropane ring (Walsh orbitals) allows for conjugation with the adjacent π-systems. This interaction is expected to influence the molecule's reactivity and spectroscopic properties.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization potentials of a molecule, providing direct information about the energies of its molecular orbitals. A literature search did not uncover any published photoelectron spectra for 1,1-diethenyl-cyclopropane. Such a study would reveal the energies of the highest occupied molecular orbitals (HOMOs), which are likely to be associated with the π-electrons of the vinyl groups and the Walsh orbitals of the cyclopropane ring.
The general experimental setup for a PES experiment is outlined in the following diagram.
Caption: Schematic workflow of a photoelectron spectroscopy (PES) experiment.
Data Summary
Due to the lack of specific studies on 1,1-diethenyl-cyclopropane, tables of quantitative data for its electronic structure cannot be provided. For researchers interested in this molecule, the following tables are presented as templates that would be populated by data from future experimental or computational work.
Table 1: Geometric Parameters of 1,1-Diethenyl-cyclopropane (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Data not available | ||
| C1-C(vinyl) | Data not available | ||
| C=C (vinyl) | Data not available | ||
| C-H (ring) | Data not available | ||
| C-H (vinyl) | Data not available | ||
| C2-C1-C3 | Data not available | ||
| C(vinyl)-C1-C(vinyl) | Data not available | ||
| C1-C(vinyl)=C | Data not available | ||
| H-C-H (ring) | Data not available | ||
| H-C=C (vinyl) | Data not available | ||
| C2-C1-C(vinyl)=C | |||
| C3-C1-C(vinyl)=C |
Table 2: Electronic Properties of 1,1-Diethenyl-cyclopropane (Hypothetical Data)
| Property | Value |
| First Ionization Potential (eV) | Data not available |
| Second Ionization Potential (eV) | Data not available |
| Electron Affinity (eV) | Data not available |
| Rotational Barrier (kcal/mol) | Data not available |
Conclusion and Future Outlook
While the electronic structure of 1,1-diethenyl-cyclopropane presents an interesting case for the study of conjugation and strain, there is a clear gap in the scientific literature regarding its detailed experimental and computational characterization. The methodologies and frameworks for such an analysis are well-established. Future research employing techniques such as gas-phase electron diffraction, photoelectron spectroscopy, and high-level computational chemistry is necessary to elucidate the precise geometric and electronic properties of this molecule. Such data would be invaluable for a deeper understanding of the interplay between strained rings and unsaturated systems, with potential applications in synthetic chemistry and materials science.
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Divinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Divinylcyclopropane is a strained carbocycle that serves as a versatile synthetic intermediate, primarily due to its propensity to undergo a variety of rearrangement reactions. The relief of ring strain provides a strong thermodynamic driving force for these transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-divinylcyclopropane and its derivatives, with a focus on their synthesis and subsequent rearrangements. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to facilitate its application in research and development.
Physical Properties
| Property | 1,2-Divinylcyclopropane | 1,1-Diphenylcyclopropane | 1,2-Diphenylcyclopropane |
| Molecular Formula | C₇H₁₀[1] | C₁₅H₁₄[2] | C₁₅H₁₄ |
| Molecular Weight | 94.15 g/mol [1] | 194.27 g/mol [2] | 194.27 g/mol |
| Boiling Point | Not available | 175-177 °C at 14 mmHg[3] | Not available |
| Density | Not available | Not available | 1.02 g/cm³[3] |
| Refractive Index | Not available | Not available | 1.5960[3] |
Spectroscopic Data:
Detailed spectroscopic data for the parent 1,1-divinylcyclopropane is not explicitly provided in the surveyed literature. However, the following characteristic spectral features can be anticipated based on its structure and data from related compounds:
-
¹H NMR: Resonances for the vinyl protons would be expected in the range of 4.8-6.0 ppm. The cyclopropyl protons would likely appear in the upfield region, typically between 0.5-1.5 ppm.
-
¹³C NMR: Signals for the sp² carbons of the vinyl groups would be expected in the range of 110-140 ppm. The quaternary cyclopropyl carbon would be a singlet, and the CH₂ of the cyclopropane ring would appear at a higher field.
-
Infrared (IR) Spectroscopy: Characteristic C=C stretching vibrations for the vinyl groups would be expected around 1640 cm⁻¹. C-H stretching vibrations for the vinyl and cyclopropyl groups would appear around 3080 cm⁻¹ and 3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 94.
Chemical Properties and Reactivity
The chemistry of 1,1-divinylcyclopropane is dominated by rearrangement reactions that are driven by the release of the inherent ring strain of the cyclopropane ring.
Thermal Rearrangement (Vinylcyclopropane Rearrangement)
The parent 1,1-divinylcyclopropane undergoes a thermal vinylcyclopropane rearrangement to afford 4-vinylcyclopentene.[4][5] This pericyclic reaction typically requires high temperatures, with studies by Dolbier indicating a reaction temperature of about 250 °C.[4][5]
The mechanism is believed to proceed through a diradical intermediate, allowing for the formation of the more stable five-membered ring.
Rearrangements of Substituted 1,1-Divinylcyclopropanes
Substituted 1,1-divinylcyclopropanes are versatile precursors for a variety of complex molecular architectures. Depending on the substitution pattern and reaction conditions, they can undergo several types of rearrangements.
-
Vinylcyclopropane Rearrangement: Similar to the parent compound, substituted derivatives also undergo this rearrangement to yield substituted vinylcyclopentenes.[5][6]
-
Tandem Radical Cyclizations: With suitable substrates, such as N,N-diallyl amides, tandem radical cyclizations can be initiated at room temperature.[6]
-
Aromatic Cope-Ene Rearrangement: In appropriately substituted systems, a sequence of an aromatic Cope rearrangement followed by an ene reaction can lead to the formation of complex tricyclic spirolactams.[6]
-
Retro-Ene Reaction: Conversion of a carbonyl group on a substituent to an alcohol or ether can open up pathways for retro-ene reactions.[6]
Experimental Protocols
Detailed experimental procedures for the synthesis and reactions of the parent 1,1-divinylcyclopropane are not extensively documented in recent literature. However, protocols for the preparation and rearrangement of substituted derivatives provide valuable insights into the practical aspects of handling these compounds.
Synthesis of a Substituted 1,1-Divinylcyclopropane Derivative
The following protocol is adapted from the work of Curran and coworkers on the synthesis of 1,1-divinyl-2-phenylcyclopropanes.[6]
Reaction Scheme:
Procedure:
-
To a solution of the methylenecyclopropane phosphate ester (1.0 equiv) in a suitable solvent (e.g., THF) is added CuCN (0.2 equiv) and LiCl (0.2 equiv).
-
The solution is cooled to an appropriate temperature (e.g., -78 °C).
-
A solution of vinyl magnesium bromide (C₂H₃MgBr) is added dropwise.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1,1-divinylcyclopropane derivative.
Thermal Rearrangement of a Substituted 1,1-Divinylcyclopropane
The following is a general procedure for the thermal rearrangement of a substituted 1,1-divinylcyclopropane to the corresponding vinylcyclopentene.[5][6]
Procedure:
-
A solution of the substituted 1,1-divinylcyclopropane in a high-boiling solvent (e.g., toluene or xylene) is prepared in a sealed tube or a flask equipped with a reflux condenser.
-
The solution is heated to the desired temperature (typically 180-250 °C) and maintained for several hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to isolate the vinylcyclopentene product.
Conclusion
1,1-Divinylcyclopropane and its derivatives are valuable building blocks in organic synthesis, providing access to a diverse range of cyclic and polycyclic structures through various rearrangement pathways. While the physical properties of the parent compound are not well-documented, the rich and controllable rearrangement chemistry of its substituted analogues makes them attractive intermediates for the synthesis of complex molecules, including natural products and potential drug candidates. The experimental protocols and reaction pathways detailed in this guide offer a foundation for further exploration and application of this unique class of compounds.
References
- 1. 1,2-Divinylcyclopropane | C7H10 | CID 20472522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. List of physical constants - Wikipedia [en.wikipedia.org]
- 3. 1,2-DIPHENYLCYCLOPROPANE CAS#: 29881-14-9 [m.chemicalbook.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rearrangement reactions of 1,1-divinyl-2-phenylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rich and Diverse Chemistry of 1,1-Divinylcyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strained three-membered ring of cyclopropane, adorned with two vinyl groups at the geminal position, gives rise to a fascinating and synthetically versatile molecule: 1,1-divinylcyclopropane. This reactive intermediate undergoes a variety of transformations, including characteristic rearrangements, cycloadditions, and transition-metal-catalyzed reactions, making it a valuable building block in the synthesis of complex molecules and natural products. This technical guide provides a comprehensive overview of the core chemistry of 1,1-divinylcyclopropane, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its application in research and development.
Synthesis of 1,1-Divinylcyclopropanes
The construction of the 1,1-divinylcyclopropane motif can be achieved through several synthetic strategies. A common and effective method involves the transition-metal-catalyzed cyclopropanation of 1,3-dienes. Rhodium(II) carboxylates are frequently employed catalysts for the decomposition of vinyldiazoacetates in the presence of a diene, leading to the formation of the corresponding divinylcyclopropane.
Another notable approach involves a Michael addition-initiated ring closure. Furthermore, more specialized routes, such as those developed for the synthesis of 1,1-divinyl-2-phenylcyclopropanes, often start from allenes. For instance, regioselective rhodium-catalyzed cyclopropanation of the diethylphosphate ester of buta-2,3-dien-1-ol with ethyl 2-phenyldiazoacetate furnishes a stable methylenecyclopropane. Subsequent SN2' displacement with a vinyl cuprate introduces the two vinyl groups.
Key Reactions and Transformations
The reactivity of 1,1-divinylcyclopropane is dominated by rearrangements that relieve its inherent ring strain. However, it also participates in cycloaddition and transition-metal-catalyzed reactions, offering a diverse toolkit for synthetic chemists.
Rearrangement Reactions
1,1-Divinylcyclopropanes are prone to a variety of thermal and metal-mediated rearrangements, often proceeding through distinct mechanistic pathways to yield a range of carbocyclic frameworks.
1. Vinylcyclopropane Rearrangement: Upon heating, 1,1-divinylcyclopropane can undergo a vinylcyclopropane rearrangement to afford a vinylcyclopentene. This transformation involves the homolytic cleavage of a cyclopropane bond to form a diradical intermediate, which then recloses to the five-membered ring. For the parent 1,1-divinylcyclopropane, this rearrangement typically requires high temperatures (around 250 °C). The regioselectivity of this rearrangement is influenced by substituents on the cyclopropane ring.
2. Cope-Type Rearrangements: While the classic Cope rearrangement is characteristic of 1,5-dienes, substituted 1,1-divinylcyclopropanes can undergo related-sigmatropic rearrangements. For instance, 1,1-divinyl-2-phenylcyclopropanes bearing an N,N-diallyl amide functionality can undergo a tandem aromatic Cope-ene rearrangement upon heating, leading to the formation of complex tricyclic spirolactams. This reaction proceeds through a boat-like transition state.
3. Retro-Ene Reaction: The presence of suitable functional groups can open up alternative rearrangement pathways. For example, conversion of a carbonyl group on a substituted 1,1-divinylcyclopropane to an alcohol or ether can enable a retro-ene reaction.
The diverse rearrangement pathways of a substituted 1,1-divinylcyclopropane are summarized in the following diagram:
Caption: Rearrangement pathways of substituted 1,1-divinylcyclopropanes.
Cycloaddition Reactions
1,1-Divinylcyclopropanes can participate in cycloaddition reactions, acting as either the 4π or 2π component, although this area is less explored than their rearrangement chemistry. A notable example is the formal [4+3] cycloaddition, where a divinylcyclopropane is generated in situ and undergoes a Cope rearrangement to form a seven-membered ring. This tandem cyclopropanation/Cope rearrangement is a powerful method for constructing cycloheptadienes.
More directly, vinylcyclopropanes can undergo [5+1] cycloadditions with vinylidenes, catalyzed by cobalt complexes, to produce six-membered rings.
Transition-Metal-Catalyzed Reactions
Transition metals play a crucial role not only in the synthesis of 1,1-divinylcyclopropanes but also in their subsequent transformations. Catalysts based on rhodium, nickel, iron, and cobalt can mediate a variety of reactions. For instance, rhodium catalysts are effective in promoting the aforementioned tandem cyclopropanation/Cope rearrangement. Nickel catalysts have been shown to facilitate the isomerization of trans-divinylcyclopropanes to their cis-isomers, which then readily undergo the Cope rearrangement.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving 1,1-divinylcyclopropane derivatives.
Table 1: Synthesis of 1,1-Divinyl-2-phenylcyclopropane Derivatives
| Entry | Starting Material | Reaction | Catalyst/Reagents | Product | Yield (%) |
| 1 | Diethylphosphate of buta-2,3-dien-1-ol | Cyclopropanation | Rh2(esp)2, Ethyl 2-phenyldiazoacetate | Methylenecyclopropane | 70 |
| 2 | Methylenecyclopropane from Entry 1 | SN2' Displacement | VinylMgBr, CuCN, LiCl | 1,1-Divinylcyclopropane ester | 62 |
Table 2: Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropane Amide
| Entry | Substrate | Reaction Conditions | Reaction Type | Product | Yield (%) |
| 1 | N-allyl-N-benzyl amide | Benzene, hv, PhSSPh | Tandem Radical Cyclization | Azabicyclooctane | 50 |
| 2 | N-allyl-N-benzyl amide | Toluene, 180 °C | Vinylcyclopropane Rearrangement | Vinylcyclopentene | 16 |
| 3 | N-allyl-N-benzyl amide | Toluene, 180 °C | Aromatic Cope-Ene Rearrangement | Tricyclic Spirolactam | 71 |
Experimental Protocols
Synthesis of Ethyl 1,1-divinyl-2-phenylcyclopropane-1-carboxylate
Step 1: Synthesis of Ethyl 2-phenyl-1-(1-methylene)cyclopropanecarboxylate
To a solution of the diethylphosphate ester of buta-2,3-dien-1-ol in dichloromethane is added Rh2(esp)2 catalyst. A solution of ethyl 2-phenyldiazoacetate in dichloromethane is then added dropwise over a period of several hours at room temperature. After the addition is complete, the reaction mixture is stirred until the diazo compound is fully consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the methylenecyclopropane product.
Step 2: Synthesis of Ethyl 1,1-divinyl-2-phenylcyclopropane-1-carboxylate
A solution of the methylenecyclopropane from Step 1 in anhydrous THF is added to a pre-cooled (-78 °C) solution of copper(I) cyanide and lithium chloride in THF. Vinylmagnesium bromide is then added dropwise, and the reaction mixture is stirred at low temperature before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 1,1-divinylcyclopropane ester.
The general workflow for the synthesis is depicted below:
Methodological & Application
Applications of 1,1-Divinylcyclopropane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 1,1-divinylcyclopropane in modern organic synthesis. It covers key rearrangement reactions, their application in the synthesis of complex molecules and natural products, and detailed experimental protocols for their implementation in a laboratory setting.
Introduction
1,1-Divinylcyclopropanes are strained carbocyclic systems that serve as versatile intermediates in organic synthesis. The relief of ring strain provides a strong thermodynamic driving force for a variety of transformations, primarily rearrangement reactions. These reactions allow for the rapid construction of complex molecular architectures, particularly five- and seven-membered ring systems, which are common motifs in biologically active molecules and natural products. The reactivity of 1,1-divinylcyclopropanes can be controlled through thermal, radical, or transition-metal-catalyzed conditions, leading to a diverse range of products from a single precursor.
Key Applications
The synthetic utility of 1,1-divinylcyclopropanes is primarily demonstrated through two major classes of reactions:
-
Thermal Rearrangements: Upon heating, 1,1-divinylcyclopropanes can undergo a variety of rearrangements, including the vinylcyclopropane rearrangement to form vinylcyclopentenes, and in suitably substituted systems, tandem aromatic Cope-ene reactions.
-
Radical Cyclizations: The vinyl groups of 1,1-divinylcyclopropanes are excellent radical acceptors. Treatment with radical initiators, such as tributyltin hydride, can trigger cascade cyclizations to rapidly build polycyclic systems.
These reactions have been successfully applied in the total synthesis of several natural products, including the alkaloids epi-meloscine and meloscine.
Data Presentation
The following tables summarize quantitative data for key reactions involving 1,1-divinylcyclopropanes.
Table 1: Thermal Rearrangements of 1,1-Divinyl-2-phenylcyclopropanes [1][2][3]
| Substrate (Amide) | Conditions | Product(s) | Yield (%) | Reference |
| N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide | Toluene, 110 °C, 24 h | Vinylcyclopentene & Tricyclic Spirolactam | 16 & 71 | [1][2] |
| Ethyl 2-phenyl-1,1-divinylcyclopropane-1-carboxylate | Toluene, 250 °C | Vinylcyclopentene | High Yield | [1] |
| N,N-diallyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide | Toluene, 110 °C | Aromatic Cope-ene Product | - | [1] |
Table 2: Radical Cyclization of 1,1-Divinylcyclopropanes in the Synthesis of Meloscine Analogs [1]
| Substrate | Conditions | Product | Yield (%) | Reference |
| N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide | Bu3SnH, AIBN, Benzene, 80 °C | Tetracyclic Precursor to epi-Meloscine | 38 | [1] |
Experimental Protocols
Protocol 1: Thermal Rearrangement of an N-Allyl-1,1-divinylcyclopropane Carboxamide
This protocol describes the thermal rearrangement of an N-allyl-1,1-divinylcyclopropane carboxamide to yield a vinylcyclopentene and a tricyclic spirolactam.[1][2]
Materials:
-
N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide (1.0 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.01 M.
-
Purge the flask with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 110 °C and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the vinylcyclopentene and tricyclic spirolactam products.
-
Characterize the products by NMR and mass spectrometry. The vinylcyclopentene was isolated in 16% yield, and the tricyclic spirolactam in 71% yield.[1][2]
Protocol 2: Tandem Radical Cyclization for the Synthesis of a Meloscine Precursor
This protocol details the key tandem radical cyclization step in the synthesis of epi-meloscine.[1]
Materials:
-
N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Benzene, anhydrous
-
Argon or Nitrogen gas supply
-
Syringe pump
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a flame-dried round-bottom flask, dissolve N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide (1.0 eq) in anhydrous benzene to a concentration of 0.02 M.
-
Add AIBN (0.1 eq) to the solution.
-
In a separate flame-dried syringe, prepare a solution of Bu3SnH (1.1 eq) in anhydrous benzene.
-
Heat the flask containing the substrate and AIBN to 80 °C under an argon or nitrogen atmosphere.
-
Using a syringe pump, add the solution of Bu3SnH to the reaction mixture over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction at 80 °C for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic product (38% yield).[1]
Visualizations
The following diagrams illustrate the key reaction pathways of 1,1-divinylcyclopropane.
Caption: Thermal rearrangement pathways of 1,1-divinylcyclopropanes.
Caption: Tandem radical cyclization of a 1,1-divinylcyclopropane.
References
- 1. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 2. A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tandem Radical Cyclization Using 1,1-Divinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandem radical cyclization reactions of 1,1-divinylcyclopropanes represent a powerful strategy for the rapid construction of complex polycyclic scaffolds from simple precursors. The high degree of strain inherent in the cyclopropane ring provides a thermodynamic driving force for ring-opening upon the introduction of a radical, initiating a cascade of cyclization events. This methodology has found significant application in the synthesis of natural products and other biologically relevant molecules, offering an efficient approach to the formation of multiple carbon-carbon bonds in a single synthetic operation.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the tandem radical cyclization of 1,1-divinylcyclopropane derivatives, with a focus on the formation of functionalized cyclopentane-containing polycycles.
Reaction Principle and Mechanism
The core principle of this transformation involves the generation of a radical species that adds to one of the vinyl groups of the 1,1-divinylcyclopropane moiety. This initial addition triggers the homolytic cleavage of the strained cyclopropane ring, leading to the formation of a stabilized dienyl radical intermediate. This intermediate is poised to undergo a series of intramolecular cyclizations, typically in a 5-exo-trig fashion, to generate a cyclopentane ring. The tandem nature of the reaction allows for the formation of multiple rings in a single step, often with a high degree of stereocontrol.
A representative example is the tandem radical cyclization of N,N-diallyl-2-(1,1-divinylcyclopropyl)benzamide derivatives, which has been successfully employed in the synthesis of meloscine and its analogs.[1][2] The proposed mechanism for this transformation is depicted below.
Caption: Proposed mechanism for the tandem radical cyclization.
Data Presentation
The following tables summarize the quantitative data for the tandem radical cyclization of various 1,1-divinylcyclopropane derivatives.
Table 1: Tandem Radical Cyclization of N,N-Diallyl Amide Derivatives
| Entry | Substrate | Radical Initiator/Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide | Bu3SnH, AIBN, Benzene, 80 °C | Tetracyclic lactam | 38 | N/A | [1][2] |
| 2 | N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide | PhS• (from (PhS)2), hν, Benzene, rt | Azabicyclooctane derivative | 50 | N/A | [2] |
N/A: Not available
Experimental Protocols
Protocol 1: Tin-Mediated Tandem Radical Cyclization
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (±)-epi-meloscine.[1]
Materials:
-
N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide (1.0 equiv)
-
Tributyltin hydride (Bu3SnH) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous benzene (degassed)
Procedure:
-
To a solution of N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide in degassed anhydrous benzene (0.02 M), add AIBN.
-
Heat the mixture to reflux (approximately 80 °C).
-
Slowly add a solution of Bu3SnH in degassed anhydrous benzene over a period of 4 hours using a syringe pump.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetracyclic lactam.
Protocol 2: Photochemical Tandem Radical Cyclization
This protocol describes a tin-free method for initiating the tandem radical cyclization using a photochemical approach.[2]
Materials:
-
N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide (1.0 equiv)
-
Diphenyl disulfide ((PhS)2) (1.1 equiv)
-
Anhydrous benzene (degassed)
Procedure:
-
Dissolve the N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide and diphenyl disulfide in degassed anhydrous benzene (0.01 M) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the azabicyclooctane product.
Experimental Workflow
The general workflow for conducting a tandem radical cyclization experiment is outlined below.
Caption: General experimental workflow for the reaction.
Logical Relationships in Substrate Design
The design of the 1,1-divinylcyclopropane substrate is crucial for the success and outcome of the tandem radical cyclization. Key relationships between substrate features and reaction efficiency are highlighted below.
Caption: Key relationships in substrate design.
Conclusion
The tandem radical cyclization of 1,1-divinylcyclopropanes is a versatile and efficient method for the synthesis of complex polycyclic molecules. The ability to form multiple C-C bonds in a single step with potential for high stereocontrol makes this a valuable tool for organic synthesis, particularly in the context of natural product synthesis and drug discovery. The choice of radical initiator and careful design of the cyclization precursor are critical for achieving high yields and selectivities. The protocols and data provided herein serve as a guide for researchers looking to apply this powerful methodology in their own synthetic endeavors.
References
Application Notes and Protocols: Synthesis of Seven-Membered Rings Using 1,1-Divinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of seven-membered rings is a significant challenge in organic synthesis, yet these motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals.[1][2] The divinylcyclopropane-cycloheptadiene rearrangement offers a powerful and atom-economical method for the stereocontrolled synthesis of functionalized seven-membered carbocycles.[3] This pericyclic reaction, conceptually related to the Cope rearrangement, is driven by the release of strain energy from the three-membered ring, making it a thermodynamically favorable process.[3]
This document provides detailed application notes and experimental protocols for the use of 1,2-divinylcyclopropanes in the synthesis of seven-membered rings, covering thermal and transition-metal-catalyzed methods, including highly enantioselective variants. It is important to distinguish the 1,2-divinylcyclopropane rearrangement, which leads to seven-membered rings, from the rearrangement of 1,1-divinylcyclopropanes, which typically yields five-membered vinylcyclopentene products.[4][5]
Reaction Mechanism and Stereochemistry
The divinylcyclopropane rearrangement proceeds through a concerted[6][6]-sigmatropic shift. A critical stereochemical requirement is that the divinylcyclopropane substrate must adopt a cis configuration for the rearrangement to occur. The reaction proceeds through a boat-like transition state, in contrast to the chair-like preference in the standard Cope rearrangement of 1,5-dienes.[7][8]
-
cis-Divinylcyclopropanes : These isomers often rearrange at remarkably low temperatures, sometimes spontaneously upon their formation.[7]
-
trans-Divinylcyclopropanes : These isomers are more stable and do not undergo the rearrangement directly. They require an initial isomerization to the cis isomer, which can be achieved either by heating (typically >150 °C) or, more recently, through transition metal catalysis under milder conditions.[3][9]
The overall workflow can be visualized as two main strategies leading to the desired seven-membered ring.
Applications in Total Synthesis
The divinylcyclopropane rearrangement has been a key step in the total synthesis of numerous complex natural products, demonstrating its reliability and versatility.
| Natural Product | Key Transformation | Yield | Diastereoselectivity/Enantioselectivity | Reference |
| Gelsemine | Intramolecular Horner-Wadsworth-Emmons olefination to form a cis-divinylcyclopropane, followed by a low-temperature rearrangement. | - | High | [7][10] |
| Quadrone | Thermal rearrangement of a trans-divinylcyclopropane at 175 °C. | - | - | [10][11] |
| Sinularene | High-temperature (distillation at 110 °C) rearrangement of a cis-divinylcyclopropane. | - | - | [10] |
| Barekoxide | Enantioselective Rh(II)-catalyzed cyclopropanation of a diene with a vinyldiazoacetate, followed by in situ rearrangement. | 78% | 10:1 dr | [10][11] |
| Frondosin B | Rh(II)-catalyzed enantioselective cyclopropanation of piperylene followed by in situ rearrangement. | 65% | 94% ee | [11] |
Experimental Protocols
Protocol 1: Thermal Rearrangement of a trans-Divinylcyclopropane
This protocol is a general example based on the synthesis of bridged tetracycles, as seen in the synthesis of quadrone.[11] The key step is the thermal isomerization of the trans-divinylcyclopropane to the cis-isomer, which then rapidly rearranges.
Reaction: trans-Divinylcyclopropane → Cycloheptadiene
-
Setup: A solution of the trans-divinylcyclopropane substrate (1.0 mmol) in a high-boiling, inert solvent (e.g., 10 mL of toluene or o-xylene) is placed in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heating: The reaction mixture is heated to the required temperature (typically 150-200 °C) in an oil bath. The progress of the reaction should be monitored by TLC or GC-MS. For the quadrone synthesis, the reaction was conducted at 175 °C.[11]
-
Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the pure cycloheptadiene product.
Protocol 2: Rh-Catalyzed Rearrangement of a trans-Divinylcyclopropane
This protocol describes a modern, mild method for the rearrangement of trans-divinylcyclopropanes, which avoids the high temperatures of traditional thermal methods. This procedure is based on the work of Yu and coworkers.[3][9]
Reaction: trans-1,2-bis((E)-2-carbomethoxyvinyl)cyclopropane → Dimethyl cyclohepta-1,5-diene-1,5-dicarboxylate
-
Materials: To an oven-dried vial is added the trans-divinylcyclopropane substrate (0.2 mmol, 1.0 equiv) and [Rh(CO)₂Cl]₂ (0.01 mmol, 5 mol%).
-
Solvent Addition: Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) is added. The reaction can often be performed without inert gas protection.
-
Reaction Conditions: The vial is sealed, and the mixture is stirred at 80 °C for 12 hours.
-
Monitoring: The reaction can be monitored by TLC or by taking aliquots for ¹H NMR analysis to observe the conversion of the starting material to the product.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the 1,4-cycloheptadiene product.
Protocol 3: Enantioselective Tandem Cyclopropanation/Divinylcyclopropane Rearrangement
This powerful protocol, pioneered by Davies, allows for the direct and highly enantioselective synthesis of complex cycloheptadienes from simple dienes and vinyldiazoacetates.[8][11]
Reaction: Diene + Vinyldiazoacetate → Chiral Cycloheptadiene
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, the rhodium catalyst, such as Rh₂(S-DOSP)₄ (1 mol%), is dissolved in a dry, inert solvent like dichloromethane (DCM) or hexanes.
-
Reactant Addition: The diene (e.g., piperylene, 5-10 equivalents) is added to the catalyst solution. The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Slow Addition of Diazo Compound: A solution of the vinyldiazoacetate (1.0 equiv) in the same solvent is added slowly via a syringe pump over a period of several hours (e.g., 4-6 hours). The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Progression: The reaction mixture is stirred at the same temperature for an additional period after the addition is complete (e.g., 2-4 hours) until TLC or ¹H NMR analysis indicates the complete consumption of the diazo compound. The intermediate cis-divinylcyclopropane rearranges in situ under these conditions.
-
Workup: The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to afford the enantiomerically enriched cycloheptadiene. Enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
The divinylcyclopropane rearrangement is a robust and versatile strategy for the synthesis of seven-membered rings, which are of significant interest in medicinal chemistry and drug development. The ability to control the stereochemical outcome, coupled with modern advancements such as mild, rhodium-catalyzed conditions for trans-isomers and highly effective enantioselective tandem procedures, ensures that this rearrangement will continue to be a valuable tool for accessing complex molecular architectures. The protocols provided herein offer a starting point for researchers looking to leverage this powerful transformation in their synthetic endeavors.
References
- 1. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 2. Rh-Catalyzed trans-Divinylcyclopropane Rearrangement: An Approach to 1,5-Disubstituted 1,4-Cycloheptadienes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis and determination of the absolute configuration of frondosin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 73. Tandem Asymmetric Cyclopropanation/Cope Rearrangement. A Highly Diastereoselective and Enantioselective Method for the Construction of 1,4-Cycloheptadienes - The Davies Group [scholarblogs.emory.edu]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 11. Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Meloscine Analogs from 1,1-Divinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloscine, a pentacyclic indole alkaloid, and its analogs represent a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities including antimalarial and anticancer properties. Traditional syntheses of the complex meloscine core are often lengthy and arduous. A modern synthetic approach, developed by the Curran group, utilizes a key cascade radical annulation of a 1,1-divinylcyclopropane derivative to rapidly construct the tetracyclic core of meloscine and its analogs.[1][2] This methodology offers a streamlined and efficient pathway to these intricate molecules, enabling the generation of diverse analogs for biological screening.
These application notes provide detailed protocols for the synthesis of meloscine analogs based on this innovative strategy, offering researchers a practical guide to accessing this promising class of compounds. The protocols are designed to be a valuable resource for chemical synthesis and to facilitate the exploration of the therapeutic potential of novel meloscine analogs.
Synthetic Strategy Overview
The core of this synthetic approach is a tandem radical [3+2]-annulation of a bespoke 1,1-divinylcyclopropane precursor. This key step, initiated by a radical initiator such as AIBN in the presence of a tin hydride, facilitates the formation of two rings and multiple stereocenters in a single, stereoselective transformation. Subsequent functional group manipulations and a ring-closing metathesis (RCM) reaction complete the pentacyclic framework of the meloscine analogs.
The modularity of this synthesis allows for the introduction of diversity at various positions of the meloscine scaffold, making it an ideal platform for the generation of analog libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of meloscine analogs, from the preparation of the 1,1-divinylcyclopropane precursor to the final construction of the pentacyclic core.
Protocol 1: Synthesis of the 1,1-Divinylcyclopropane Carboxylic Acid Precursor
The synthesis of the crucial 1,1-divinylcyclopropane carboxylic acid is achieved in a multi-step sequence starting from commercially available materials.
Step 1: Rhodium-catalyzed cyclopropanation. To a solution of the starting bis-benzyl ether in a suitable solvent, a rhodium (II) catalyst is added. The reaction mixture is stirred at room temperature until completion.
Step 2: Hydrogenation and Oxidation. The resulting cyclopropane is subjected to hydrogenation using a catalyst such as Pearlman's catalyst to remove the benzyl protecting groups, followed by oxidation of the resulting diol to the corresponding dialdehyde using an oxidizing agent like TEMPO.
Step 3: Double Wittig Reaction and Hydrolysis. The dialdehyde is then subjected to a double Wittig reaction to install the two vinyl groups. Subsequent hydrolysis of the resulting ester yields the desired 1,1-divinylcyclopropane carboxylic acid.[1]
Protocol 2: Amide Coupling to Form the Radical Cyclization Precursor
The 1,1-divinylcyclopropane carboxylic acid is coupled with a substituted aniline derivative to generate the precursor for the key radical cyclization.
Procedure:
-
To a solution of the 1,1-divinylcyclopropane carboxylic acid in an anhydrous solvent (e.g., dichloromethane), a coupling agent (e.g., Ghosez's reagent) is added at 0 °C.
-
After stirring for a short period, a solution of the desired aniline derivative is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction mixture is then quenched, and the product is purified by column chromatography to yield the amide precursor.[1][3]
Protocol 3: Tandem Radical Cyclization
This is the cornerstone of the synthesis, where the tetracyclic core of the meloscine analog is constructed.
Procedure:
-
A solution of the amide precursor in a degassed solvent (e.g., toluene) is heated to reflux.
-
A solution of a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) in the same solvent is added slowly via syringe pump over several hours.
-
After the addition is complete, the reaction is refluxed for an additional period to ensure completion.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the tetracyclic lactam.[1][2]
Protocol 4: Completion of the Meloscine Analog Synthesis
The tetracyclic lactam is then converted to the final pentacyclic meloscine analog through a deprotection, N-allylation, and ring-closing metathesis sequence.
Step 1: Deprotection. If a protecting group is present on the aniline nitrogen (e.g., Boc), it is removed under appropriate conditions (e.g., TFA in dichloromethane).
Step 2: N-allylation. The deprotected amine is then allylated using an allyl halide (e.g., allyl bromide) in the presence of a base.
Step 3: Ring-Closing Metathesis (RCM). The resulting diene is subjected to RCM using a ruthenium catalyst (e.g., Grubbs' second-generation catalyst) to form the final piperidine ring, completing the pentacyclic core of the meloscine analog.[1]
Data Presentation
The following tables summarize representative yields for the key synthetic steps in the synthesis of meloscine and its analogs.
| Step | Product | Yield (%) | Reference |
| Amide Coupling | N-(2-(1,1-divinylcyclopropyl)benzoyl) aniline derivative | 77-83 | [1][3] |
| Tandem Radical Cyclization | Tetracyclic lactam | 38-55 | [1][2] |
| N-allylation | N-allyl tetracyclic amine | 73 | [1] |
| Ring-Closing Metathesis | (±)-Epimeloscine | 89 | [1] |
| Epimerization | (±)-Meloscine | 83 | [1] |
Visualizations
The following diagrams illustrate the synthetic pathway and a potential biological signaling pathway relevant to the known activities of meloscine.
Caption: Synthetic workflow for the preparation of meloscine analogs.
Caption: Putative signaling pathway for meloscine analogs.
Biological Activity and Future Directions
While the parent compound, meloscine, has been reported to possess antimalarial and anticancer activities, the biological profiles of the analogs synthesized via the 1,1-divinylcyclopropane route have not yet been extensively reported in the literature. The synthetic accessibility of these analogs, however, opens up exciting avenues for biological investigation.
The modular nature of the synthesis allows for the systematic modification of the meloscine scaffold, which can be leveraged to:
-
Explore Structure-Activity Relationships (SAR): By synthesizing a library of analogs with diverse substituents, researchers can probe the key structural features required for biological activity.
-
Optimize Pharmacokinetic Properties: Modifications can be made to improve properties such as solubility, metabolic stability, and cell permeability.
-
Identify Novel Biological Targets: Screening of these analogs against a wide range of biological targets may uncover novel mechanisms of action and therapeutic applications.
Given the known anticancer properties of other Melodinus alkaloids, a logical starting point for the biological evaluation of these synthetic analogs would be in cytotoxicity assays against a panel of cancer cell lines. Furthermore, based on the antimalarial activity of meloscine, these compounds could be screened for their efficacy against Plasmodium falciparum.
Conclusion
The synthesis of meloscine analogs from 1,1-divinylcyclopropane provides a powerful and efficient platform for the discovery of new therapeutic agents. The detailed protocols and synthetic strategy outlined in these application notes are intended to empower researchers to access these complex molecules and explore their biological potential. The generation of diverse analog libraries using this methodology holds significant promise for the development of novel drugs for the treatment of cancer, malaria, and other diseases.
References
- 1. A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Vinylcyclopropane to Vinylcyclopentene Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vinylcyclopropane-cyclopentene rearrangement is a powerful synthetic tool for the construction of five-membered carbocyclic rings, a common motif in numerous natural products and pharmacologically active compounds.[1][2] This ring expansion reaction transforms a readily accessible vinyl-substituted cyclopropane into a cyclopentene derivative. The rearrangement can be initiated thermally, photochemically, or with transition metal catalysts, offering a versatile platform for synthetic chemists.[3][4][5] Mechanistically, the reaction is understood to proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise diradical-mediated process, with the operative mechanism being highly dependent on the specific substrate and reaction conditions.[3][6] This document provides detailed application notes and experimental protocols for both thermal and rhodium-catalyzed vinylcyclopropane-cyclopentene rearrangements.
Mechanistic Overview
The vinylcyclopropane rearrangement is a fascinating chemical transformation that can proceed through two distinct mechanistic pathways: a concerted pericyclic reaction or a stepwise process involving a diradical intermediate. The preferred pathway is influenced by the stereochemistry of the starting material and the nature of the substituents on the vinylcyclopropane core.[3][6]
-
Concerted[1][3] Sigmatropic Shift: This pathway is governed by the principles of orbital symmetry. For a suprafacial migration, which is sterically more favorable, the reaction proceeds with inversion of configuration at the migrating carbon center. Conversely, an antarafacial migration would proceed with retention of configuration.[3]
-
Diradical Intermediate: In this stepwise mechanism, the initial step is the homolytic cleavage of the weakest carbon-carbon bond in the cyclopropane ring to form a diradical intermediate. This intermediate can then undergo conformational changes before ring closure to form the cyclopentene product. This pathway often leads to a mixture of stereoisomers.[3]
The activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol.[3]
Caption: General mechanistic pathways for the rearrangement.
Experimental Protocols
Protocol 1: Thermal Vinylcyclopropane-Cyclopentene Rearrangement
This protocol describes a general procedure for the thermal rearrangement of a simple vinylcyclopropane derivative. High temperatures are typically required, and the reaction is often performed in the gas phase or in a high-boiling solvent.[3]
Materials:
-
Vinylcyclopropane substrate (e.g., 1,1-dichloro-2-vinylcyclopropane)
-
High-boiling point solvent (e.g., decalin, diphenyl ether) (optional)
-
Inert gas (e.g., nitrogen or argon)
-
Heating apparatus (e.g., furnace, sand bath, or oil bath capable of reaching >400 °C)
-
Reaction vessel (e.g., sealed quartz tube or a three-necked flask with a condenser)
-
Purification supplies (e.g., distillation apparatus or silica gel for chromatography)
Procedure:
-
Preparation: In a fume hood, place the vinylcyclopropane substrate into the reaction vessel. If using a solvent, dissolve the substrate in a minimal amount of the high-boiling solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove any oxygen.
-
Heating: Heat the reaction vessel to the required temperature (typically >400 °C for simple substrates). The optimal temperature and reaction time will depend on the specific substrate.[3] Methoxy-substituted vinylcyclopropanes can rearrange at temperatures as low as 220 °C.[3]
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots (if possible) and analyzing them by a suitable technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, cool the reaction vessel to room temperature. If the reaction was performed neat, the crude product can be purified directly. If a solvent was used, it may need to be removed under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to obtain the desired vinylcyclopentene.
Protocol 2: Rhodium-Catalyzed Enantioconvergent Rearrangement of Vinyl gem-Difluorocyclopropanes
This protocol is adapted from a reported procedure for the rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes to chiral cyclopentenones.[1]
Materials:
-
Racemic vinyl gem-difluorocyclopropane (VCPdF) substrate (0.1 mmol)
-
[Rh(C2H4)Cl]2 (2 mol%)
-
(R)-Xyl-BINAP (4 mol%)
-
Silver tetrafluoroborate (AgBF4) (20 mol%)
-
Dichloromethane (DCM) (0.2 mL)
-
Fluorobenzene (PhF) (0.2 mL)
-
Nitrogen atmosphere
-
4 mL glass vial with a magnetic stir bar
Procedure:
-
Catalyst Preparation: In a 4 mL glass vial under a nitrogen atmosphere, combine [Rh(C2H4)Cl]2 (2 mol%) and (R)-Xyl-BINAP (4 mol%).
-
Reaction Setup: To the vial containing the catalyst, add the VCPdF substrate (0.1 mmol) and AgBF4 (20 mol%).
-
Solvent Addition: Add DCM (0.2 mL) and PhF (0.2 mL) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral cyclopentenone.
Data Presentation
The following tables summarize quantitative data from reported vinylcyclopropane-cyclopentene rearrangements.
Table 1: Thermal Rearrangement of Substituted Vinylcyclopropanes
| Substrate | Temperature (°C) | Product | Yield (%) | Reference |
| 1,1-dichloro-2,2-dimethylcyclopropane | >400 | 4,4-dichlorocyclopentene | Not specified | [3] |
| Methoxy-substituted vinylcyclopropane | 220 | Methoxy-cyclopentene derivative | Not specified | [3] |
| Siloxyvinylcyclopropane | >300 | Annulated cyclopentene | Not specified | [3] |
| Ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate (trans-E isomer) | 100-180 | Difluorocyclopentene derivative | 99 | [7] |
Table 2: Rhodium-Catalyzed Enantioconvergent Rearrangement of Vinyl gem-Difluorocyclopropanes [1]
| Substrate (Ar group on VCPdF) | Yield of Cyclopentenone (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 90 | >90 |
| 4-Fluorophenyl | 85 | 92 |
| 4-Chlorophenyl | 88 | 91 |
| 4-Bromophenyl | 82 | 93 |
| 3-Methylphenyl | 75 | 90 |
Visualizations
Caption: Workflow for the thermal rearrangement procedure.
Caption: Workflow for the Rh-catalyzed rearrangement.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. the-vinylcyclopropane-cyclopentene-rearrangement-a-prototype-thermal-rearrangement-involving-competing-diradical-concerted-and-stepwise-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Notes and Protocols for Microwave-Assisted Divinylcyclopropane Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The divinylcyclopropane rearrangement, a thermally induced[1][1]-sigmatropic shift analogous to the Cope rearrangement, is a powerful tool in organic synthesis for the construction of seven-membered rings.[2][3] This reaction is driven by the release of ring strain from the three-membered cyclopropane ring, often leading to the formation of cycloheptadiene derivatives.[3] Traditionally, this rearrangement requires high temperatures and prolonged reaction times.[1][4] The application of microwave irradiation offers a significant advancement in performing this transformation, leading to dramatically reduced reaction times, and potentially improved yields and cleaner reaction profiles.[1][4][5] These application notes provide a detailed overview and experimental protocols for conducting the microwave-assisted divinylcyclopropane rearrangement.
Advantages of Microwave-Assisted Rearrangement
Microwave synthesis utilizes the efficient heating of polar molecules and ions through dielectric heating, offering several advantages over conventional heating methods:[5]
-
Rapid Heating: Direct interaction of microwaves with the reaction mixture allows for rapid and uniform heating, significantly reducing reaction times from hours to minutes.[6]
-
Increased Yields and Purity: The short reaction times at elevated temperatures can minimize the formation of byproducts, leading to higher yields and cleaner product profiles.[7]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over reaction parameters such as temperature, pressure, and irradiation power, leading to highly reproducible results.
-
Access to Novel Chemical Space: The ability to reach high temperatures and pressures safely in sealed vessels allows for the exploration of reaction conditions that are not easily accessible with conventional heating.[8]
Experimental Setup
A dedicated microwave reactor is essential for performing these reactions safely and reproducibly. A typical setup includes:
-
Microwave Synthesizer: A single-mode or multi-mode microwave cavity.
-
Reaction Vessels: Sealed glass vials designed to withstand high pressures and temperatures.
-
Magnetic Stirring: To ensure even temperature distribution.
-
Temperature and Pressure Sensors: For real-time monitoring and control of reaction conditions.
The general workflow for a microwave-assisted divinylcyclopropane rearrangement is depicted below.
Signaling Pathway of the Rearrangement
The divinylcyclopropane rearrangement proceeds through a concerted pericyclic transition state, analogous to the Cope rearrangement. The cis-divinylcyclopropane isomer is typically required for the rearrangement to occur readily. trans-Isomers may undergo in situ isomerization to the cis-form at elevated temperatures.
Experimental Protocols
The following protocols are based on reported procedures for microwave-assisted rearrangements of divinylcyclopropane derivatives.[1][4]
Protocol 1: General Procedure for Microwave-Assisted Divinylcyclopropane Rearrangement
-
Preparation:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the divinylcyclopropane substrate (1.0 eq).
-
Add the desired solvent (e.g., DMF, toluene, or dioxane) to achieve a concentration of 0.1-0.5 M.
-
Seal the vial securely with a septum cap.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cycloheptadiene product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
-
Quantitative Data
The following table summarizes representative data from microwave-assisted divinylcyclopropane rearrangements.
| Substrate | Solvent | Temperature (°C) | Time (min) | Product(s) | Yield (%) | Reference |
| 1,1-divinyl-2-phenylcyclopropane derivative (alcohol) | DMF | 250 | Not specified | Dienyl aldehyde and Vinylcyclopentene | 59 and 21 | [1][4] |
| 1,1-divinyl-2-phenylcyclopropane derivative (allyl ether) | DMF | 250 | Not specified | Aldehyde and Vinylcyclopropane | 50 and minor | [1][4] |
| Protected N-allylanilines (Aza-Cope) | Not specified | 170 | 1-2 | ortho-allylanilines | Not specified | [6] |
Note: The data in this table is based on limited available literature specifically detailing microwave-assisted divinylcyclopropane rearrangements. Further optimization of reaction conditions may be necessary for different substrates.
Conclusion
Microwave-assisted synthesis is a powerful technique for accelerating the divinylcyclopropane rearrangement. The rapid, controlled heating allows for significantly reduced reaction times and can lead to improved yields and product purities. The protocols and data presented here provide a starting point for researchers to explore this efficient methodology for the synthesis of complex seven-membered ring systems. As with any high-temperature, high-pressure reaction, appropriate safety precautions should be taken when using a microwave reactor.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of microreactor setups for microwave organic synthesis [dspace.mit.edu]
- 3. R&D Work: Microwave-assisted aza-Cope rearrangement - GalChimia [galchimia.com]
- 4. cdn.featuredcustomers.com [cdn.featuredcustomers.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Synthesis [organic-chemistry.org]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Application Notes and Protocols for DFT Computational Studies of Divinylcyclopropane Rearrangements
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to utilizing Density Functional Theory (DFT) for the investigation of divinylcyclopropane rearrangements, a critical reaction in organic synthesis and drug development for the formation of seven-membered rings.
Introduction to Divinylcyclopropane Rearrangements
The divinylcyclopropane rearrangement is a thermally induced intramolecular isomerization that converts a cis-1,2-divinylcyclopropane to a cyclohepta-1,4-diene. This[1][1]-sigmatropic rearrangement, a variation of the Cope rearrangement, is of significant interest due to its stereospecificity and its utility in the synthesis of complex molecular architectures found in natural products and pharmaceuticals. The reaction proceeds through a boat-like transition state, a key feature that distinguishes it from the chair-like transition state typically favored in acyclic Cope rearrangements.[2][3] DFT methods have proven invaluable in elucidating the mechanistic details, predicting reaction barriers, and understanding the influence of substituents on this transformation.
Recommended DFT Computational Methods
A variety of DFT functionals and basis sets have been successfully applied to study the divinylcyclopropane rearrangement. The choice of method often represents a balance between computational cost and accuracy.
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has been shown to provide reliable geometries and reasonable activation energies for the divinylcyclopropane rearrangement.[4][5] It is a good starting point for most investigations.
-
M06-2X (Minnesota Functional): This meta-hybrid GGA functional is highly recommended for studies of pericyclic reactions, including the divinylcyclopropane rearrangement.[1][6] It often provides more accurate barrier heights and reaction energies compared to B3LYP.
-
BP86 (Becke-Perdew 86): This GGA functional is particularly noted for yielding accurate geometric structures of reactants, transition states, and products.[1][6] A common strategy is to optimize geometries with BP86 and then perform single-point energy calculations with a more accurate functional like M06-2X.
Basis Sets:
-
6-31G* (or 6-31G(d)): This Pople-style basis set is a good starting point for geometry optimizations and frequency calculations, offering a reasonable compromise between accuracy and computational expense.[4][5]
-
6-311++G(d,p): For higher accuracy in energy calculations, this larger basis set, which includes diffuse functions and polarization functions on all atoms, is recommended.
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): For benchmark-quality calculations, Dunning's correlation-consistent basis sets are a good choice.
Data Presentation: Calculated Energetic Parameters
The following tables summarize representative quantitative data from DFT studies on the cis-divinylcyclopropane rearrangement. These values can serve as a benchmark for new computational studies.
Table 1: Calculated Activation and Reaction Energies (kcal/mol)
| Functional/Basis Set | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) | Reference |
| B3LYP/6-31G | 19.7 | -20.1 | [2][3] |
| UB3LYP/6-31G | 20.3 | -20.1 | [7] |
Table 2: Comparison of Energetics for Cope Rearrangements of cis-Divinyl-heterocyclopropanes
| Reactant | Activation Barrier (kcal/mol) at (U)B3LYP/6-31G | Reaction Exothermicity (kcal/mol) at (U)B3LYP/6-31G |
| cis-1,2-Divinylcyclopropane | 19.7 | -20.1 |
| cis-2,3-Divinylaziridine | 21.8 | -29.0 |
| cis-2,3-Divinyloxirane | 25.1 | -24.8 |
| cis-2,3-Divinylphosphirane | 30.6 | -17.8 |
| cis-2,3-Divinylthiirane | 33.0 | -12.8 |
Data adapted from J. Org. Chem. 2005, 70, 15, 6018–6026.[4][5]
Experimental Protocols: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for studying the divinylcyclopropane rearrangement using DFT, with a focus on the Gaussian software package, a widely used tool in computational chemistry.
Software:
-
Gaussian: For performing the core DFT calculations.
-
GaussView: For building molecules, setting up calculations, and visualizing results.
-
ORCA, ADF, PySCF: Alternative powerful software packages for DFT calculations.
Protocol:
-
Geometry Optimization of Reactant and Product:
-
Build the 3D structures of cis-divinylcyclopropane and cyclohepta-1,4-diene.
-
Perform a geometry optimization and frequency calculation for each structure.
-
Example Gaussian Input:
-
Verify that the optimizations have converged and that there are no imaginary frequencies, confirming they are true minima on the potential energy surface.
-
-
Transition State (TS) Search:
-
The most critical step is locating the transition state connecting the reactant and product.
-
Method 1: Synchronous Transit-Guided Quasi-Newton (STQN) Method (Opt=QST2 or QST3)
-
This method is highly effective when you have good initial structures for the reactant and product.
-
QST2 requires only the reactant and product geometries.
-
QST3 requires the reactant, product, and an initial guess for the transition state geometry.
-
Example Gaussian Input for QST2:
Note: The atom numbering must be identical in the reactant and product structures.
-
-
Method 2: Berny Optimization to a Transition State (Opt=TS)
-
This method requires a good initial guess of the transition state structure.
-
It is often used to refine a structure obtained from a QST2/QST3 calculation or a relaxed scan of the potential energy surface.
-
The calcfc keyword is recommended to calculate the initial force constants, which can improve convergence.
-
Example Gaussian Input:
-
-
-
Verification of the Transition State:
-
A true transition state must have exactly one imaginary frequency.
-
Visualize the imaginary frequency to ensure it corresponds to the desired reaction coordinate (the breaking and forming of the C-C bonds).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized transition state to confirm that it connects the reactant and product minima.
-
Example Gaussian Input:
-
-
Calculation of Thermodynamic Properties:
-
Use the output from the frequency calculations to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
-
The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant.
-
The reaction energy (ΔGrxn) is the difference in Gibbs free energy between the product and the reactant.
-
Visualization of Key Processes
Diagrams created using the DOT language to illustrate the rearrangement and computational workflow.
Caption: The Cope rearrangement of cis-divinylcyclopropane proceeds through a boat-like transition state.
Caption: A typical computational workflow for studying the divinylcyclopropane rearrangement using DFT.
Caption: Logical relationships between computational choices and the resulting data in DFT studies.
Experimental Validation
Computational results should ideally be validated against experimental data. For the divinylcyclopropane rearrangement, key experimental observables for comparison include:
-
Activation Parameters: Experimentally determined activation enthalpies (ΔH‡) and activation entropies (ΔS‡) from kinetic studies at different temperatures can be compared with calculated values. The experimental activation energy for the parent cis-divinylcyclopropane rearrangement is approximately 20 kcal/mol, which shows good agreement with DFT calculations.[8]
-
Kinetic Isotope Effects (KIEs): Comparison of calculated and experimentally measured KIEs can provide detailed insight into the transition state structure.
-
Product Ratios: For substituted divinylcyclopropanes, the regioselectivity and stereoselectivity of the rearrangement can be compared with the relative energies of different transition states and products calculated by DFT.
The thermal rearrangement of trans-divinylcyclopropanes requires significantly higher temperatures (around 200 °C) as they must first isomerize to the cis isomer.[2] This is in contrast to the rearrangement of cis-divinylcyclopropanes, which can occur at or below room temperature.[8] In some cases, the rearrangement can be catalyzed by transition metals, such as Rhodium, allowing the reaction to proceed under milder conditions.
References
- 1. comp.chem.umn.edu [comp.chem.umn.edu]
- 2. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. m06-2x density functional: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 8. quora.com [quora.com]
Application Notes and Protocols for Domino Reactions Initiated by 1,1-Divinylcyclopropane Opening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domino reactions, also known as tandem or cascade reactions, offer a powerful strategy in organic synthesis by enabling the formation of multiple chemical bonds in a single, uninterrupted sequence. This approach enhances synthetic efficiency by minimizing purification steps, reducing solvent and reagent consumption, and often allowing for the construction of complex molecular architectures from simple precursors in a highly controlled manner. A particularly intriguing class of domino reactions is initiated by the ring-opening of strained 1,1-divinylcyclopropanes. The release of ring strain provides a potent thermodynamic driving force for a variety of subsequent transformations, leading to a diverse array of carbocyclic and heterocyclic scaffolds.
These application notes provide an overview of the types of domino reactions initiated by the opening of 1,1-divinylcyclopropanes, with a focus on the work of Curran and coworkers on 1,1-divinyl-2-phenylcyclopropanes.[1][2][3] Detailed experimental protocols for key transformations are provided, along with quantitative data to guide reaction planning and optimization.
Reaction Pathways and Mechanisms
The opening of a 1,1-divinylcyclopropane can be initiated thermally or by radical addition, leading to a stabilized diradical or a related intermediate. This intermediate can then undergo a variety of subsequent reactions, depending on the substitution pattern of the cyclopropane and the reaction conditions. The primary domino sequences discussed herein are:
-
Tandem Radical Cyclizations: Initiation by a radical species leads to the opening of the cyclopropane ring, followed by one or more intramolecular cyclizations.
-
Vinylcyclopropane Rearrangement: A thermal pericyclic reaction that results in the formation of a five-membered ring.
-
Aromatic Cope-Ene Domino Reaction: A sequence involving a[3][3]-sigmatropic (Cope) rearrangement followed by an intramolecular ene reaction, often leading to complex polycyclic systems.
The choice of pathway can often be controlled by the judicious selection of substrates and reaction conditions.[2]
Signaling Pathway Diagram
The following diagram illustrates the major domino reaction pathways initiated by the opening of a 1,1-divinylcyclopropane.
Caption: Major domino reaction pathways of 1,1-divinylcyclopropanes.
Quantitative Data Summary
The following tables summarize the yields of various products obtained from domino reactions of 1,1-divinyl-2-phenylcyclopropane derivatives.
Table 1: Tandem Radical Cyclization of Amide 9a [2]
| Entry | Initiator | Product | Yield (%) |
| 1 | PhSSPh, hν | Azabicyclooctane 10 | 50 |
Table 2: Thermal Rearrangement of Amide 9a [2]
| Entry | Temperature (°C) | Product 1 (Yield %) | Product 2 (Yield %) |
| 1 | 80 | Vinylcyclopentene 13a (16%) | Spirolactam 14a (71%) |
Table 3: Vinylcyclopropane Rearrangement of Various Substrates [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | Acid 8 | Vinylcyclopentene | 85 |
| 2 | Ester 16a | Vinylcyclopentene | 90 |
| 3 | Amide 9b | Vinylcyclopentene | 88 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Tandem Radical Cyclization of N-allyl-N-benzyl-1-(1-phenyl-2,2-divinylcyclopropyl)carboxamide (9a)[2]
Experimental Workflow
Caption: Workflow for the tandem radical cyclization of amide 9a.
Procedure:
-
In a quartz reaction vessel, dissolve N-allyl-N-benzyl-1-(1-phenyl-2,2-divinylcyclopropyl)carboxamide (9a) (1 equivalent) and diphenyl disulfide (1.1 equivalents) in dry, degassed benzene to a concentration of 0.02 M.
-
Irradiate the solution with a UV lamp (e.g., a 254 nm pen lamp) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the azabicyclooctane product 10.
Protocol 2: Thermal Rearrangement of N-allyl-N-benzyl-1-(1-phenyl-2,2-divinylcyclopropyl)carboxamide (9a)[2]
Experimental Workflow
Caption: Workflow for the thermal rearrangement of amide 9a.
Procedure:
-
Dissolve N-allyl-N-benzyl-1-(1-phenyl-2,2-divinylcyclopropyl)carboxamide (9a) (1 equivalent) in dry, degassed toluene to a concentration of 0.01 M in a sealed tube.
-
Heat the solution at 80 °C.
-
Monitor the reaction by TLC (typically complete within 2-4 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the vinylcyclopentene 13a and the spirolactam 14a.
Conclusion
Domino reactions initiated by the opening of 1,1-divinylcyclopropanes provide a versatile and efficient platform for the synthesis of a wide range of complex molecules. By carefully selecting the substrate and reaction conditions, chemists can direct the reaction cascade towards specific, desired outcomes. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of this powerful synthetic methodology for the construction of novel chemical entities. Further investigations into the scope and limitations of these reactions, particularly with a broader range of substitution patterns on the divinylcyclopropane core, will undoubtedly continue to expand their utility in the years to come.
References
Application Notes and Protocols: Synthesis of Functionalized Cyclopentenes from 1,1-Divinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized cyclopentenes is a cornerstone of modern organic chemistry, with broad applications in the synthesis of natural products and the development of novel therapeutics. The cyclopentene motif is a key structural feature in a variety of biologically active molecules, including prostaglandins, carbacyclic nucleosides, and various alkaloids. One of the most elegant and efficient methods for constructing the cyclopentene ring is through the vinylcyclopropane-cyclopentene rearrangement, a thermally or catalytically induced ring expansion of a vinyl-substituted cyclopropane. This document provides detailed application notes and protocols for the synthesis of functionalized cyclopentenes commencing from 1,1-divinylcyclopropane precursors.
The rearrangement of 1,1-divinylcyclopropane to a vinylcyclopentene is a specific subset of the broader vinylcyclopropane rearrangement. This reaction proceeds through the cleavage of one of the cyclopropane bonds to form a diradical intermediate, which then cyclizes to the more stable five-membered ring. The reaction can be initiated by heat or, more recently, through transition metal catalysis, which often allows for milder reaction conditions and greater control over stereochemistry.
Applications in Drug Discovery and Development
Functionalized cyclopentene and cyclopentenone derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
Anticancer Activity: Certain functionalized cyclopentenones have shown promising cytotoxicity against various cancer cell lines. For instance, cyclopentenones with thioaryl substituents have been investigated for their anticancer properties.[1]
-
Antimicrobial Properties: The cyclopentenone core is present in several natural products with antimicrobial activity. Synthetic derivatives have been developed that show remarkable activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[2]
-
Therapeutic Intermediates: The inherent reactivity and stereochemical richness of functionalized cyclopentenes make them valuable intermediates in the total synthesis of complex, biologically active natural products and their analogs. The vinylcyclopropane-cyclopentene rearrangement has been a key step in the synthesis of molecules like aphidicolin and zizaene.[3]
Reaction Mechanism and Stereochemistry
The vinylcyclopropane-cyclopentene rearrangement can proceed through two primary mechanistic pathways: a stepwise diradical mechanism or a concerted pericyclic process. The operative mechanism is highly dependent on the substrate and reaction conditions. For 1,1-divinylcyclopropane, the rearrangement is generally believed to proceed via a diradical intermediate.
The stereochemistry of the starting divinylcyclopropane can influence the reaction conditions and the stereochemical outcome of the cyclopentene product. cis-Divinylcyclopropanes often rearrange at lower temperatures than their trans counterparts. trans-Isomers may require initial isomerization to the cis-isomer before rearrangement occurs, often necessitating higher temperatures.[4]
dot
Caption: General reaction mechanism for the rearrangement.
Experimental Protocols
Protocol 1: Thermal Rearrangement of a Difluorinated 1,1-Divinylcyclopropane
This protocol is adapted from the synthesis of a difluorinated cyclopentene via a thermal vinylcyclopropane rearrangement.[5][6]
Materials:
-
Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate (trans-E isomer)
-
Anhydrous toluene
-
NMR tube
Procedure:
-
Prepare a solution of the trans-E isomer of ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate in anhydrous toluene.
-
Transfer the solution to an NMR tube.
-
Heat the NMR tube in an oil bath or a suitable heating block to the desired temperature (ranging from 100-180 °C).
-
Monitor the progress of the rearrangement by ¹⁹F NMR spectroscopy.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material signal), cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude difluorocyclopentene product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Expected Outcome: This procedure is reported to give a near quantitative yield of the corresponding difluorocyclopentene.[5]
Protocol 2: Rhodium-Catalyzed Rearrangement of a trans-1,1-Divinylcyclopropane
This protocol describes a mild, rhodium-catalyzed rearrangement of a trans-divinylcyclopropane to a 1,4-cycloheptadiene, which is a related rearrangement. The principles can be adapted for the synthesis of vinylcyclopentenes from 1,1-divinylcyclopropanes.[7]
Materials:
-
trans-Divinylcyclopropane substrate
-
[Rh(CO)₂Cl]₂
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Argon or nitrogen gas
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the trans-divinylcyclopropane substrate.
-
Add anhydrous toluene to dissolve the substrate.
-
Add the rhodium catalyst, [Rh(CO)₂Cl]₂, to the reaction mixture (typically 5 mol%).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation
| Reaction Type | Substrate | Conditions | Product | Yield | Reference |
| Thermal Rearrangement | Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate (trans-E) | Toluene, 100-180 °C | Difluorocyclopentene derivative | ~99% | [5][6] |
| Rhodium-Catalyzed | trans-Divinylcyclopropane | [Rh(CO)₂Cl]₂ (5 mol%), Toluene, 40 °C | 1,4-Cycloheptadiene derivative | 76% conversion | [7] |
Experimental Workflow
dot
Caption: A typical experimental workflow.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 4. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Divinylcyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-divinylcyclopropane.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 1,1-divinylcyclopropane, providing potential causes and recommended solutions.
Question 1: Why is the yield of my 1,1-divinylcyclopropane unexpectedly low?
Answer:
Low yields in 1,1-divinylcyclopropane synthesis can stem from several factors:
-
Suboptimal Reaction Temperature: The thermal instability of divinylcyclopropanes can lead to rearrangement reactions at elevated temperatures. The parent 1,1-divinylcyclopropane, for instance, can undergo a vinylcyclopropane rearrangement to form vinylcyclopentene at approximately 250°C.[1] For substituted divinylcyclopropanes, these rearrangements can occur at even lower temperatures. It is crucial to maintain the recommended temperature for the specific protocol being used.
-
Impure Starting Materials: The purity of the cyclopropane precursor and the vinylating agent is critical. Impurities can interfere with the catalyst and lead to the formation of side products.
-
Catalyst Inactivity: In catalyzed reactions, such as copper-catalyzed vinylations, the catalyst's activity can be compromised by exposure to air or moisture. Ensure that the catalyst is fresh and handled under inert conditions.
-
Formation of Regioisomers: In syntheses involving the addition of a second vinyl group, the formation of regioisomers can be a significant issue. For example, in a copper-catalyzed synthesis of a 1,1-divinylcyclopropane ester, the desired S(_N)2' product was formed in 62% yield, while the S(_N)2 regioisomer was also isolated in 22% yield.[1]
Question 2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer:
The most common side products in 1,1-divinylcyclopropane synthesis are rearrangement products and regioisomers.
-
Vinylcyclopentene Derivatives: These are formed via a thermal vinylcyclopropane rearrangement.[1] If you are isolating a significant amount of a vinylcyclopentene, it is a strong indication that your reaction temperature is too high. Consider running the reaction at a lower temperature or for a shorter duration.
-
S(_N)2 Regioisomers: As mentioned previously, the formation of regioisomers can be a significant issue.[1] Optimizing the catalyst and reaction conditions can help to favor the desired S(_N)2' product. Experimenting with different copper salts or ligands may improve the regioselectivity of the reaction.
-
Allenes: If you are using a gem-dihalocyclopropane as a starting material with an organolithium reagent, allene formation via a Skattebøl-type rearrangement can be a competing pathway. Careful control of the reaction temperature and the choice of organolithium reagent can help to minimize this side reaction.
Question 3: How can I effectively purify 1,1-divinylcyclopropane?
Answer:
1,1-Divinylcyclopropane is a volatile compound, which requires careful handling during purification.
-
Distillation: For low-boiling divinylcyclopropanes, distillation is a common purification method. Due to their thermal sensitivity, it is often necessary to perform the distillation under reduced pressure to lower the boiling point and minimize the risk of thermal rearrangement.[2]
-
Flash Chromatography: For less volatile or substituted divinylcyclopropanes, flash chromatography on silica gel can be an effective purification method.[1] However, it is important to be aware that some divinylcyclopropanes may be unstable on silica gel, leading to decomposition or rearrangement.
Data Presentation: Influence of Reaction Parameters on Yield
The following table summarizes how different reaction parameters can influence the yield of divinylcyclopropane products.
| Parameter | Condition | Product | Yield (%) | Side Product(s) | Yield (%) | Reference |
| Reaction Type | Copper-catalyzed S(_N)2' displacement | 1,1-divinylcyclopropane ester | 62 | S(_N)2 regioisomer | 22 | [1] |
| Temperature | Thermal rearrangement of a 1,1-divinyl-2-phenylcyclopropane acid in refluxing toluene | Vinylcyclopentenyl acid | 86 | - | - | [1] |
| Oxidative Decomplexation Conditions | H(_2)O(_2)/MeOH, -45 °C | Mixture of cis- and trans-divinylcyclopropanes | Good | - | - | [3] |
Experimental Protocols
Synthesis of a Substituted 1,1-Divinylcyclopropane Ester
This protocol is adapted from the synthesis of a 1,1-divinyl-2-phenylcyclopropane derivative and illustrates a general approach to the synthesis of 1,1-divinylcyclopropanes via copper-catalyzed vinylation.[1]
Materials:
-
Methylene cyclopropane precursor with a suitable leaving group (e.g., phosphate)
-
Vinyl magnesium bromide (C(_2)H(_3)MgBr)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuCN (0.2 equivalents) and LiCl (0.2 equivalents).
-
Add anhydrous THF to the flask and cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the methylene cyclopropane precursor in anhydrous THF to the flask.
-
Add vinyl magnesium bromide (typically a 1 M solution in THF) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,1-divinylcyclopropane product.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of 1,1-divinylcyclopropane.
Caption: Troubleshooting workflow for low yield in 1,1-divinylcyclopropane synthesis.
Caption: A potential synthetic pathway for 1,1-divinylcyclopropane derivatives.
References
preventing side reactions in 1,1-divinylcyclopropane rearrangements
Welcome to the technical support center for 1,1-divinylcyclopropane rearrangements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synthetic transformations. Below you will find a troubleshooting guide, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to help you navigate potential challenges and prevent unwanted side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during 1,1-divinylcyclopropane rearrangements in a question-and-answer format.
My reaction is producing a significant amount of a cyclopentene-containing side product. How can I favor the desired[1][1]-sigmatropic rearrangement?
The formation of a vinylcyclopentene is a known side reaction that competes with the desired Cope-type rearrangement.[2] Here are several strategies to minimize this side product:
-
Substrate Stereochemistry: The most critical factor is the stereochemistry of your 1,1-divinylcyclopropane. The cis isomer readily undergoes the desired[1][1]-sigmatropic rearrangement, often at or below room temperature. The trans isomer is more stable and requires higher temperatures (often around 200 °C) to first isomerize to the cis form before rearranging.[3] These elevated temperatures can promote the competing vinylcyclopropane-cyclopentene rearrangement. Therefore, synthetic strategies that directly afford the cis isomer are highly advantageous.
-
Lower Reaction Temperature: If you are starting with a trans isomer or a mixed isomer sample, high temperatures are likely the cause of the side reaction. The vinylcyclopropane-cyclopentene rearrangement has a higher activation energy than the Cope rearrangement of the cis isomer.
-
Catalysis: Consider using a transition metal catalyst, such as those based on rhodium(I) or nickel(0).[1][4] These catalysts can promote the desired rearrangement at significantly lower temperatures (e.g., 40-60 °C), thereby avoiding the thermally induced side reactions.[1][4]
I am observing products that appear to have resulted from a retro-ene reaction. What causes this and how can I prevent it?
Retro-ene reactions are another potential side pathway, particularly for substrates with specific functional groups.[2]
-
Substrate Structure: This side reaction is more prevalent in 1,1-divinylcyclopropanes containing alcohol or ether functionalities.[2] The reaction proceeds through a cyclic transition state involving the transfer of a hydrogen atom. If your substrate has this feature, you may need to protect the alcohol or consider alternative synthetic routes.
-
Temperature Control: Like other thermal side reactions, the retro-ene pathway can become more significant at higher temperatures. Using the lowest effective temperature for the rearrangement is crucial. Catalysis can again be a valuable tool to lower the required temperature.
My reaction is not proceeding to completion, or the yields are low.
Several factors can contribute to incomplete reactions or low yields:
-
Substrate Purity: Ensure your starting 1,1-divinylcyclopropane is pure. Impurities can interfere with the reaction, especially if you are using a catalyst.
-
Degassing of Solvent: For catalyzed reactions, it is often important to use degassed solvents to prevent oxidation of the catalyst.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture. Follow the recommended procedures for handling and storage.
-
Reaction Time and Temperature: The optimal reaction time and temperature will depend on your specific substrate. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal conditions. For thermally induced rearrangements of trans-divinylcyclopropanes, ensure the temperature is high enough to facilitate the initial trans to cis isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stereochemistry for the 1,1-divinylcyclopropane starting material?
A1: The cis stereoisomer is ideal for the desired[1][1]-sigmatropic (Cope) rearrangement. It rearranges under much milder conditions than the trans isomer, which helps to avoid temperature-induced side reactions.[3]
Q2: Can I use a mixture of cis and trans isomers for the rearrangement?
A2: Yes, but it may require heating to convert the trans isomer to the reactive cis form. This can lead to the formation of side products. If possible, separating the isomers or using a synthetic route that selectively produces the cis isomer is preferable.
Q3: What are the most common side reactions in 1,1-divinylcyclopropane rearrangements?
A3: The most common side reactions include the vinylcyclopropane-cyclopentene rearrangement, retro-ene reactions (especially with alcohol or ether functionalities), and in some cases, tandem radical cyclizations.[2]
Q4: When should I consider using a catalyst?
A4: A catalyst is recommended when you need to perform the rearrangement at a lower temperature to avoid side reactions. This is particularly useful for substrates that are sensitive to heat or for trans-divinylcyclopropanes that would otherwise require high temperatures for isomerization. Rhodium and nickel complexes are effective catalysts for this purpose.[1][4]
Q5: How does solvent choice affect the reaction?
A5: While pericyclic reactions are often considered to be less sensitive to solvent effects than ionic reactions, the solvent can still play a role. For catalyzed reactions, the choice of solvent can influence catalyst solubility and activity. Non-polar aprotic solvents like toluene or dioxane are commonly used. For thermal reactions, a high-boiling, inert solvent is often chosen to achieve the necessary temperatures.
Quantitative Data on Product Distribution
The following table summarizes the product distribution for the thermal rearrangement of a substituted 1,1-divinyl-2-phenylcyclopropane, illustrating the effect of temperature on the reaction pathway.
| Substrate | Reaction Conditions | Cope-Ene Product Yield (%) | Vinylcyclopropane Rearrangement Product Yield (%) | Reference |
| N-allyl-N-benzyl-2-phenyl-1,1-divinylcyclopropane-carboxamide | Toluene, reflux (110 °C), 2h | 71 | 16 | [2] |
| Allyl (2-phenyl-1,1-divinylcyclopropyl)methyl ether | Neat, 250 °C | Not Observed | 21 | [2] |
Note: The remaining percentage in the second entry corresponds to the major product from a retro-ene reaction followed by a Claisen rearrangement.
Experimental Protocols
Protocol 1: Thermal Rearrangement of a Silyl Enol Ether Derived from a trans-2-Vinylcyclopropyl Ketone
This procedure is an example of a thermal rearrangement requiring high temperatures, suitable for a substrate that can withstand these conditions.
Materials:
-
n-Butyl-trans-2-vinylcyclopropyl ketone
-
Lithium diisopropylamide (LDA)
-
Dry Tetrahydrofuran (THF)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Hexamethylphosphoramide (HMPA)
-
Pentane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon atmosphere
Procedure:
-
Preparation of the Silyl Enol Ether:
-
To a cold (-78 °C), stirred solution of LDA (1.4-1.5 mmol per mmol of ketone) in dry THF (4 mL per mmol of base) under an argon atmosphere, slowly add a solution of n-butyl-trans-2-vinylcyclopropyl ketone (1.19 mmol) in dry THF (1 mL per mmol of ketone).
-
Stir the resulting solution at -78 °C for 45 minutes.
-
Add a solution of freshly sublimed TBDMSCl (1.6 mmol per mmol of ketone) in dry THF (1 mL per mmol of chloride), followed by dry HMPA (0.5 mL per mmol of ketone).
-
Stir the solution at -78 °C for 15 minutes and then at room temperature for 2-3 hours.
-
-
Work-up and Isolation of the Silyl Enol Ether:
-
Partition the reaction mixture between saturated aqueous sodium bicarbonate (10 mL per mmol of ketone) and pentane (20 mL per mmol of ketone).
-
Separate the layers and wash the aqueous phase twice with pentane.
-
Combine the organic extracts and wash four times with saturated aqueous sodium bicarbonate and twice with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by bulb-to-bulb distillation to obtain the silyl enol ether.
-
-
Thermolysis (Rearrangement):
-
Heat the purified silyl enol ether neat under an argon atmosphere at 230 °C (air-bath temperature) for 30-60 minutes.
-
Directly distill the resulting material (140-150 °C / 12 torr) to yield the cycloheptadiene product.[5]
-
Protocol 2: Rhodium-Catalyzed Rearrangement of a Vinylcyclopropane
This protocol is a general guideline for a rhodium-catalyzed rearrangement, which proceeds under milder conditions.
Materials:
-
Vinylcyclopropane substrate
-
Wilkinson's catalyst (Rh(PPh₃)₃Cl)
-
Dry, degassed toluene
-
Microwave reactor (optional, conventional heating can be used)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a reaction vessel suitable for microwave heating or conventional reflux, add the vinylcyclopropane substrate.
-
Add Wilkinson's catalyst (typically 5-10 mol%).
-
Add dry, degassed toluene.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 110-130 °C. The reaction can be performed using a microwave reactor for shorter reaction times or with conventional heating.
-
Monitor the reaction progress by TLC or GC-MS. Additional portions of the catalyst may be added if the reaction stalls.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the rearranged 1,3-diene product.[1]
-
Reaction Pathways and Logic Diagrams
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow.
Caption: Competing reaction pathways in 1,1-divinylcyclopropane rearrangements.
Caption: Experimental workflow for 1,1-divinylcyclopropane rearrangements.
References
- 1. Rh-Catalyzed rearrangement of vinylcyclopropane to 1,3-diene units attached to N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 4. Dynamic stereomutation of vinylcyclopropanes with metalloradicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: High-Temperature Stability of 1,1-Divinylcyclopropane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-divinylcyclopropane derivatives, particularly concerning their stability at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: My 1,1-divinylcyclopropane derivative is decomposing/rearranging upon storage at room temperature. How can I prevent this?
A1: Some substituted 1,1-divinylcyclopropane derivatives, especially those with activating groups like phenyl rings, can be unstable at ambient temperatures.[1][2] It is highly recommended to store these compounds in a freezer to prevent premature rearrangement.[1][2] For example, certain 1,1-divinyl-2-phenylcyclopropanes show significant conversion to rearranged products after just a few days at 40°C.[1][2]
Q2: What is the primary thermal rearrangement pathway for 1,1-divinylcyclopropane derivatives?
A2: The most common thermal reaction is the vinylcyclopropane rearrangement, which yields a vinylcyclopentene.[1][3] For the parent 1,1-divinylcyclopropane, this rearrangement typically occurs at temperatures around 250°C.[1][3]
Q3: Are there other rearrangement pathways I should be aware of at high temperatures?
A3: Yes, depending on the substitution pattern and reaction conditions, several other rearrangements can occur. These include:
-
Aromatic Cope-Ene Rearrangement: In suitably substituted derivatives, a tandem aromatic Cope rearrangement followed by an ene reaction can lead to more complex polycyclic structures.[1][3]
-
Retro-Ene Reactions: Conversion of carbonyl groups to alcohols or ethers within the molecule can open up retro-ene reaction pathways.[1][3]
-
Cope Rearrangement: While more characteristic of 1,2-divinylcyclopropanes, a[4][4]-sigmatropic Cope rearrangement to form a seven-membered ring (cycloheptadiene derivative) can also occur, though it is less common for 1,1-isomers.[1][4]
Q4: My trans-1,1-divinylcyclopropane derivative is not rearranging as expected. What could be the issue?
A4: For a Cope-type rearrangement to occur, the vinyl groups typically need to be in a cis configuration. Trans-divinylcyclopropanes often require higher temperatures (around 200°C) to first undergo a trans-cis isomerization before the rearrangement can proceed.[2][5] This isomerization is believed to proceed through a diradical intermediate.[2]
Q5: I am observing a mixture of products in my high-temperature reaction. How can I favor a specific rearrangement?
A5: The distribution of products is highly dependent on the substituents and the reaction conditions. The vinylcyclopropane rearrangement is often the default thermal reaction.[1][3] To favor other pathways, you can modify the functional groups on the molecule. For example, the presence of an N,N-diallyl amide can favor a tandem aromatic Cope-ene rearrangement.[1] Careful selection of the R group and reaction conditions is key to controlling the outcome.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion at expected rearrangement temperature. | The derivative is more stable than anticipated. The temperature is insufficient for the required trans-cis isomerization. | Gradually increase the reaction temperature in increments. If starting with a trans isomer, ensure the temperature is high enough (often ≥200°C) to facilitate isomerization to the cis form.[2][5] |
| Formation of multiple, unexpected products. | Competing rearrangement pathways are occurring simultaneously (e.g., vinylcyclopropane vs. Cope-ene).[1] The reaction temperature is too high, leading to secondary decompositions. | Lower the reaction temperature to see if one pathway is favored kinetically. Modify the substituents on the divinylcyclopropane to electronically favor one pathway over another.[1][3] Analyze the product mixture to identify potential side reactions and adjust conditions accordingly. |
| Racemization of a chiral starting material. | The reaction may be proceeding through a diradical intermediate which allows for loss of stereochemical information.[1] | This is an inherent mechanistic feature for some rearrangements. Consider if a concerted, stereospecific pathway (like a concerted Cope rearrangement) can be favored through catalyst use or substrate design, although this is challenging. |
| Polymerization of the starting material or products. | The vinyl groups are susceptible to radical or thermal polymerization at high temperatures. The diene products of rearrangement can undergo polymerization. | Add a radical inhibitor (e.g., BHT) to the reaction mixture. Lower the reaction temperature and extend the reaction time. Use a higher dilution to reduce intermolecular reactions. |
Quantitative Data on Thermal Rearrangements
The following table summarizes key energetic data for relevant divinylcyclopropane rearrangements. Note that data for 1,1-derivatives is scarce, so data for the closely related 1,2-isomers is provided for context.
| Compound | Rearrangement Type | Activation Energy (Ea) / Free Energy of Activation (ΔG‡) | Reaction Temperature |
| 1,1-Divinylcyclopropane | Vinylcyclopropane Rearrangement | Not specified | ~250°C[1][3] |
| cis-1,2-Divinylcyclopropane | Cope Rearrangement | 19.7 kcal/mol[2][5] | Rearranges below room temperature[6] |
| trans-1,2-Divinylcyclopropane | Isomerization to cis form | Not specified | ~200°C[2][5] |
| Substituted 1,1-Divinyl-2-phenylcyclopropanes | Various Thermal Rearrangements | Not specified | Can occur at temperatures as low as 40°C[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Thermal Rearrangement
This protocol describes a general method for studying the thermal stability and rearrangement of a 1,1-divinylcyclopropane derivative.
-
Sample Preparation: Dissolve a known quantity of the 1,1-divinylcyclopropane derivative in a high-boiling, inert solvent (e.g., toluene, xylenes, or diphenyl ether) in an NMR tube or a sealed reaction vial. Include an internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Degassing: To prevent side reactions with oxygen, thoroughly degas the solution by three freeze-pump-thaw cycles.
-
Heating: Place the sealed tube in a thermostatically controlled oil bath, heating block, or oven set to the desired temperature.
-
Monitoring: At regular time intervals, remove the sample from the heat source and rapidly cool it to quench the reaction. Analyze the sample by ¹H NMR, GC, or LC-MS to determine the ratio of starting material to rearranged products.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate. The experiment can be repeated at several different temperatures to determine the activation parameters (e.g., using an Arrhenius plot).
Visualizations
Caption: Workflow for kinetic analysis of thermal rearrangement.
Caption: Competing thermal reaction pathways for derivatives.
References
- 1. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1-Divinylcyclopropane Isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 1,1-divinylcyclopropane isomers. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in separating these closely related and thermally sensitive compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 1,1-divinylcyclopropane isomers.
| Problem | Possible Causes | Solutions |
| Low or No Recovery of Isomers | Thermal Decomposition/Rearrangement: The isomers may be degrading or rearranging due to excessive heat during distillation or gas chromatography (GC). The parent 1,1-divinylcyclopropane undergoes rearrangement at approximately 250°C, and substituted analogs can rearrange at even lower temperatures.[1][2] | - For distillation, use vacuum distillation to lower the boiling point. - For GC, use a lower injection port temperature and a temperature program that does not exceed the thermal stability limit of the compounds. - Consider non-thermal methods like flash chromatography or HPLC at room temperature. |
| Compound is Unstable on Silica/Alumina: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[3] | - Perform a stability test on a small scale using TLC. - Deactivate the silica gel by running a solvent system containing 1-3% triethylamine through the column before loading the sample. - Use a different stationary phase like alumina or florisil.[3] | |
| Poor Separation of Isomers (Co-elution) | Inappropriate Chromatographic Conditions: The selected stationary phase or mobile phase may not have sufficient selectivity for the isomers. | - Flash/HPLC: Change the solvent system. For nonpolar compounds, subtle changes in a hexane/ethyl acetate or hexane/ether system can improve separation.[4] Consider a different stationary phase (e.g., from silica to a C18 reversed-phase column). - GC: Use a more polar or a liquid crystalline stationary phase known for separating geometric isomers.[5] Optimize the temperature program with a slower ramp rate. |
| Product Contamination with Rearranged Byproducts | High Temperatures During Purification or Storage: Even moderate heat can cause the conversion of divinylcyclopropanes to their Cope rearrangement products, such as vinylcyclopentenes.[2][6] | - Maintain low temperatures throughout the purification process. For thermally sensitive compounds, HPLC or flash chromatography should be performed at or below room temperature.[7] - For long-term storage, keep the purified isomers in a freezer.[6][8] |
| Tailing Peaks in Chromatography | Acidic Sites on Silica Gel: Residual acidic silanol groups on the silica surface can interact with the double bonds of the vinyl groups, causing peak tailing. | - Add a small amount of a modifier like triethylamine to the mobile phase to neutralize the acidic sites.[9] - Use end-capped silica or a different stationary phase. |
| Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce the amount of sample loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: Which purification technique is best for separating 1,1-divinylcyclopropane isomers?
A1: The best technique depends on the scale of the purification and the available equipment.
-
Flash Chromatography is a good initial choice for milligram to gram-scale purification due to its simplicity and speed. It is crucial to select an appropriate solvent system that provides good separation on a TLC plate first.[4][10]
-
Preparative HPLC can offer higher resolution for difficult separations and is suitable for milligram to gram scales. Both normal-phase and reversed-phase HPLC can be effective.[11][12]
-
Preparative GC is an option for small quantities of volatile isomers, but care must be taken to avoid thermal rearrangement.[13]
-
Fractional Distillation may be feasible if the isomers have a sufficient difference in boiling points, but it carries a high risk of thermal rearrangement unless performed under high vacuum.[14]
Q2: How can I prevent the thermal rearrangement of my 1,1-divinylcyclopropane isomers during purification?
A2: The key is to keep the temperature as low as possible throughout the process. For distillation, always use a high vacuum to reduce the boiling point. When using GC, keep the injector and oven temperatures well below the known rearrangement temperature of your compound (for the parent 1,1-divinylcyclopropane, this is around 250°C, but it can be much lower for substituted derivatives).[1][6] For routine purification, chromatographic methods at ambient temperature are generally safer.
Q3: My isomers are not separating on a standard silica gel column. What should I try next?
A3: If a standard hexane/ethyl acetate system on silica gel fails, you can try several things:
-
Change the Solvent System: Try a different nonpolar/polar solvent combination, such as hexane/ether or dichloromethane/hexane. Sometimes, very subtle differences in polarity can achieve separation.[4]
-
Use a Gradient Elution: Start with a very nonpolar mobile phase and gradually increase the polarity. This can help resolve compounds with very similar Rf values.[9][15]
-
Switch to a Different Stationary Phase: Consider using reversed-phase (e.g., C18) chromatography, where separation is based on hydrophobicity.[16] For some geometric isomers, specialized columns (e.g., with phenyl or cyano phases) may offer better selectivity.[12]
Q4: How do I know if my purified sample contains rearranged byproducts?
A4: The most common rearrangement product of 1,1-divinylcyclopropane is a vinylcyclopentene.[1][6] This can be identified using spectroscopic methods:
-
¹H NMR: Look for the appearance of new olefinic proton signals and changes in the signals corresponding to the cyclopropane ring protons.
-
GC-MS: The rearranged product will have the same mass as the starting material but will likely have a different retention time and a distinct fragmentation pattern.[17]
Q5: What are the recommended storage conditions for 1,1-divinylcyclopropane isomers?
A5: Due to their thermal sensitivity, it is highly recommended to store purified 1,1-divinylcyclopropane isomers in a freezer (-20°C or below) to prevent degradation and rearrangement over time.[6][8]
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Expected Yield | Throughput | Key Considerations |
| Flash Chromatography | 90-98% | 70-90% | mg to multi-gram | Fast, cost-effective, requires careful solvent system optimization. Risk of degradation on acidic silica. |
| Preparative HPLC | >99% | 60-85% | µg to gram | High resolution, good for difficult separations. More expensive and time-consuming than flash chromatography. |
| Preparative GC | >99% | 50-80% | µg to mg | High resolution for volatile compounds. High risk of thermal rearrangement if not carefully controlled. |
| Fractional Vacuum Distillation | Variable (depends on ΔBP) | 40-70% | gram to kg | High throughput for large scales. Only feasible for thermally stable compounds with a significant boiling point difference. High risk of rearrangement for divinylcyclopropanes. |
Experimental Protocols
Note: The following protocols are generalized starting points. Optimization will be necessary for specific substituted 1,1-divinylcyclopropane isomers.
Protocol 1: Flash Column Chromatography
This method is suitable for the separation of gram-scale quantities of 1,1-divinylcyclopropane isomers.
1. Solvent System Selection: a. On a silica gel TLC plate, spot the crude mixture. b. Develop the TLC plate in various nonpolar solvent systems (e.g., 100% hexane, 2% ethyl acetate in hexane, 5% ether in hexane). c. The ideal solvent system should give a good separation between the two isomer spots with the lower spot having an Rf value of approximately 0.2-0.3.[10]
2. Column Packing: a. Select an appropriate size column for the amount of crude material (typically a 30:1 to 50:1 ratio of silica gel to crude mixture by weight).[13] b. Prepare a slurry of silica gel in the chosen nonpolar solvent. c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading: a. Dissolve the crude mixture in a minimal amount of the nonpolar eluent. b. Carefully apply the sample to the top of the silica bed.
4. Elution and Fraction Collection: a. Begin eluting with the selected solvent system, maintaining a constant flow rate. b. Collect fractions and monitor their composition by TLC. c. Combine the fractions containing the pure isomers.
5. Solvent Removal: a. Remove the solvent from the combined fractions using a rotary evaporator at low temperature and pressure.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point for high-purity separation of small quantities of isomers.
Method A: Normal-Phase HPLC
-
Column: Silica or Cyano-propyl bonded silica column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a nonpolar solvent like hexane and a slightly more polar modifier like isopropanol or ethyl acetate. Start with a very low percentage of the polar modifier (e.g., 99.5:0.5 hexane:isopropanol).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector at a wavelength where the vinyl groups absorb (e.g., 210 nm).
-
Procedure:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the column.
-
Run the separation isocratically. If separation is poor, a very shallow gradient of the polar modifier can be employed.
-
Collect the fractions corresponding to each isomer peak.
-
Evaporate the solvent under reduced pressure at low temperature.
-
Method B: Reversed-Phase HPLC
-
Column: C18 or C30 column (e.g., 250 x 10 mm, 5 µm particle size). C30 columns are sometimes marketed for better separation of geometric isomers.[12]
-
Mobile Phase: A mixture of acetonitrile and water. For nonpolar isomers, a high percentage of acetonitrile will be required (e.g., 90:10 acetonitrile:water).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: Similar to the normal-phase method, run isocratically and collect fractions.
Visualizations
Caption: General workflow for the purification of 1,1-divinylcyclopropane isomers.
Caption: Decision tree for troubleshooting poor isomer separation in chromatography.
References
- 1. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. vurup.sk [vurup.sk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Preparative Separation of cis- and trans-Isomers of Unsaturated Fatty Acid Methyl Esters Contained in Edible Oils by Reversed-Phase High-Performance Liquid Chromatography - ProQuest [proquest.com]
- 12. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 15. Chromatography [chem.rochester.edu]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
Technical Support Center: Catalyst Selection for 1,1-Divinylcyclopropane Reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-divinylcyclopropane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 1,1-divinylcyclopropane?
A1: 1,1-Divinylcyclopropane substrates primarily undergo two types of thermal or catalyst-mediated rearrangements:
-
Vinylcyclopropane-Cyclopentene (VCP) Rearrangement: This pathway involves one of the vinyl groups and the cyclopropane ring, leading to the formation of a five-membered vinylcyclopentene ring. This is often the default thermal pathway.[1]
-
Divinylcyclopropane-Cycloheptadiene (DVCPR) Rearrangement: Conceptually similar to a Cope rearrangement, this pathway involves both vinyl groups and results in a seven-membered cycloheptadiene ring.[2] This rearrangement is driven by the release of ring strain from the cyclopropane.[2]
Q2: What is the role of a catalyst in controlling the reactivity of 1,1-divinylcyclopropane?
A2: Catalysts, typically transition-metal complexes (e.g., Rhodium, Palladium, Gold), play a crucial role in controlling which reaction pathway is favored and under what conditions the reaction proceeds.[2][3][4] Key roles of a catalyst include:
-
Lowering Activation Energy: Catalysts can significantly lower the temperature required for rearrangement compared to purely thermal conditions, which often require temperatures exceeding 200°C.[1][3]
-
Directing Selectivity: By coordinating to the vinyl groups, catalysts can steer the reaction towards a specific outcome (e.g., VCP vs. DVCPR, or other cycloadditions). The choice of metal and ligands is critical for this control.[5][6][7]
-
Enhancing Stereoselectivity: Chiral catalysts can be used to achieve enantioselective transformations, which is critical in drug development.[8][9]
Q3: How does the stereochemistry of the starting 1,1-divinylcyclopropane affect the reaction?
A3: The stereochemistry of the substituents on the cyclopropane ring is critical, particularly for the divinylcyclopropane-cycloheptadiene rearrangement. cis-Divinylcyclopropanes can readily undergo the rearrangement, often at lower temperatures.[2][3] trans-Divinylcyclopropanes, however, must first isomerize to the cis form before they can rearrange, a process that typically requires significant thermal energy.[2][3] Metal catalysts can sometimes facilitate this isomerization under milder conditions.[4]
Q4: What are the common catalysts used for these reactions?
A4: A range of transition metals have been employed to catalyze reactions of divinylcyclopropanes. Common examples include:
-
Rhodium (Rh): Rhodium complexes, such as [Rh(CO)2Cl]2, are effective for various cycloadditions and rearrangements, including the [5+2+1] cycloaddition with CO to form eight-membered rings.[5][10] They are also used for the cyclopropanation of dienes to form divinylcyclopropanes in situ.[3]
-
Palladium (Pd): Palladium catalysts are known to promote enantioselective rearrangements of dienyl cyclopropanes to form chiral cyclopentene derivatives.[8][11]
-
Gold (Au): Gold catalysts can be used for various cycloisomerization reactions of substrates containing divinylcyclopropane moieties.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 1,1-divinylcyclopropane.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Catalyst or Deactivated Catalyst | - Verify the correct catalyst and ligand are being used for the desired transformation. - Catalyst deactivation can occur via sintering (high temperatures), poisoning (impurities), or fouling.[14][15][16] - Ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur or nitrogen-containing compounds). - Consider using a fresh batch of catalyst. |
| Suboptimal Reaction Temperature | - For thermal rearrangements, ensure the temperature is high enough to overcome the activation barrier (often >200°C for trans-isomers).[3] - For catalyzed reactions, the optimal temperature can vary significantly. If no reaction occurs, consider a stepwise increase in temperature. If decomposition is observed, lower the temperature. A runaway reaction may indicate poor heat transfer.[14][17] |
| Incorrect Starting Material Stereochemistry | - The trans-isomer of 1,2-divinylcyclopropane requires higher temperatures to isomerize to the reactive cis-isomer before rearrangement can occur.[2][3] - Confirm the stereochemistry of your starting material. If using a trans-isomer, ensure conditions are sufficient for isomerization. |
| Missing Reaction Component | - Systematically double-check that all reagents, including the catalyst, co-catalyst, and any necessary additives, were added in the correct amounts. |
Problem 2: Poor Selectivity (Chemoselectivity or Stereoselectivity)
| Possible Cause | Suggested Solution |
| Competing Reaction Pathways | - The vinylcyclopropane rearrangement (to a 5-membered ring) and the divinylcyclopropane rearrangement (to a 7-membered ring) are often in competition.[1] - Catalyst choice is paramount. Rhodium catalysts are often used for cycloadditions to larger rings, while palladium has been shown to favor cyclopentene formation.[5][8] - Adjusting the reaction temperature can also influence selectivity. |
| Inappropriate Ligand Selection | - The electronic and steric properties of the ligand have a profound impact on selectivity.[6][7][18] - For enantioselective reactions, screen a variety of chiral ligands. Electron-rich phosphine ligands have shown success in some palladium-catalyzed rearrangements.[8] |
| Solvent Effects | - The solvent can influence catalyst activity and selectivity.[19] - Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DCE) to find the optimal medium for your specific reaction. |
| High Temperature Leading to Racemization | - While high temperatures may be needed for thermal reactions, they can also lead to racemization or side reactions. - Explore catalytic options that allow the reaction to proceed at a lower temperature. |
Problem 3: Formation of Unexpected Side Products
| Possible Cause | Suggested Solution |
| Catalyst-Induced Side Reactions | - The catalyst may be promoting an unintended reaction pathway. - Review the literature for the chosen catalyst to understand its known reactivity with similar substrates. Consider changing the metal or the ligand set. |
| Substrate Decomposition | - High temperatures or a highly active catalyst can cause the starting material or product to decompose. - Lower the reaction temperature, reduce the reaction time, or decrease the catalyst loading. |
| Presence of Impurities | - Impurities in the starting material or solvent can react to form byproducts. - Ensure all materials are of high purity. Purification of the starting divinylcyclopropane via chromatography may be necessary. |
Data & Protocols
Table 1: Comparison of Catalysts for Divinylcyclopropane Rearrangements
| Catalyst System | Substrate Type | Reaction Type | Conditions | Yield | Selectivity/ee | Reference |
| [Rh(CO)2Cl]2 | trans-Divinylcyclopropane | Rearrangement to 1,4-cycloheptadiene | 1,4-dioxane, 50°C, 12h | 100% | N/A | [4] |
| [Pd(π-C3H5)Cl]2 / (S)-SEGPHOS | Dienyl cyclopropane | Rearrangement to cyclopentene | Toluene, 80°C, 3-5h | ~75% | High ee | [8] |
| PPh3AuNTf2 | Alkylidene Cyclopropane 1,6-Diyne | Cycloisomerization | 1,2-dichloroethane, 50°C, 48h | 70% | Single diastereomer | [12] |
| Thermal (uncatalyzed) | trans-Divinylcyclopropane | Rearrangement to cycloheptadiene | ~200°C | Good | N/A | [3] |
| Thermal (uncatalyzed) | Substituted 1,1-divinyl-2-phenylcyclopropane | VCP Rearrangement | Toluene, reflux, 2h | 16% | Major product was from a different pathway (71%) | [1] |
Experimental Protocol: Rh-Catalyzed Rearrangement of a trans-Divinylcyclopropane
This protocol is adapted from the procedure described by Yu and coworkers.[4]
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add the trans-divinylcyclopropane substrate (1.0 mmol).
-
Catalyst Addition: Add [Rh(CO)2Cl]2 (2.5 mol%, 0.025 mmol).
-
Solvent Addition: Add 1,4-dioxane (10 mL). Note: The reaction can be performed open to the air without the need for an inert atmosphere.[4]
-
Reaction: Place the vial in a preheated oil bath at 50°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-cycloheptadiene.
Visual Guides
Reaction Pathway Selection
The choice between thermal and catalytic conditions dictates the reaction pathway of a 1,1-divinylcyclopropane (DVCP) substrate.
Caption: Logic diagram for selecting reaction pathways of 1,1-divinylcyclopropane.
Troubleshooting Workflow for Low Yield
A systematic workflow can help diagnose the root cause of low product yield in catalytic reactions.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Catalyst Selection Factors
Choosing the right catalyst system involves balancing multiple experimental goals.
Caption: Key factors influencing the choice of catalyst for a given transformation.
References
- 1. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 3. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Hydrothiolation: Diverging Cyclopropenes through Ligand Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Gold-Catalyzed Diastereoselective Cycloisomerization of Alkylidene Cyclopropane Bearing 1,6-Diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 15. jinzongmachinery.com [jinzongmachinery.com]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. thepetrosolutions.com [thepetrosolutions.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. mdpi.com [mdpi.com]
troubleshooting low conversion in vinylcyclopropane rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with low conversion rates in vinylcyclopropane rearrangements.
Troubleshooting Guide: Low Conversion
Low conversion in a vinylcyclopropane rearrangement can stem from several factors, ranging from suboptimal reaction conditions to substrate-specific issues. This guide provides a systematic approach to identifying and resolving these problems.
Question: My vinylcyclopropane rearrangement is resulting in low conversion of the starting material. What are the common causes and how can I address them?
Answer:
Low conversion is a frequent challenge. The underlying cause can often be traced back to one or more of the following factors: reaction temperature, catalyst efficiency, solvent effects, or substrate reactivity. A logical, step-by-step approach to troubleshooting is recommended.
First, evaluate the reaction temperature. The thermal vinylcyclopropane rearrangement typically requires high temperatures, often above 400°C for simple hydrocarbons.[1][2] If your substrate is sensitive or prone to decomposition at such high temperatures, this could be the primary reason for low yield.
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Synthesis of 1,1-Divinylcyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,1-divinylcyclopropane. The information provided addresses common issues related to byproduct formation and offers potential solutions.
Troubleshooting Guide & FAQs
Question 1: My synthesis of 1,1-divinylcyclopropane resulted in a low yield and several unexpected peaks in my GC-MS analysis. What are the likely byproducts?
Answer: Low yields in 1,1-divinylcyclopropane synthesis are often due to thermal or radical-induced rearrangements. The primary byproducts to consider are vinylcyclopentenes, which arise from a vinylcyclopropane rearrangement. In more complex systems, especially those with aromatic substituents, you might also observe products from aromatic Cope-ene rearrangements or retro-ene reactions.[1][2] Under radical conditions, tandem radical cyclizations can also lead to various cyclic byproducts.[1][3]
Question 2: I am observing a significant amount of a vinylcyclopentene byproduct. How can I minimize its formation?
Answer: The formation of vinylcyclopentene is a common issue and is often temperature-dependent. The vinylcyclopropane rearrangement is a thermal process, so minimizing the reaction temperature and duration can help reduce the formation of this byproduct.[2] Consider using milder reaction conditions if your synthesis protocol allows for it. Additionally, ensure that your reaction is free from radical initiators, as radical pathways can also lead to rearrangements.[1]
Question 3: My starting material is a substituted 1,1-divinylcyclopropane, and I am seeing a complex mixture of byproducts that I cannot easily identify. What could be happening?
Answer: With substituted 1,1-divinylcyclopropanes, the potential for various rearrangement pathways increases significantly. Depending on the substituents, you could be observing a cascade of reactions. For instance, amide-substituted 1,1-divinyl-2-phenylcyclopropanes have been shown to form tricyclic spirolactams through a deep-seated rearrangement.[1][2] It is also possible that you are forming diastereomers of your target molecule or byproducts, further complicating the analysis. Careful analysis of your product mixture using 2D NMR techniques and comparison with literature data for similar systems is highly recommended.
Question 4: Can the stereochemistry of my starting materials affect byproduct formation in related divinylcyclopropane syntheses?
Answer: Absolutely. While your primary interest is in 1,1-divinylcyclopropane, it's important to be aware of related systems. For instance, in the synthesis and rearrangement of 1,2-divinylcyclopropanes, the stereochemistry is critical. The cis-isomer readily undergoes the desired divinylcyclopropane rearrangement to form a cycloheptadiene.[4][5] The trans-isomer, however, often requires higher temperatures to first isomerize to the cis-isomer before it can rearrange, which can provide a larger window for the formation of side products like vinylcyclopentenes.[4][5] This isomerization can proceed through a diradical intermediate, which can also be a source of other byproducts.[4][5]
Byproduct Formation Overview
The following table summarizes the common byproducts observed during the synthesis and handling of divinylcyclopropanes, along with the conditions that favor their formation.
| Byproduct Class | Common Byproduct(s) | Favored Conditions | Primary Rearrangement Pathway |
| Cyclopentenes | Vinylcyclopentenes | High Temperatures | Vinylcyclopropane Rearrangement |
| Complex Spirocycles | Tricyclic spirolactams | Thermal (with specific substituents) | Aromatic Cope-ene followed by ene reaction |
| Acyclic Dienes | Dienyl aldehydes | Thermal (with specific functional groups) | Retro-ene Reaction |
Key Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways leading to the desired 1,1-divinylcyclopropane and its common byproducts, as well as a general workflow for troubleshooting byproduct formation.
Caption: Reaction pathways in 1,1-divinylcyclopropane synthesis.
Caption: Troubleshooting workflow for byproduct identification.
Experimental Protocols
General Procedure for the Synthesis of a Substituted 1,1-Divinylcyclopropane
This is a generalized protocol and may require optimization for specific substrates.
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Preparation of the Cyclopropane Precursor: A suitable dihalocyclopropane is synthesized via the addition of a dihalocarbene to the corresponding olefin.
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Formation of the Divinylcyclopropane: The 1,1-dihalocyclopropane is then subjected to elimination conditions to form the divinylcyclopropane. This can often be achieved using a strong base. Alternatively, for some substrates, a coupling reaction may be employed.
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Workup and Purification: The reaction mixture is quenched, and the organic layer is extracted. The crude product is then purified, typically by flash chromatography, to isolate the 1,1-divinylcyclopropane.
Protocol for Byproduct Identification
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Initial Analysis: The crude reaction mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the components and get an initial idea of the product distribution.
-
Separation: The components of the crude mixture are separated using flash chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of each isolated component (the desired product and the byproducts) is determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) and compared with known literature data where possible.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted to the specific requirements of your research. Always follow appropriate laboratory safety procedures.
References
- 1. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rearrangement reactions of 1,1-divinyl-2-phenylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 5. Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in 1,1-Divinylcyclopropane Reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the regioselectivity of 1,1-divinylcyclopropane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 1,1-divinylcyclopropanes?
A1: 1,1-Divinylcyclopropanes are versatile intermediates that can undergo several types of rearrangements, primarily driven by the release of ring strain. The most common pathway is the vinylcyclopropane rearrangement , which typically occurs at high temperatures (often >250 °C) to yield vinylcyclopentene derivatives.[1][2] However, depending on the substitution pattern of the cyclopropane, other competing thermal rearrangements can occur, such as the aromatic Cope-ene rearrangement or retro-ene reactions .[3] Under different conditions, radical-mediated cyclizations can also be initiated.[4]
Q2: What is "regioselectivity" in the context of 1,1-divinylcyclopropane rearrangements?
A2: Regioselectivity in this context refers to the preferential formation of one constitutional isomer over another. For a substituted 1,1-divinylcyclopropane, this manifests in two key ways:
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Pathway Selection: This is the selective competition between different possible rearrangement pathways (e.g., vinylcyclopropane rearrangement vs. a Cope-type rearrangement). The choice of pathway is highly dependent on the substrate's functional groups.[3]
-
Vinylcyclopropane Rearrangement Directionality: In the vinylcyclopropane rearrangement itself, the cyclopropane ring opens and re-forms as a cyclopentene. For an asymmetrically substituted cyclopropane, the bond migration can occur towards one of two different carbon atoms of the original ring. The preference for migration to a specific carbon is the regioselectivity of the rearrangement.
Q3: What are the key factors that control regioselectivity in these reactions?
A3: Currently, the primary factor controlling regioselectivity is substrate structure , specifically the nature and position of substituents on the cyclopropane ring and its side chains.
-
Substituents on the Cyclopropane Ring: Electron-withdrawing or stabilizing groups (like phenyl or amide groups) on a cyclopropane carbon can direct the vinylcyclopropane rearrangement. The reaction often proceeds via migration to the more-substituted or electronically stabilized carbon atom.[1]
-
Substituents on the Vinyl Groups: While less studied for the 1,1-divinyl isomer, substituents on the vinyl groups can influence the activation energy and transition state of the rearrangement, potentially altering the regiochemical outcome.
-
Functional Groups in Side Chains: The presence of specific functional groups can enable entirely different reaction pathways, which can outcompete the vinylcyclopropane rearrangement. For example, an N,N-diallyl amide substituent can lead to a tandem aromatic Cope-ene rearrangement as the major pathway.[3]
Unlike the related 1,2-divinylcyclopropane (or Cope) rearrangement, catalytic control over the regioselectivity of 1,1-divinylcyclopropane thermal reactions is not yet well-established in the literature. Control is typically exerted through careful substrate design.
Troubleshooting Guides
Problem 1: My reaction yields a mixture of products from different rearrangement pathways (e.g., vinylcyclopentene and a Cope-ene product). How can I favor the vinylcyclopropane rearrangement?
Answer: This issue arises when a competing reaction pathway has a similar activation energy to the desired vinylcyclopropane rearrangement. To favor the latter, you need to "disable" the competing pathway.
-
Analysis: Identify the functional group enabling the side reaction. For instance, the aromatic Cope-ene rearrangement observed in certain 1,1-divinyl-2-phenylcyclopropanes requires an N-allyl or O-allyl group that can act as the ene component.[1]
-
Solution: Modify your substrate to remove or alter the functional group responsible for the side reaction. If an N-allyl group is causing a competing Cope-ene reaction, replacing it with an N-propyl or N-benzyl group will shut down that pathway, making the vinylcyclopropane rearrangement the default thermal reaction.[3]
Problem 2: The vinylcyclopropane rearrangement is occurring, but it is not regioselective, giving a mixture of vinylcyclopentene isomers. How can I improve this?
Answer: Poor regioselectivity in the vinylcyclopropane rearrangement itself suggests that the two potential migration pathways are electronically and sterically similar.
-
Analysis: The mechanism of the vinylcyclopropane rearrangement can proceed through a diradical intermediate. The regioselectivity is determined by which radical center is more stable and/or which bond is kinetically favored to form.
-
Solution: Enhance the electronic or steric bias of the substrate.
-
Electronic Control: Introduce a substituent on one of the cyclopropane carbons (at C2) that can stabilize a radical intermediate, such as a phenyl, ester, or other conjugating group. This will lower the activation energy for migration towards that carbon. For example, studies on 1,1-divinyl-2-phenylcyclopropanes show a regioselective migration to the more-substituted carbon bearing the phenyl group.[1]
-
Steric Control: While less predictable, introducing bulky substituents can disfavor bond formation at sterically congested sites, potentially improving selectivity. This approach often requires empirical testing.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing regioselectivity issues in 1,1-divinylcyclopropane reactions.
References
Technical Support Center: Managing Reaction Kinetics of Thermal Isomerizations
Welcome to the technical support center for managing the reaction kinetics of thermal isomerizations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers step-by-step troubleshooting for problems related to the kinetics of thermal isomerizations.
Q1: My thermal isomerization reaction is proceeding too slowly. How can I increase the reaction rate?
A1: A slow reaction rate can be a significant bottleneck in experimental workflows. Here are several factors you can adjust to increase the rate of thermal isomerization:
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Increase the Temperature: In general, increasing the reaction temperature provides more kinetic energy to the molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier more easily.[1] However, be cautious of potential side reactions or decomposition at higher temperatures.[2]
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Change the Solvent: The polarity of the solvent can significantly influence the rate of isomerization, particularly for molecules like azobenzenes where a polar transition state may be involved.[3][4] For reactions proceeding through a rotational mechanism, increasing solvent polarity can increase the reaction rate.[3][4]
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Introduce a Catalyst: A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the reaction.[1][5] For example, Brønsted acids can catalyze the isomerization of tristriazolotriazines.[5]
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Modify Molecular Structure: The electronic nature of substituents on the isomerizing molecule can have a profound effect. Electron-donating and electron-accepting groups in a "push-pull" configuration can lower the activation energy for isomerization in systems like azobenzenes.[6][7]
Troubleshooting Guide: Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient thermal energy | Gradually increase the reaction temperature in increments of 5-10°C. Monitor for product formation and any signs of degradation. | An increase in the rate of isomerization. |
| Unfavorable solvent environment | If the proposed mechanism involves a polar transition state, switch to a more polar solvent. Conversely, if the transition state is nonpolar, a less polar solvent may be beneficial. | The reaction rate will increase if the solvent stabilizes the transition state. |
| High activation energy barrier | Investigate literature for known catalysts for your class of compound. If none are known, consider screening a small library of potential catalysts (e.g., acids, bases, metal complexes). | A significant increase in reaction rate due to a lowered activation energy. |
| Molecular structure not optimized for isomerization | If feasible, synthesize derivatives with different substituent groups to modulate the electronic properties of the molecule. | Altered electronic properties can lead to a more facile isomerization. |
Q2: I am observing unexpected side products or decomposition of my compound during thermal isomerization. What can I do to minimize these?
A2: The formation of side products or decomposition indicates that alternative reaction pathways are becoming accessible under your experimental conditions. Here’s how to address this:
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Lower the Temperature: High temperatures can provide enough energy to overcome the activation barriers for undesired reactions, such as decomposition.[2] Reducing the temperature may slow down your desired isomerization but can significantly inhibit side reactions.
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Degas the Solvent: The presence of oxygen can lead to oxidative degradation of some compounds, especially at elevated temperatures.[8] Removing dissolved oxygen by degassing the solvent can improve the chemical stability of your reactants and products.
-
Protect from Light: For photoisomerizable compounds, ambient light can induce unintended photochemical reactions, leading to a mixture of isomers or degradation products.[8] Conducting the experiment in the dark or using amber glassware can prevent this.
-
pH Control: For molecules with acid or base-labile groups, the pH of the medium can be critical. Buffering the reaction mixture can prevent unwanted acid or base-catalyzed degradation.
Troubleshooting Guide: Unwanted Side Products/Decomposition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature is too high | Decrease the reaction temperature. You may need to accept a slower isomerization rate to achieve higher purity. | Reduction or elimination of thermal decomposition products. |
| Oxidation | Degas the solvent using methods like sparging with an inert gas (e.g., nitrogen or argon) or freeze-pump-thaw cycles. | Increased stability of the compound and fewer oxidation-related byproducts. |
| Unwanted photoreactions | Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using low-light conditions. | Prevention of photo-induced side reactions. |
| pH-instability | If your compound has pH-sensitive functional groups, use a suitable buffer to maintain a stable pH throughout the reaction. | Minimized acid or base-catalyzed degradation. |
Q3: The kinetics of my thermal isomerization are not reproducible between experiments. What are the potential sources of this variability?
A3: Lack of reproducibility is a common issue that often points to subtle variations in experimental conditions. Consider the following factors:
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Inconsistent Temperature Control: Small fluctuations in temperature can lead to significant changes in reaction rates. Ensure your heating apparatus is well-calibrated and provides stable temperature control.
-
Variable Solvent Purity and Water Content: The polarity and hydrogen-bonding capability of the solvent can be affected by impurities, especially water.[6][7] The presence of moisture can catalyze or inhibit isomerization in some systems.[6][7] Using high-purity, anhydrous solvents can improve reproducibility.
-
Inconsistent Reactant Concentration: While many thermal isomerizations are unimolecular and thus their rate should be independent of concentration at the molecular level, at a macroscopic level, accurate concentration measurement is crucial for reliable kinetic analysis.
-
Atmospheric Conditions: For sensitive reactions, changes in ambient humidity or exposure to air can alter the reaction environment.[6][7]
Troubleshooting Guide: Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate temperature control | Calibrate your thermometer and heating block/bath. Use a digital controller for precise temperature maintenance. | Consistent reaction rates across different experimental runs. |
| Solvent variability | Use fresh, high-purity solvent from a newly opened bottle for each set of experiments. If water is a concern, use anhydrous solvents. | Reduced variability in kinetic data. |
| Inaccurate concentration preparation | Re-calibrate balances and ensure volumetric glassware is used correctly. Prepare stock solutions carefully. | More consistent initial reaction conditions leading to reproducible results. |
| Environmental factors | If the reaction is sensitive to moisture or oxygen, conduct experiments under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket). | Minimized influence of atmospheric changes on reaction kinetics. |
Quantitative Data Summary
The following tables summarize quantitative data on the factors affecting thermal isomerization kinetics.
Table 1: Effect of Solvent Polarity on the Rate Constant (k) of Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene at 25°C
| Solvent | Relative Polarity | Rate Constant (k) x 10-4 s-1 | Activation Energy (Ea) (kJ/mol) |
| n-Hexane | 0.009 | 0.8 ± 0.1 | 98.6 ± 0.8 |
| Toluene | 0.099 | 2.1 ± 0.2 | 94.2 ± 0.9 |
| Dichloromethane | 0.309 | 10.5 ± 0.9 | 85.1 ± 1.1 |
| Acetone | 0.355 | 15.3 ± 1.2 | 82.5 ± 1.3 |
| Acetonitrile | 0.460 | 25.1 ± 2.1 | 78.9 ± 1.5 |
| Methanol | 0.762 | 50.2 ± 3.5 | 72.3 ± 1.8 |
Table 2: Arrhenius Parameters for the Thermal Isomerization of Methylcyclopropane to Various Butenes
| Product | Pre-exponential Factor (log(A, s-1)) | Activation Energy (Ea) (kcal/mol) |
| 1-Butene | 15.02 ± 0.11 | 64.5 ± 0.5 |
| cis-2-Butene | 14.60 ± 0.07 | 63.3 ± 0.3 |
| trans-2-Butene | 14.75 ± 0.06 | 64.9 ± 0.3 |
| 2-Methylpropene | 14.81 ± 0.05 | 66.4 ± 0.2 |
Data adapted from[9].
Key Experimental Protocols
Protocol 1: Monitoring Thermal Isomerization Kinetics using UV-Vis Spectrophotometry
This protocol is suitable for compounds where the two isomers have distinct absorption spectra.
-
Sample Preparation: Prepare a solution of the isomerically pure (or a known mixture) compound in the desired solvent at a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of one of the isomers.
-
Use a temperature-controlled cuvette holder to maintain the desired reaction temperature.[4]
-
-
Initiation of Isomerization:
-
For thermally stable isomers that require an initial stimulus to form the metastable isomer (e.g., photoisomerization of trans-azobenzene to cis-azobenzene), irradiate the sample with an appropriate light source (e.g., a flash lamp or LED) to generate the starting population of the metastable isomer.[4]
-
For isomers that are unstable at the measurement temperature, rapidly introduce the sample into the pre-heated cuvette holder to start the thermal isomerization.
-
-
Data Acquisition:
-
Immediately after initiating the isomerization, start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the absorbance values stabilize, indicating the reaction has reached equilibrium or completion.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming first-order kinetics, which is common for unimolecular isomerizations, plot ln(At - A∞) versus time, where At is the absorbance at time t, and A∞ is the absorbance at infinite time (equilibrium).
-
The slope of this plot will be equal to -k, where k is the rate constant.
-
Visualizations
Caption: Workflow for monitoring thermal isomerization kinetics.
References
- 1. youtube.com [youtube.com]
- 2. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amorphous Lycopene–PVP K30 Dispersions Prepared by Ball Milling: Improved Solubility and Antioxidant Activity [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,1-Divinylcyclopropanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1-divinylcyclopropanes, with a focus on addressing challenges encountered during scale-up. The information is intended for researchers, scientists, and drug development professionals.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,1-divinylcyclopropanes, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The vinylmagnesium bromide may have degraded due to exposure to air or moisture. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][2] - Use freshly prepared or recently titrated Grignard reagent. - Consider using a "turbo" Grignard reagent (e.g., with the addition of LiCl) to enhance reactivity. |
| 2. Poor Quality Starting Materials: The 1,1-dihalocyclopropane or other precursors may be impure. | - Purify starting materials before use. For example, 1,1-dibromocyclopropane can be distilled under reduced pressure. | |
| 3. Inefficient Reaction Initiation: The Grignard reaction may not have initiated properly. | - Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. - Apply gentle heating at the beginning of the reaction, but be prepared to cool it once the exothermic reaction starts. | |
| 4. Side Reactions: Undesired reactions, such as hydrodehalogenation of the starting material or Wurtz coupling, may be occurring.[3][4] | - Control the reaction temperature carefully. Low temperatures are often preferred to minimize side reactions. - Optimize the stoichiometry of the reagents. An excess of the Grignard reagent may lead to undesired byproducts. | |
| 5. Product Loss During Workup/Purification: The product may be volatile and lost during solvent removal or purification. | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. - For purification, consider chromatography at low temperatures or vacuum distillation with a cooled receiver. | |
| Formation of Significant Side Products | 1. Rearrangement of the Product: 1,1-Divinylcyclopropanes can undergo thermal rearrangements to form vinylcyclopentenes or other isomers, especially at elevated temperatures.[5][6] | - Maintain low temperatures throughout the reaction and purification process. - Avoid prolonged heating. If distillation is necessary, use a high-vacuum, short-path apparatus. |
| 2. Formation of Monovinylcyclopropane: Incomplete reaction may lead to the formation of monovinylcyclopropane. | - Ensure a sufficient excess of the vinyl Grignard reagent is used. - Increase the reaction time or temperature slightly, while monitoring for rearrangement products. | |
| 3. Wurtz Coupling Products: The Grignard reagent can couple with the starting halide to form undesired dimers. | - Add the Grignard reagent slowly to the reaction mixture to maintain a low concentration. | |
| Reaction is Difficult to Control/Runaway Reaction | 1. Highly Exothermic Grignard Reaction: The formation of the Grignard reagent and its subsequent reaction are highly exothermic, which can be difficult to manage on a large scale. | - Use a jacketed reactor with a reliable cooling system. - Add the reagents (e.g., vinyl bromide to magnesium or the Grignard reagent to the dihalocyclopropane) slowly and in a controlled manner. - Use a solvent with a suitable boiling point to help dissipate heat through reflux. |
| 2. Inadequate Mixing: Poor mixing can lead to localized "hot spots" and uncontrolled reactions. | - Use an efficient overhead stirrer, especially for larger reaction volumes. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | - Optimize the chromatographic conditions (e.g., solvent system, stationary phase). - Consider derivatization of the product or impurities to facilitate separation. |
| 2. Thermal Decomposition During Distillation: The product may decompose at the temperatures required for distillation. | - Use high-vacuum distillation to lower the boiling point. - Employ a short-path distillation apparatus to minimize the residence time at high temperatures. |
II. Frequently Asked Questions (FAQs)
Q1: What is a common and scalable method for the synthesis of 1,1-divinylcyclopropane?
A common laboratory-scale method involves the reaction of a 1,1-dihalocyclopropane (typically 1,1-dibromocyclopropane) with a vinyl Grignard reagent, such as vinylmagnesium bromide. For a substituted 1,1-divinylcyclopropane, a copper-catalyzed reaction of a methylenecyclopropane with a vinyl Grignard reagent has been reported with a 62% yield.[5]
Q2: What are the key safety precautions to consider when scaling up this synthesis?
The primary safety concerns are the use of highly flammable solvents (like THF or diethyl ether), the exothermic nature of the Grignard reaction, and the handling of the reactive vinylmagnesium bromide.[1][2][7] Key precautions include:
-
Inert Atmosphere: Always work under an inert atmosphere (argon or nitrogen) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1][2]
-
Exothermic Reaction Control: Use a reactor with adequate cooling capacity and add reagents slowly to control the reaction temperature.
-
Fire Safety: Work in a well-ventilated fume hood, away from ignition sources. Have appropriate fire extinguishing equipment readily available.
-
Personal Protective Equipment (PPE): Wear fire-retardant lab coats, safety glasses, and appropriate gloves.
Q3: My reaction with 1,1-dibromocyclopropane and vinylmagnesium bromide is giving a complex mixture of products. What could be the issue?
The reaction of 1,1-dibromocyclopropanes with Grignard reagents can be complex. Besides the desired disubstitution, you may be observing products from:
-
Monosubstitution: Formation of 1-bromo-1-vinylcyclopropane.
-
Reduction (Hydrodehalogenation): The Grignard reagent can act as a reducing agent, leading to the formation of monobromocyclopropane or cyclopropane itself.[3][4]
-
Rearrangement Products: The 1,1-divinylcyclopropane product is susceptible to thermal rearrangement.[5][6]
To minimize these side reactions, it is crucial to carefully control the reaction temperature, stoichiometry, and addition rate of the Grignard reagent.
Q4: How can I purify the final 1,1-divinylcyclopropane product?
1,1-Divinylcyclopropane is expected to be a volatile, non-polar compound. Common purification methods include:
-
Flash Column Chromatography: Using a non-polar eluent system (e.g., hexanes) on silica gel.
-
Vacuum Distillation: This can be effective, but care must be taken to avoid thermal rearrangement of the product. Use a high-vacuum and a short-path distillation apparatus.
Q5: What is the thermal stability of 1,1-divinylcyclopropane?
1,1-Divinylcyclopropanes are known to be thermally sensitive and can undergo rearrangement reactions at elevated temperatures. For example, the parent 1,1-divinylcyclopropane rearranges to vinylcyclopentene at around 250°C, and some substituted derivatives can rearrange at temperatures as low as 40°C.[5] Therefore, it is recommended to store the purified product at low temperatures and minimize exposure to heat during synthesis and purification.
III. Experimental Protocols
Example Protocol: Synthesis of a Substituted 1,1-Divinylcyclopropane
This protocol is for the synthesis of a 1,1-divinyl-2-phenylcyclopropane ester, which serves as a model for the synthesis of other 1,1-divinylcyclopropanes.[5]
Reaction:
Materials:
-
Methylenecyclopropane precursor (e.g., diethylphosphate ester of a substituted buta-2,3-dien-1-ol)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Vinylmagnesium bromide (C₂H₃MgBr) in a suitable solvent (e.g., THF)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (argon or nitrogen), add CuCN (0.2 equivalents) and LiCl (0.2 equivalents).
-
Add the methylenecyclopropane precursor dissolved in anhydrous THF.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the vinylmagnesium bromide solution via the addition funnel, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator with a cold trap.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data from a Model Reaction:
| Parameter | Value | Reference |
| Yield of 1,1-divinylcyclopropane product | 62% | [5] |
| Yield of Sₙ2 regioisomer (side product) | 22% | [5] |
| Reaction Temperature | 0 °C to room temperature | Inferred from typical Grignard reaction conditions |
| Reaction Time | 1-4 hours | Inferred from typical Grignard reaction conditions |
IV. Visualizations
Caption: Experimental workflow for the synthesis of 1,1-divinylcyclopropane.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Substituent Effects on Rearrangement Temperature
This support center provides researchers, scientists, and drug development professionals with in-depth answers and troubleshooting guides for issues related to the effect of substituents on the temperature of sigmatropic rearrangements, such as the Cope and Claisen rearrangements.
Frequently Asked Questions (FAQs)
Q1: How do substituents generally affect the temperature required for thermal rearrangements?
A1: Substituents can significantly alter the required rearrangement temperature by stabilizing or destabilizing the reaction's transition state. Groups that stabilize the transition state lower the activation energy (ΔG‡) of the reaction, which in turn allows the rearrangement to proceed at a lower temperature.[1][2] Conversely, substituents that destabilize the transition state will increase the required temperature. The effect is dependent on the type of rearrangement, the nature of the substituent (electron-donating vs. electron-withdrawing), and its position on the molecule.[1][3]
Q2: What is the specific effect of electron-donating and electron-withdrawing groups on the Claisen rearrangement?
A2: For the Claisen rearrangement of allyl vinyl ethers, both electron-donating groups (e.g., methoxy, -OMe) and electron-withdrawing groups (e.g., cyano, -CN) can lower the activation barrier when placed at specific positions.[3] The largest effects are typically seen when substituents are on the non-aromatic portions of the molecule.[3] For instance, methoxy and cyano groups at the C1, C2, and C4 positions have been shown to lower the barrier by 5–9 kcal/mol.[3] In the aromatic Claisen rearrangement, the electronic nature of substituents on the aromatic ring can direct the regioselectivity of the reaction. Electron-donating groups tend to favor rearrangement to the para-position, while electron-withdrawing groups favor the ortho-position.[4][5]
Q3: How do radical-stabilizing substituents influence the Cope rearrangement?
A3: The Cope rearrangement proceeds through a concerted transition state that can have significant diradical character.[1][2] Therefore, substituents that can stabilize radicals, such as phenyl (-Ph) or cyano (-CN), can substantially lower the activation energy and thus the reaction temperature.[1][2] The position of these substituents is critical; their stabilizing effect is greatest when placed at positions that participate in radical delocalization in the transition state (e.g., C2 and C5 positions of a 1,5-hexadiene system).[1] For example, adding a phenyl group at the 2-position of a 1,5-hexadiene can lower the activation free energy by approximately 6.6 kcal/mol.[1]
Q4: Are there methods to dramatically lower the rearrangement temperature for notoriously high-temperature reactions like the Cope rearrangement?
A4: Yes. A powerful variant is the anionic oxy-Cope rearrangement . In this reaction, a hydroxyl group is present at the C3 position of the 1,5-diene. Deprotonation with a base to form an alkoxide creates a species that undergoes rearrangement at significantly lower temperatures—often at room temperature or even below.[6] The powerful electron-donating nature of the resulting alkoxide dramatically lowers the activation barrier. The initial product is an enolate, which provides a thermodynamic driving force upon workup to the keto form.[6]
Troubleshooting Guides
Problem: My thermal rearrangement is not proceeding, even at high temperatures.
| Potential Cause | Suggested Solution |
| Incorrect Substituent Effect: | The substituent may be destabilizing the transition state or have a negligible effect. Review literature on the specific substituent and its positional effect for your rearrangement type. For example, bulky substituents may introduce steric hindrance that raises the activation energy.[7] |
| Equilibrium Issue: | The rearrangement may be reversible and the equilibrium may favor the starting material.[6] Analyze the thermodynamic stability of both the reactant and the product. To drive the reaction forward, consider strategies that result in a more stable product, such as forming a more substituted double bond (Zaitsev's rule).[6] |
| Reaction Conditions: | The solvent may be inappropriate. For Claisen rearrangements, polar and hydrogen-bonding solvents can accelerate the reaction.[4][5] Ensure the temperature is high enough and the reaction time is sufficient. Some Johnson-Claisen rearrangements can require over 100 hours at high temperatures.[4] |
| Decomposition: | The starting material or product may be decomposing at the required high temperatures. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. Check the thermal stability of your compounds separately. Consider alternative, lower-temperature variants of the reaction if available (e.g., Ireland-Claisen, anionic oxy-Cope).[4][6] |
Problem: The reaction is messy, and I am getting multiple unexpected side products.
| Potential Cause | Suggested Solution |
| Competing Pathways: | For aromatic Claisen rearrangements, if the ortho positions are blocked, the reaction may proceed via a subsequent Cope rearrangement to the para position, which can be complex.[8] In some cases, competing C-O bond homolysis can occur at high temperatures, leading to radical side products.[3] |
| Product Instability: | The desired product may be unstable under the reaction conditions or during the workup. Test the stability of your purified product under the reaction and workup conditions (e.g., exposure to acid or base). |
| Boat Transition State: | While the chair-like transition state is often preferred, a higher-energy boat transition state can sometimes be accessed, potentially leading to different stereochemical outcomes or side products.[8] |
Quantitative Data on Substituent Effects
The following table summarizes the effect of various substituents on the activation free energy (ΔG‡) of Cope and Claisen rearrangements. A lower ΔG‡ corresponds to a faster reaction rate and a lower required rearrangement temperature.
| Rearrangement | Substituent & Position | Change in Activation Free Energy (ΔG‡) | Reference(s) |
| Cope | 2-Phenyl | -6.6 kcal/mol | [1] |
| Cope | 2,5-Diphenyl | -14.6 kcal/mol (approx.) | [1] |
| Cope | 3-OH (Oxy-Cope) | Lowered barrier, provides thermodynamic sink | [6] |
| Cope | 3-O⁻ (Anionic Oxy-Cope) | Dramatically lowered barrier (rate acceleration of 10¹⁰-10¹⁷) | [6] |
| Claisen | 1-OMe (on vinyl ether) | -5 to -9 kcal/mol | [3] |
| Claisen | 2-OMe (on vinyl ether) | -5 to -9 kcal/mol | [3] |
| Claisen | 2-CN (on vinyl ether) | -5 to -9 kcal/mol | [3] |
| Claisen | 4-CN (on vinyl ether) | -5 to -9 kcal/mol | [3] |
Experimental Protocols
Protocol: Monitoring the Effect of a Substituent on a Thermal Rearrangement
This protocol provides a general workflow for studying the kinetics of a thermal rearrangement and determining the effect of a substituent.
-
Preparation of Starting Material:
-
Synthesize the substituted 1,5-diene (for Cope) or allyl vinyl ether (for Claisen) and its unsubstituted parent compound for comparison.
-
Purify both substrates to >99% purity using flash chromatography or distillation to avoid interference from impurities.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
-
-
Reaction Setup:
-
Place a known concentration of the substrate (e.g., 0.1 M) in a high-boiling, inert solvent (e.g., degassed diphenyl ether or sulfolane) in a sealable reaction vessel (e.g., a thick-walled NMR tube or a sealed vial).[4]
-
Include an internal standard (e.g., hexamethylbenzene) with a known concentration for quantitative analysis.
-
Degas the solution by three freeze-pump-thaw cycles to remove oxygen, which can cause side reactions at high temperatures.
-
Seal the vessel under an inert atmosphere (N₂ or Ar).
-
-
Kinetic Monitoring:
-
Place the sealed vessel in a pre-heated, thermostatically controlled oil bath or heating block set to the desired temperature (e.g., 150-200 °C).[3][4]
-
At regular time intervals, remove the vessel from the heat and quench the reaction by rapid cooling in an ice bath.
-
Analyze the reaction mixture using ¹H NMR or GC-MS to determine the ratio of starting material to product by integrating their respective signals relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Determine the rate constant (k) for the reaction by fitting the data to the appropriate rate law (typically first-order for these intramolecular rearrangements).[4]
-
Repeat the experiment at several different temperatures to construct an Eyring plot (ln(k/T) vs 1/T) to determine the activation parameters (ΔH‡ and ΔS‡).
-
Compare the rate constants and activation parameters of the substituted and unsubstituted substrates to quantify the substituent's effect.
-
Visualizations
Caption: Workflow for studying substituent effects on rearrangement kinetics.
Caption: Troubleshooting guide for thermal rearrangement experiments.
Caption: Logical relationship of substituent effects on rearrangement temperature.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Claisen rearrangements of benzyl vinyl ethers: theoretical investigation of mechanism, substituent effects, and regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Claisen Rearrangement [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,1-Divinylcyclopropane and 1,2-Divinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,1-divinylcyclopropane and 1,2-divinylcyclopropane, focusing on their distinct thermal rearrangement pathways. The information presented is supported by experimental data to assist researchers in selecting the appropriate isomer for specific synthetic applications in drug development and other scientific endeavors.
Key Reactivity Differences at a Glance
The structural difference between 1,1-divinylcyclopropane and 1,2-divinylcyclopropane—the placement of the two vinyl groups on the cyclopropane ring—leads to profoundly different chemical behaviors under thermal conditions. The cis-1,2-isomer readily undergoes a[1][1]-sigmatropic rearrangement (the Cope rearrangement) at relatively low temperatures, while the 1,1-isomer requires significantly more forcing conditions to rearrange via a vinylcyclopropane rearrangement.
Quantitative Data Summary
The following table summarizes the key quantitative data for the thermal rearrangements of the parent 1,1- and cis-1,2-divinylcyclopropane.
| Parameter | 1,1-Divinylcyclopropane | cis-1,2-Divinylcyclopropane |
| Primary Rearrangement | Vinylcyclopropane Rearrangement | Cope Rearrangement |
| Product | 1-Vinylcyclopentene | cis,cis-1,4-Cycloheptadiene |
| Typical Reaction Temperature | ~250 °C[1][2] | <100 °C[1][2] |
| Activation Energy (Ea) | ~50 kcal/mol[3] | ~19-20 kcal/mol[4][5] |
Reaction Pathways and Mechanisms
The divergent reactivity of these isomers is rooted in the orbital topologies accessible to each molecule.
The Facile Cope Rearrangement of cis-1,2-Divinylcyclopropane
The cis-orientation of the vinyl groups in 1,2-divinylcyclopropane pre-organizes the molecule for a concerted[1][1]-sigmatropic shift. This reaction, a variation of the Cope rearrangement, proceeds through a low-energy, boat-like transition state.[6] The significant release of ring strain from the three-membered ring provides a strong thermodynamic driving force for this transformation.[7]
In contrast, trans-1,2-divinylcyclopropane must first undergo a higher-energy isomerization to the cis-isomer before it can rearrange, typically requiring temperatures around 200°C.[8]
The High-Temperature Vinylcyclopropane Rearrangement of 1,1-Divinylcyclopropane
1,1-Divinylcyclopropane lacks the appropriate geometry for a Cope rearrangement. Instead, it undergoes a vinylcyclopropane rearrangement at significantly higher temperatures.[1][2] This process is believed to proceed through a diradical intermediate, initiated by the homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring.[3] The subsequent rearrangement leads to the formation of a five-membered ring.
It is important to note that substituted 1,1-divinylcyclopropanes can undergo alternative rearrangements, such as aromatic Cope-ene and retro-ene reactions, at more moderate temperatures, depending on the nature and position of the substituents.[1][2]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published findings. Below are representative protocols for the thermal rearrangement of each isomer.
Synthesis and in situ Rearrangement of cis-1,2-Divinylcyclopropane
The synthesis of cis-1,2-divinylcyclopropane is often followed by its immediate rearrangement in the same reaction vessel due to its high reactivity.[7]
A Representative Procedure:
-
Generation of the Ylide: A suspension of methyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) is treated with a strong base, such as n-butyllithium, at low temperature (e.g., 0 °C) under an inert atmosphere to generate the corresponding phosphorus ylide.
-
Wittig Reaction: A solution of cis-2-vinylcyclopropanecarbaldehyde in dry THF is added dropwise to the ylide solution at low temperature (e.g., 5 °C). The reaction mixture is stirred for a short period.
-
Rearrangement: The reaction is allowed to warm to room temperature or gently heated. The cis-1,2-divinylcyclopropane formed in situ will rearrange to cis,cis-1,4-cycloheptadiene.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Thermal Rearrangement of a Substituted 1,1-Divinylcyclopropane
This protocol describes the thermal rearrangement of a substituted 1,1-divinylcyclopropane in a microwave reactor, as reported in the literature for substrates that are less volatile.[1]
A Representative Procedure:
-
Reaction Setup: A solution of the substituted 1,1-divinyl-2-phenylcyclopropane (e.g., an alcohol or ether derivative) is prepared in a high-boiling solvent such as dimethylformamide (DMF) in a microwave reaction vial.
-
Microwave Irradiation: The sealed vial is placed in a microwave reactor and heated to 250 °C for a specified period (e.g., 30-60 minutes).
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to isolate the vinylcyclopentene product and any other rearrangement products.[1]
Conclusion
The reactivity of 1,1-divinylcyclopropane and 1,2-divinylcyclopropane is dictated by their isomeric structures. cis-1,2-Divinylcyclopropane is a highly reactive precursor for the synthesis of seven-membered rings via a low-temperature Cope rearrangement. In contrast, 1,1-divinylcyclopropane is significantly more thermally stable and requires high temperatures to undergo a vinylcyclopropane rearrangement to form five-membered rings. This understanding is critical for the strategic design of complex molecules in pharmaceutical and materials science research.
References
- 1. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 7. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 8. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
A Comparative Study: Cope vs. Vinylcyclopropane Rearrangement
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic methodologies is paramount. This guide provides an objective comparison of two powerful pericyclic reactions: the Cope rearrangement and the vinylcyclopropane rearrangement. By examining their mechanisms, reaction kinetics, and synthetic utility, supported by experimental data, this document aims to inform the strategic design of complex molecular architectures.
At a Glance: Key Differences
| Feature | Cope Rearrangement | Vinylcyclopropane Rearrangement |
| Reaction Type | [1][1]-Sigmatropic Rearrangement | [1][2]-Sigmatropic Rearrangement |
| Reactant | 1,5-Diene | Vinylcyclopropane |
| Product | Isomeric 1,5-Diene | Cyclopentene |
| Driving Force | Formation of a more thermodynamically stable isomer | Relief of ring strain |
| Typical Conditions | High temperatures (150-300 °C) for thermal variants | Very high temperatures (often >300 °C) for thermal variants; milder with catalysts |
| Mechanism | Concerted, pericyclic | Competing concerted and stepwise diradical pathways |
Mechanistic Overview
The Cope rearrangement is a classic example of a[1][1]-sigmatropic rearrangement, proceeding through a concerted, six-electron, cyclic transition state.[3][4] This mechanism dictates a high degree of stereospecificity. The vinylcyclopropane rearrangement, in contrast, is a[1][2]-sigmatropic shift that can proceed through either a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate.[1] The operative mechanism is highly dependent on the substitution pattern of the substrate.
Cope Rearrangement Mechanism
The Cope rearrangement of a generic 1,5-diene proceeds through a chair-like transition state to minimize steric interactions, leading to the formation of an isomeric 1,5-diene.
Caption: Generalized mechanism of the Cope rearrangement.
Vinylcyclopropane Rearrangement Mechanism
The vinylcyclopropane rearrangement involves the cleavage of a cyclopropane bond and subsequent ring expansion to a cyclopentene. The reaction can proceed via two competing pathways.
Caption: Competing mechanisms of the vinylcyclopropane rearrangement.
Quantitative Performance Data
The choice between these two rearrangements often hinges on reaction efficiency and the required conditions. The following tables summarize experimental data for various substrates.
Table 1: Cope Rearrangement and its Variants
| Substrate | Conditions | Temperature (°C) | Time (h) | Yield (%) | Activation Energy (kcal/mol) | Reference |
| 3-Methyl-1,5-hexadiene | Thermal | 300 | - | - | ~35.5 | [4] |
| 1,5-Diene-3-ol (Oxy-Cope) | KH, 18-crown-6, THF | 25 | 2 | High | - | [5][6] |
| 1,5-Diene-3-alkoxide (Anionic Oxy-Cope) | Base | RT | - | High (Rate enhancement up to 10¹⁷) | - | [6][7] |
| Aldehyde-substituted 1,5-diene | Hydrazide catalyst | RT | - | Moderate | - | [4] |
| Phenyl-substituted 1,5-hexadiene | Thermal | 139-144 | - | - | ~33-34 | [8] |
Table 2: Vinylcyclopropane Rearrangement and its Variants
| Substrate | Conditions | Temperature (°C) | Time (h) | Yield (%) | Activation Energy (kcal/mol) | Reference |
| Vinylcyclopropane (unsubstituted) | Thermal | 500-600 | - | - | ~49.7 | [1] |
| Donor-acceptor cyclopropane | Lewis Acid (e.g., SnCl₄) | RT | - | 51-99 | - | [2][3][9][10][11] |
| Vinyl gem-difluorocyclopropane | Rh(I) catalyst | 25 | 12 | up to 90 | - | |
| Dithiane-substituted vinylcyclopropane | Thermal | >300 | - | Good | - | [1] |
| Methoxy-substituted vinylcyclopropane | Thermal | 220 | - | - | - | [1] |
| Alkoxy-substituted vinylcyclopropane | Base | -78 | - | High | - | [1] |
| Ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate | Thermal | 100-180 | - | 99 | - |
Experimental Protocols
Protocol 1: Anionic Oxy-Cope Rearrangement of a 1,5-Dien-3-ol
This protocol is adapted from a representative procedure for the highly accelerated anionic oxy-Cope rearrangement.[5]
Materials:
-
1,5-dien-3-ol (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
18-crown-6 (1.2 equiv)
-
Potassium hydride (KH, 30% dispersion in mineral oil, 1.2 equiv)
-
Methanol (MeOH)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the 1,5-dien-3-ol in anhydrous THF, add 18-crown-6.
-
Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere.
-
Carefully add potassium hydride in one portion.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Cool the mixture to -78 °C and slowly quench the reaction with methanol.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the δ,ε-unsaturated carbonyl compound.
Protocol 2: Thermal Vinylcyclopropane Rearrangement of a Difluorinated Substrate
This protocol is based on the thermal rearrangement of a substituted vinylcyclopropane.
Materials:
-
Ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate
-
High-boiling point solvent (e.g., diphenyl ether)
-
Heating mantle with temperature controller
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the vinylcyclopropane substrate in a suitable high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to the desired temperature (e.g., 150 °C) under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the corresponding cyclopentene.
Logical Workflow for Catalyst Selection
The choice of reaction conditions, particularly the use of a catalyst, can dramatically alter the outcome and efficiency of these rearrangements. The following diagram illustrates a logical workflow for selecting an appropriate catalytic system.
Caption: Decision tree for selecting a suitable rearrangement strategy.
Conclusion
Both the Cope and vinylcyclopropane rearrangements offer powerful tools for the construction of complex organic molecules. The Cope rearrangement is a highly reliable and stereospecific transformation for the isomerization of 1,5-dienes. Its variants, particularly the anionic oxy-Cope rearrangement, provide significant rate accelerations, enabling reactions at ambient temperatures. The vinylcyclopropane rearrangement provides a unique pathway to five-membered rings, a common motif in natural products and pharmaceuticals. While the thermal variant requires harsh conditions, the development of catalytic systems has significantly expanded its applicability to more sensitive substrates. The choice between these two powerful reactions will ultimately depend on the specific synthetic target, the available starting materials, and the desired reaction conditions.
References
- 1. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 2. Lewis Acid Triggered Vinylcyclopropane-Cyclopentene Rearrangement. | Semantic Scholar [semanticscholar.org]
- 3. Lewis Acid Triggered Vinylcyclopropane-Cyclopentene Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Cope Rearrangement [organic-chemistry.org]
- 7. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Item - Lewis Acid Triggered VinylcyclopropaneâCyclopentene Rearrangement - figshare - Figshare [figshare.com]
Validating Rearrangement Mechanisms: A Comparative Guide to Isotopic Labeling
For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is paramount for controlling chemical transformations and designing novel therapeutics. Isotopic labeling stands as a powerful and definitive tool for validating proposed rearrangement mechanisms by tracing the fate of individual atoms throughout a reaction. This guide provides a comparative overview of isotopic labeling strategies for validating three common rearrangement reactions: the Claisen, Cope, and Wagner-Meerwein rearrangements, supported by experimental data and detailed protocols.
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, which can be either stable (e.g., ²H, ¹³C, ¹⁸O) or radioactive (e.g., ³H, ¹⁴C).[1] The position of the isotopic label in the product molecule provides unequivocal evidence for or against a proposed mechanistic pathway.[1] The primary methods for detecting the location of these labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Comparative Analysis of Isotopic Labeling in Rearrangement Reactions
The choice of isotope and labeling strategy depends on the specific rearrangement and the mechanistic question being addressed. A key quantitative measure used to probe reaction mechanisms is the Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate of the unlabeled reactant to that of the isotopically labeled reactant (k_light / k_heavy).[3] A significant KIE (typically >1 for heavier isotopes) indicates that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction.[3]
| Rearrangement Reaction | Isotope Used | Labeled Position | Observed KIE (k_light / k_heavy) | Mechanistic Insight |
| Claisen Rearrangement (Allyl Phenyl Ether) | ¹³C | Allylic C-1 | 1.033 ± 0.002 | Supports a concerted mechanism where the C1-O bond is significantly weakened in the transition state.[4] |
| ¹³C | Allylic C-3 | 1.043 ± 0.002 | Indicates significant C-C bond formation at the allylic C-3 position in the transition state.[4] | |
| ²H | Allylic C-1 (D₂) | 0.96 ± 0.01 | An inverse KIE suggests a change in hybridization from sp² to sp³ at this position in the transition state, consistent with bond formation. | |
| Cope Rearrangement (1,5-Hexadiene) | ²H | C-1 and C-6 (D₄) | ~1.15 | A primary KIE confirms that C-H bond breaking/formation at the termini of the diene is involved in the rate-determining step of this concerted pericyclic reaction. |
| ¹³C | C-3 and C-4 | ~1.02 | A smaller KIE at the central carbons suggests that C-C bond cleavage is a major component of the transition state. | |
| Wagner-Meerwein Rearrangement (Camphene Hydrochloride) | ³⁷Cl | Chlorine | ~1.01 | A small but significant KIE suggests that the C-Cl bond is partially broken in the rate-determining step, supporting the formation of a carbocation intermediate.[5] |
| ²H | Adjacent to carbocation | Varies | The magnitude and direction of secondary KIEs can provide information about the structure and stability of the carbocation intermediate. |
Experimental Protocols
Synthesis of ¹⁴C-Labeled Allyl Phenyl Ether and Claisen Rearrangement
This protocol outlines the synthesis of allyl phenyl ether with a ¹⁴C label at the γ-allylic carbon and its subsequent thermal rearrangement to track the position of the label.
Materials:
-
Phenol
-
Sodium hydride (NaH)
-
[3-¹⁴C]-Allyl bromide
-
Anhydrous diethyl ether
-
Anhydrous N,N-diethylaniline
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Scintillation counter
Procedure:
-
Synthesis of [3-¹⁴C]-Allyl Phenyl Ether: a. A solution of phenol in anhydrous diethyl ether is treated with NaH at 0 °C to form sodium phenoxide. b. [3-¹⁴C]-Allyl bromide is added to the solution, and the mixture is stirred at room temperature overnight. c. The reaction is quenched with water, and the ether layer is separated, washed with NaOH solution and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield [3-¹⁴C]-allyl phenyl ether.
-
Claisen Rearrangement: a. The purified [3-¹⁴C]-allyl phenyl ether is dissolved in anhydrous N,N-diethylaniline. b. The solution is heated under reflux at 200-220 °C for 3 hours. c. The reaction mixture is cooled, acidified with HCl, and extracted with diethyl ether. d. The ether extract is washed with water, dried, and concentrated.
-
Product Analysis: a. The product, o-allylphenol, is purified by column chromatography. b. The position of the ¹⁴C label in the purified product is determined by chemical degradation and subsequent radioactivity measurement of the resulting fragments using a scintillation counter. The finding that the ¹⁴C label is at the allylic carbon attached to the ring confirms the concerted, intramolecular nature of the rearrangement.[6]
Deuterium Labeling in the Cope Rearrangement of a 1,5-Diene
This experiment uses deuterium labeling to demonstrate the concerted nature of the Cope rearrangement.
Materials:
-
meso-3,4-dimethyl-1,5-hexadiene-2,5-d₂
-
NMR tubes
-
High-temperature NMR probe
Procedure:
-
Synthesis of Deuterated Substrate: The starting material, meso-3,4-dimethyl-1,5-hexadiene-2,5-d₂, is synthesized via a multi-step procedure.
-
Thermal Rearrangement and NMR Analysis: a. The deuterated diene is sealed in an NMR tube under vacuum. b. The tube is heated in an NMR probe at a constant temperature (e.g., 220 °C). c. ¹H and ²H NMR spectra are acquired periodically to monitor the progress of the rearrangement.
-
Product Characterization: The distribution of deuterium in the product, (E,E)-2,6-octadiene, is analyzed by NMR. The specific stereochemical outcome and the location of the deuterium labels provide strong evidence for a concerted, chair-like transition state.[7]
Visualizing Reaction Mechanisms and Workflows
reactant [label=<
Allyl Phenyl Ether ([γ-¹³C])
];
transition [label=<
[1][1]-Sigmatropic Transition State
];
intermediate [label=<
Dienone Intermediate
];
product [label=<
o-Allylphenol ([α-¹³C])
];
reactant -> transition [label="Heat"]; transition -> intermediate; intermediate -> product [label="Tautomerization"]; } dot Caption: Isotopic labeling in the Claisen rearrangement, showing the migration of the ¹³C label.
Conclusion
Isotopic labeling provides an unparalleled level of detail for the validation of rearrangement mechanisms. By carefully designing experiments and accurately measuring the distribution of isotopes in the products, researchers can gain definitive insights into the concerted or stepwise nature of these reactions, the structure of transition states, and the involvement of intermediates. The quantitative data derived from these studies, particularly kinetic isotope effects, are crucial for refining our understanding of fundamental organic reactions and for the rational design of new chemical entities and synthetic methodologies.
References
- 1. fiveable.me [fiveable.me]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 259. Use of isotopes in chemical reactions. Part I. The mechanism of the Wagner–Meerwein rearrangement. Exchange of radioactive chlorine and of deuterium between camphene hydrochloride and hydrogen chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Unraveling the Cope Rearrangement: A DFT-Based Comparison of Transition States in Divinylcyclopropane Isomers
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of pericyclic reactions is paramount for designing novel synthetic pathways and predicting molecular behavior. The Cope rearrangement of divinylcyclopropane isomers, a thermally induced[1][1]-sigmatropic shift, serves as a quintessential model for such transformations. This guide provides a comprehensive comparison of the transition states involved in the rearrangement of cis- and trans-divinylcyclopropane, leveraging data from Density Functional Theory (DFT) analyses.
The divinylcyclopropane rearrangement is a powerful tool in organic synthesis for the construction of seven-membered rings, a scaffold present in numerous natural products and pharmacologically active molecules.[2] The stereochemistry of the starting divinylcyclopropane isomer dictates the reaction conditions and the stereochemical outcome of the cycloheptadiene product.[2] Computational chemistry, particularly DFT, has been instrumental in elucidating the mechanistic nuances of this reaction, offering insights into the energetics and geometries of the fleeting transition states.
Energetic Landscape of the Rearrangement
DFT calculations have consistently shown that the Cope rearrangement of cis-1,2-divinylcyclopropane proceeds through a concerted, boat-like transition state.[3][4][5][6] This pathway is significantly lower in energy compared to a chair-like alternative, a notable departure from the typical Cope rearrangement of acyclic 1,5-dienes.[5][6] The transition state for the cis-isomer is characterized by a high degree of aromaticity, contributing to its stabilization.[3][4][7]
In contrast, trans-1,2-divinylcyclopropane must first undergo a higher-energy process of isomerization to the cis form before it can rearrange.[2][5][6] This initial step involves the homolytic cleavage of the cyclopropane C1-C2 bond to form a diradical intermediate, which can then rotate and reclose to the cis-isomer.[5][6] Consequently, the overall activation barrier for the rearrangement of the trans-isomer is substantially higher. Some studies also propose a rhodium-catalyzed pathway for the rearrangement of trans-divinylcyclopropanes under milder conditions.[8]
The following table summarizes key energetic parameters obtained from DFT calculations for the Cope rearrangement of divinylcyclopropane isomers.
| Isomer | Transition State Geometry | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method | Reference |
| cis-Divinylcyclopropane | endo-Boat-like | 19.7 | -20.1 | B3LYP/6-31G* | [5][6] |
| cis-Divinylcyclopropane | endo-Boat-like | ~19-20 | Not Reported | (U)B3LYP | [1][3][4] |
| trans-Divinylcyclopropane | (Isomerization Barrier) | > 19.7 (requires elevated temp.) | Not Reported | Not Specified | [5][6] |
Visualizing the Reaction Pathways
The intricate dance of atoms during the rearrangement can be visualized through reaction pathway diagrams. The following diagrams, generated using the DOT language, illustrate the distinct mechanistic routes for the cis and trans isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 3. Transition structures, energetics, and secondary kinetic isotope effects for cope rearrangements of cis-1,2-divinylcyclobutane and cis-1,2-divinylcyclopropane: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Divinylcyclopropane Rearrangement: Experimental Data vs. Computational Predictions
For Researchers, Scientists, and Drug Development Professionals
The divinylcyclopropane rearrangement, a thermally or catalytically induced isomerization to a cycloheptadiene, is a powerful tool in organic synthesis for the construction of seven-membered rings. This guide provides an objective comparison of experimental findings and computational predictions for this pericyclic reaction, offering valuable insights for reaction design and mechanistic understanding.
At a Glance: Experimental vs. Computational Data
The following tables summarize key quantitative data from both experimental studies and computational models of the divinylcyclopropane rearrangement.
Table 1: Experimental Data for Divinylcyclopropane Rearrangement
| Substrate Isomer | Conditions | Temperature (°C) | Yield (%) | Citation |
| cis-Divinylcyclopropane | Thermal | 288.5 K (15.35 °C) | Quantitative | [1] |
| trans-Divinylcyclopropane | Thermal | ~200 | Synthetically useful | [2] |
| Substituted trans-Divinylcyclopropanes | Thermal | 70-80 | - | [2] |
| Phenyl-substituted Divinylcyclopropane Amide | Thermal (Toluene reflux) | 111 | 16 (Vinylcyclopentene), 71 (Spirolactam) | [3][4] |
| Phenyl-substituted Divinylcyclopropane Acid | Thermal (Toluene reflux) | 111 | 86 | [3] |
| Phenyl-substituted Divinylcyclopropane Alcohol | Thermal (Microwave, DMF) | 250 | 21 (Vinylcyclopentene), 59 (Dienyl aldehyde) | [3][4] |
| Phenyl-substituted Divinylcyclopropane Allyl Ether | Thermal (Microwave, DMF) | 250 | 21 (Vinylcyclopentene), 50 (after reduction) | [3][4] |
| trans-Divinylcyclopropanes | Rh-catalyzed | 50 | up to 100 | [2] |
| trans-Divinylcyclopropanes | Ni-catalyzed | 45 | - | [2] |
Table 2: Computational Data for cis-Divinylcyclopropane Rearrangement
| Theoretical Method | Basis Set | Calculated Activation Energy (kcal/mol) | Citation |
| DFT | - | 19.7 | [1][5] |
| B3LYP | 6-31G | - | [6] |
| CASSCF(4,4) | 6-31G | - | [6] |
Delving Deeper: Experimental Protocols
A representative experimental protocol for the thermal divinylcyclopropane rearrangement is detailed below. It is important to note that specific parameters will vary depending on the substrate and desired outcome.
General Procedure for Thermal Rearrangement
-
Substrate Preparation: The divinylcyclopropane substrate is synthesized and purified according to established literature procedures. The stereochemistry (cis or trans) of the starting material is crucial and should be confirmed by spectroscopic methods (e.g., NMR).
-
Reaction Setup: A solution of the divinylcyclopropane in a high-boiling, inert solvent (e.g., toluene, xylene) is prepared in a reaction vessel equipped with a condenser and an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.01-0.1 M.
-
Thermal Conditions: The reaction mixture is heated to the desired temperature, which can range from room temperature for highly reactive cis-isomers to over 200°C for less reactive trans-isomers.[2] The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy, to determine the extent of conversion.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, distillation, or recrystallization to yield the desired cycloheptadiene product.
-
Characterization: The structure and purity of the final product are confirmed by standard analytical methods, including NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS).
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in studying the divinylcyclopropane rearrangement.
Caption: Mechanism of the divinylcyclopropane rearrangement.
Caption: A typical experimental workflow for the rearrangement.
Caption: A standard computational workflow for studying the rearrangement.
References
- 1. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Confirmation of Vinylcyclopentene Products: A Comparative Guide
For researchers and scientists engaged in drug development and organic synthesis, unambiguous structural confirmation of reaction products is paramount. This guide provides a comparative overview of standard spectroscopic techniques for the confirmation of vinylcyclopentene products, offering supporting data and detailed experimental protocols.
Comparison of Spectroscopic Methods
The confirmation of the vinylcyclopentene structure relies on the complementary information provided by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive characterization.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, connectivity, and stereochemistry of protons. | Excellent for identifying the vinyl group protons and cyclopentene ring protons, and their respective couplings. | Complex spectra for isomers; peak overlap can occur. |
| ¹³C NMR Spectroscopy | Determines the number of unique carbon atoms and their chemical environments (sp², sp³). | Clearly distinguishes between the olefinic carbons of the vinyl group and the cyclopentene ring. | Less sensitive than ¹H NMR; requires more sample or longer acquisition times. |
| IR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Provides rapid confirmation of the C=C double bonds and the =C-H bonds of the vinyl and cyclopentene moieties. | Does not provide detailed connectivity information. |
| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern of the molecule. | Confirms the molecular formula and can help distinguish between structural isomers based on fragmentation. | Isomeric compounds may show similar fragmentation patterns. |
Quantitative Spectroscopic Data for 4-Vinylcyclopentene
The following table summarizes the expected spectroscopic data for 4-vinylcyclopentene, a representative vinylcyclopentene product. This data is compiled from spectral databases and predictive models.
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Vinyl Group | 5.85 - 5.75 | ddd | 17.0, 10.2, 6.8 | -CH=CH₂ |
| 5.05 - 4.95 | m | -CH=CH₂ (trans) | ||
| 5.00 - 4.90 | m | -CH=CH₂ (cis) | ||
| Cyclopentene Ring | 5.70 - 5.60 | m | C=CH | |
| 5.65 - 5.55 | m | C=CH | ||
| 2.80 - 2.70 | m | Allylic CH | ||
| 2.40 - 2.20 | m | CH₂ | ||
| 1.60 - 1.40 | m | CH₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| Vinyl Group | ~142 | -CH=CH₂ |
| ~114 | -CH=CH₂ | |
| Cyclopentene Ring | ~132 | C=C |
| ~130 | C=C | |
| ~45 | Allylic CH | |
| ~35 | CH₂ | |
| ~32 | CH₂ |
| IR Spectroscopy (Neat) | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Vinyl & Alkene C-H | 3080 - 3040 | Medium | =C-H Stretch |
| Aliphatic C-H | 2960 - 2850 | Strong | C-H Stretch |
| C=C Stretch | 1645 - 1635 | Medium | Vinyl C=C Stretch |
| 1615 - 1605 | Weak | Cyclopentene C=C Stretch | |
| C-H Bend | 990 and 910 | Strong | Vinyl =C-H Out-of-Plane Bend |
| Mass Spectrometry (EI) | m/z | Relative Intensity | Assignment |
| Molecular Ion | 94 | Moderate | [M]⁺ |
| Base Peak | 66 | 100% | [M - C₂H₄]⁺ (Retro-Diels-Alder) |
| Other Fragments | 79, 77, 54, 39 | Variable | Fragmentation of the ring and vinyl group |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the vinylcyclopentene product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg).
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg).
-
Spectral width: -10 to 220 ppm.
-
Acquisition time: ~1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the vinylcyclopentene product (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-300.
-
Scan speed: 2 scans/second.
-
-
Data Analysis: Identify the peak corresponding to the vinylcyclopentene product in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques for the confirmation of vinylcyclopentene products.
A Comparative Guide to the Rearrangements of Divinylcyclopropanes and Divinyloxiranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Cope rearrangements of divinylcyclopropanes and divinyloxiranes, two powerful reactions in synthetic chemistry for the construction of seven-membered rings. The content is based on a comprehensive review of theoretical and experimental data to offer an objective analysis of their performance and applications.
Introduction
The[1][1]-sigmatropic rearrangement of cis-1,2-divinylcyclopropane to cyclohepta-1,4-diene and the analogous rearrangement of cis-2,3-divinyloxirane to 4,5-dihydrooxepine are synthetically valuable transformations. These reactions are driven by the release of strain energy from the three-membered ring, leading to the formation of a thermodynamically more stable seven-membered ring system. While both are variants of the Cope rearrangement, the presence of an oxygen atom in the divinyloxirane framework introduces significant differences in reactivity and reaction conditions.
Mechanistic Overview
Both rearrangements proceed through a concerted, pericyclic mechanism involving a six-membered, boat-like transition state. For the rearrangement to occur, the vinyl substituents on the cyclopropane or oxirane ring must be in a cis configuration. Trans-isomers do not undergo the rearrangement directly but can isomerize to the cis-form at higher temperatures.
The generally accepted mechanism for the rearrangement of cis-divinylcyclopropane is a concerted[1][1]-sigmatropic shift. Computational studies and experimental evidence support a boat-like transition state over a chair-like one, which is favored in the classic Cope rearrangement of 1,5-hexadiene. This preference is attributed to the geometric constraints imposed by the three-membered ring.
Similarly, cis-divinyloxirane rearranges to 4,5-dihydrooxepine through a concerted, boat-like transition state. The key difference lies in the higher activation energy required for this transformation compared to its carbocyclic counterpart, a factor attributed to differences in ring strain between cyclopropane and oxirane.
Quantitative Comparison of Reaction Energetics
The following table summarizes key quantitative data for the rearrangements of cis-divinylcyclopropane and cis-divinyloxirane, drawing from both experimental findings and density functional theory (DFT) calculations.
| Parameter | cis-Divinylcyclopropane | cis-Divinyloxirane | Data Source |
| Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡) | ~20 kcal/mol[2] | 24.2 kcal/mol (Calculated) | Experimental[2] / DFT[3] |
| Reaction Enthalpy (ΔH) | -20.1 kcal/mol (Calculated) | -14.9 kcal/mol (Calculated) | DFT[4] |
| Half-life (t1/2) | 11 minutes at 288.5 K (15.35 °C)[2] | Not reported | Experimental[2] |
| Typical Reaction Temperature | Below room temperature to elevated temperatures[1] | > 60 °C | Experimental |
Experimental Protocols
Synthesis and Rearrangement of a Divinylcyclopropane Derivative
The following protocol is an example of the synthesis of a divinylcyclopropane derivative and its subsequent thermal rearrangement.
Step 1: Formation of the Silyl Enol Ether
To a cold (-78 °C), stirred solution of lithium diisopropylamide (LDA) (1.4–1.5 mmol per mmol of ketone) in dry tetrahydrofuran (THF) (4 mL per mmol of base) under an argon atmosphere, a solution of n-butyl-trans-2-vinylcyclopropyl ketone (1.19 mmol) in dry THF (1 mL per mmol of ketone) is added slowly. The resulting solution is stirred at -78 °C for 45 minutes. A solution of freshly sublimed tert-butyldimethylsilyl chloride (1.6 mmol per mmol of ketone) in dry THF (1 mL per mmol of chloride) is then added, followed by dry hexamethylphosphoramide (HMPA) (0.5 mL per mmol of ketone). After removal of the solvent, the corresponding silyl enol ether is obtained as a colorless oil.
Step 2: Thermal Rearrangement
The silyl enol ether is heated neat under an argon atmosphere at 230 °C (air-bath temperature) for 30–60 minutes. Direct distillation of the resulting material (140–150 °C at 12 torr) provides the cycloheptadiene product in 85% yield.[5]
Synthesis and Rearrangement of a Divinyloxirane
A detailed experimental protocol for the synthesis and thermal rearrangement of the parent cis-2,3-divinyloxirane was not found in the search results. However, it is reported that cis-divinyloxirane is stable at room temperature and rearranges to 4,5-dihydrooxepine at temperatures above 60 °C. The synthesis of related substituted divinyloxiranes has been described, often involving the epoxidation of the corresponding diene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the reaction pathways for the rearrangements of cis-divinylcyclopropane and cis-divinyloxirane.
Caption: Rearrangement of cis-divinylcyclopropane.
Caption: Rearrangement of cis-divinyloxirane.
Conclusion
The rearrangements of divinylcyclopropanes and divinyloxiranes are valuable synthetic tools for accessing seven-membered ring systems. The choice between these two substrates depends on the desired product and the tolerable reaction conditions.
The divinylcyclopropane rearrangement is characterized by a lower activation barrier and can often proceed at or below room temperature, making it suitable for the synthesis of sensitive molecules. The reaction is highly efficient and thermodynamically favorable due to the significant release of ring strain.
The divinyloxirane rearrangement provides access to oxygen-containing seven-membered rings (dihydrooxepines), which are present in a number of natural products. However, this rearrangement requires higher temperatures due to a higher activation barrier compared to its carbocyclic analog.
For drug development professionals and synthetic chemists, understanding the kinetic and thermodynamic differences between these two rearrangements is crucial for designing efficient and selective synthetic routes to complex molecular targets.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the Cope rearrangements of cis-1,2-divinylcyclopropane, cis-2,3-divinylaziridine, cis-2,3-divinyloxirane, cis-2,3-divinylphosphirane, and cis-2,3-divinylthiirane: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Synthetic Routes for Vinylcyclopentenes
For Researchers, Scientists, and Drug Development Professionals
The vinylcyclopentene moiety is a valuable structural motif in organic synthesis, serving as a versatile building block for the construction of complex molecules, including natural products and pharmaceuticals. The strategic synthesis of these five-membered carbocycles with controlled stereochemistry is of significant interest. This guide provides a comparative overview of the key synthetic strategies for accessing vinylcyclopentenes, with a focus on the Vinylcyclopropane-Cyclopentene Rearrangement, the Cope and Oxy-Cope Rearrangements, and the Diels-Alder Reaction. Experimental data is summarized for easy comparison, and detailed protocols for representative reactions are provided.
Vinylcyclopropane-Cyclopentene Rearrangement
The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a powerful and widely studied method for the synthesis of cyclopentenes. This pericyclic reaction involves the ring expansion of a vinyl-substituted cyclopropane to a cyclopentene. The reaction can be initiated thermally, or catalyzed by transition metals or organocatalysts, allowing for a range of reaction conditions and access to stereochemically defined products.
Thermal Vinylcyclopropane-Cyclopentene Rearrangement
The thermal VCP-CP rearrangement typically requires high temperatures (often >300 °C) and proceeds through a concerted or stepwise diradical mechanism, depending on the substrate.[1][2] While historically significant, the harsh conditions can limit its applicability for sensitive substrates.
Transition-Metal-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement
Transition metal catalysts, particularly those based on rhodium and palladium, can significantly lower the activation energy of the VCP-CP rearrangement, allowing the reaction to proceed under much milder conditions.[3][4] This has greatly expanded the scope and utility of this transformation, enabling enantioselective variants.
Rhodium-Catalyzed Rearrangement: Rhodium catalysts are effective in promoting the enantioselective rearrangement of racemic vinylcyclopropanes. For instance, a rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes (VCPdFs) has been developed to produce chiral cyclopentenones and gem-difluorocyclopentenes in high yields and excellent enantioselectivities.[1][3]
Palladium-Catalyzed Rearrangement: Palladium catalysts have also been successfully employed in the enantioselective rearrangement of dienyl cyclopropanes, affording functionalized vinylcyclopentenes with high yields and excellent enantioselectivities.[4]
Organocatalytic Vinylcyclopropane-Cyclopentene Rearrangement
Organocatalysis offers a metal-free alternative for the VCP-CP rearrangement. Chiral secondary amines can catalyze the enantioselective rearrangement of vinylcyclopropylacetaldehydes.[5][6][7][8] This method proceeds through the formation of a donor-acceptor cyclopropane intermediate, which then undergoes a stereocontrolled ring expansion.
Comparative Data for Vinylcyclopropane-Cyclopentene Rearrangements
| Catalyst/Conditions | Substrate Example | Product | Yield (%) | ee (%) | Reference |
| Thermal (Pyrolysis >400°C) | 1,1-dichloro-2,2-dimethyl-3-vinylcyclopropane | 4,4-dichloro-1,1-dimethylcyclopentene | - | - | [2] |
| [Rh(C2H4)Cl]2 / (R)-Xyl-BINAP | Racemic vinyl gem-difluorocyclopropane | Chiral cyclopentenone | up to 90 | >90 | [3] |
| Pd(OAc)2 / Ligand | Dienyl cyclopropane | Functionalized vinylcyclopentene | High | Excellent | [4] |
| Chiral Secondary Amine | Racemic vinylcyclopropylacetaldehyde | Substituted nitrocyclopentene | Good | High | [5] |
Experimental Protocol: Rhodium-Catalyzed Enantioconvergent Rearrangement [3]
To a solution of the racemic vinyl gem-difluorocyclopropane (0.1 mmol) in a mixture of DCM (0.2 mL) and PhF (0.2 mL) in a 4 mL glass vial under a nitrogen atmosphere is added [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), and AgBF4 (20 mol%). The reaction mixture is stirred at 25 °C for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral cyclopentenone.
Cope and Oxy-Cope Rearrangements
The Cope rearrangement, a[1][1]-sigmatropic rearrangement of 1,5-dienes, and its variant, the oxy-Cope rearrangement, provide another strategic entry to vinylcyclopentene derivatives, often with high stereocontrol.
Anionic Oxy-Cope Rearrangement
The anionic oxy-Cope rearrangement is particularly powerful. Deprotonation of a 1,5-dien-3-ol with a base (e.g., KH) dramatically accelerates the reaction by factors of 10¹⁰ to 10¹⁷, often allowing the rearrangement to occur at room temperature.[9][10][11] The resulting enolate is then protonated upon workup to yield a carbonyl compound, which can be a precursor to vinylcyclopentenes. The irreversibility of the enolate formation drives the reaction to completion.[9]
Comparative Data for Cope/Oxy-Cope Rearrangements
| Reaction Type | Substrate Example | Product Precursor | Conditions | Yield (%) | Reference |
| Anionic Oxy-Cope | 1,5-dien-3-ol | Unsaturated carbonyl | KH, 18-crown-6, THF | High | [11] |
| Asymmetric AAA/Cope | Alkylidenemalonate & Cinnamyl carbonate | Substituted heterocycle | Iridium catalyst, heat | >90% ee | [12] |
Experimental Protocol: Anionic Oxy-Cope Rearrangement [11]
To a solution of the 1,5-dien-3-ol in dry THF is added potassium hydride (KH) and a catalytic amount of 18-crown-6. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the unsaturated carbonyl compound.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, can be a powerful tool for constructing six-membered rings, which can then be further manipulated to afford vinylcyclopentene structures. More directly, intramolecular Diels-Alder (IMDA) reactions can be employed to construct bicyclic systems containing a cyclopentene ring.
Intramolecular Diels-Alder (IMDA) Reaction
In the IMDA reaction, the diene and dienophile are tethered within the same molecule. This strategy can lead to the formation of complex polycyclic systems with high stereocontrol. The tether can later be cleaved to reveal the desired vinylcyclopentene.[13][14]
Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acids can catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction.[15][16][17][18] This can also enhance the regio- and stereoselectivity of the cycloaddition.
Comparative Data for Diels-Alder Reactions
| Reaction Type | Diene/Dienophile Example | Product Type | Conditions | Yield (%) | Reference |
| Intramolecular | Tethered diene-ene | Bicyclic adduct | Thermal or Lewis Acid | Variable | [13] |
| Lewis Acid Catalyzed | Cyclopentadiene and Methyl Acrylate | Cyclohexene adduct | AlCl3 | High | [17] |
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction [17]
To a solution of the dienophile (e.g., methyl acrylate) in a dry, inert solvent such as dichloromethane at low temperature (e.g., -78 °C) is added a Lewis acid (e.g., AlCl3). The mixture is stirred for a short period, after which the diene (e.g., cyclopentadiene) is added dropwise. The reaction is stirred at low temperature until completion, then quenched with a suitable reagent (e.g., saturated aqueous NaHCO3). The product is extracted, dried, and purified by chromatography.
Other Alternative Routes
While the aforementioned methods are the most prominent, other strategies have been explored for the synthesis of vinylcyclopentenes.
-
Enyne Metathesis: Ring-closing enyne metathesis (RCEYM) offers a route to cyclic dienes, which can be precursors to vinylcyclopentenes.[19][20][21][22] This reaction is typically catalyzed by ruthenium complexes.
-
Paal-Knorr Synthesis: While primarily used for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, modifications and subsequent transformations of the resulting heterocycles could potentially lead to vinylcyclopentene derivatives.[23][24][25][26][27]
Conclusion
The synthesis of vinylcyclopentenes can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern and stereochemistry of the target molecule, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The Vinylcyclopropane-Cyclopentene Rearrangement, particularly its transition-metal-catalyzed and organocatalytic variants, offers a direct and efficient approach with excellent stereocontrol. The Cope and Oxy-Cope Rearrangements provide a strategic alternative, especially the anionic version which proceeds under mild conditions. The Diels-Alder reaction, particularly in its intramolecular form, is a powerful tool for the construction of complex polycyclic systems that can be precursors to vinylcyclopentenes. The continued development of catalytic systems for these transformations will undoubtedly expand their scope and applicability in the synthesis of complex molecules for the pharmaceutical and other industries.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. addi.ehu.es [addi.ehu.es]
- 9. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 10. Cope Rearrangement [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Vicinal stereocenters via asymmetric allylic alkylation and Cope rearrangement: a straightforward route to functionally and stereochemically rich heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. princeton.edu [princeton.edu]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Enyne Metathesis [organic-chemistry.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 23. About: Paal–Knorr synthesis [dbpedia.org]
- 24. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 27. Paal-Knorr Furan Synthesis [organic-chemistry.org]
A Comparative Guide to the Stereochemical Outcomes of Substituted 1,1-Divinylcyclopropane Reactions
For Researchers, Scientists, and Drug Development Professionals
Substituted 1,1-divinylcyclopropanes are versatile synthetic intermediates that undergo a variety of stereochemically rich transformations. The inherent ring strain and the presence of two vinyl groups provide a platform for diverse reactivity, leading to the formation of complex carbocyclic and heterocyclic scaffolds. This guide provides a comparative overview of the stereochemical outcomes of key reactions involving these substrates, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies.
Thermal Rearrangements
Heating substituted 1,1-divinylcyclopropanes can induce several types of pericyclic reactions, with the stereochemical outcome being highly dependent on the substitution pattern and reaction conditions. The most common thermal transformations are the Cope rearrangement and the vinylcyclopropane rearrangement.
Cope Rearrangement
The[1][1]-sigmatropic Cope rearrangement of 1,1-divinylcyclopropanes leads to the formation of seven-membered rings. This reaction is a powerful tool for the synthesis of cycloheptadiene derivatives. The stereochemistry of the starting material directly dictates the stereochemistry of the product in a concerted fashion.
Vinylcyclopropane Rearrangement
The vinylcyclopropane rearrangement provides access to five-membered rings. This process involves the homolytic cleavage of a cyclopropane bond followed by radical recombination. The regioselectivity and stereoselectivity of this rearrangement are influenced by the substituents on the cyclopropane ring and the vinyl groups.
A notable study on the thermal reactions of 1,1-divinyl-2-phenylcyclopropanes revealed a competition between the vinylcyclopropane rearrangement and a tandem aromatic Cope-ene rearrangement, leading to different structural motifs.[1][2][3][4][5]
Table 1: Product Distribution in Thermal Rearrangement of a Substituted 1,1-Divinylcyclopropane [1][2]
| Starting Material | Reaction Conditions | Product(s) | Yield (%) | Stereochemical Outcome |
| N-allyl-N-benzyl-2-phenyl-1,1-divinylcyclopropane-2-carboxamide | Toluene, reflux, 2 h | Vinylcyclopentene derivative | 16 | - |
| Tricyclic spirolactam | 71 | Single stereoisomer |
Experimental Protocol: General Procedure for Thermal Rearrangement of a Substituted 1,1-Divinylcyclopropane [1][2]
A solution of the substituted 1,1-divinylcyclopropane in a high-boiling solvent (e.g., toluene, xylene) is heated to reflux under an inert atmosphere (e.g., argon). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to isolate the rearrangement products. For volatile compounds, bulb-to-bulb distillation can be employed for purification.[6]
Cycloaddition Reactions
The vinyl groups of 1,1-divinylcyclopropanes can participate in various cycloaddition reactions, providing access to a range of cyclic systems. The stereochemical course of these reactions is a key consideration in their application.
[4+3] Cycloaddition
The formal [4+3] cycloaddition of 1,1-divinylcyclopropanes with a two-atom π-system is a powerful method for the construction of seven-membered rings. This reaction can be promoted by Lewis acids or transition metals, and the stereoselectivity is often high.
A rhodium-catalyzed intramolecular [4+3] cycloaddition of Z-diene-vinylcyclopropanes has been shown to be highly stereospecific.[1]
[3+3] Cycloaddition
Donor-acceptor cyclopropanes can undergo [3+3] cycloaddition with nitrones to yield tetrahydro-1,2-oxazine derivatives. The use of chiral catalysts can render this reaction highly enantioselective and diastereoselective.
Table 2: Stereochemical Outcome of a Catalytic Enantioselective [3+3] Cycloaddition
| Cyclopropane Substrate | Nitrone Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-Benzylidene-N-phenylmethanamine N-oxide | tox/Ni(II) complex | >99:1 | 99 |
Experimental Protocol: Catalytic Enantioselective [3+3] Cycloaddition of a 1,1-Divinylcyclopropane with a Nitrone
To a solution of the chiral catalyst, for example, a trisoxazoline/Ni(II) complex, in a suitable solvent (e.g., dichloromethane) at a specific temperature, is added the nitrone substrate followed by the substituted 1,1-divinylcyclopropane derivative. The reaction mixture is stirred until completion, as monitored by TLC. The product is then isolated and purified using column chromatography.
Transition-Metal Catalyzed Reactions
Transition metals can mediate a variety of transformations of 1,1-divinylcyclopropanes, often with excellent control over the stereochemical outcome. These reactions include rearrangements, cycloadditions, and ring-opening reactions.
Palladium-Catalyzed Rearrangements
Palladium catalysts have been employed to promote the enantioselective rearrangement of dienyl cyclopropanes to functionalized cyclopentenes. The choice of chiral ligand is crucial for achieving high enantioselectivity.[2][6][7]
Table 3: Enantioselective Pd-Catalyzed Rearrangement of a Dienyl Cyclopropane [2][6][7]
| Substrate | Catalyst System | Yield (%) | ee (%) |
| (E/Z)-diethyl 2-(buta-1,3-dien-1-yl)cyclopropane-1,1-dicarboxylate | [Pd(η³-C₃H₅)Cl]₂ / (S)-L5 | 92 | 95 |
*L5 is a specific chiral phosphine ligand.
Rhodium-Catalyzed Reactions
Rhodium catalysts are versatile for promoting various reactions of divinylcyclopropanes. These include enantioselective cyclopropanations and cycloaddition reactions.[8][9] A Rh(I)-catalyzed [4+3]/[4+1] cycloaddition of diene-vinylcyclopropanes with carbon monoxide provides access to angular 5/7/5 tricyclic skeletons.[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed Enantioselective Rearrangement [2][6][7]
In a glovebox, a mixture of the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) and the chiral ligand in a dry solvent (e.g., toluene) is stirred at room temperature. The dienyl cyclopropane substrate is then added, and the reaction mixture is heated. After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature, and the solvent is evaporated. The residue is purified by flash chromatography on silica gel.
Visualizing the Pathways
To better understand the stereochemical implications of these reactions, the following diagrams illustrate the key mechanistic pathways.
Conclusion
The reactions of substituted 1,1-divinylcyclopropanes offer a rich landscape for the stereoselective synthesis of complex molecules. Thermal rearrangements provide access to five- and seven-membered rings, with the stereochemical outcome often dictated by the inherent stereochemistry of the starting material. Cycloaddition reactions, particularly when catalyzed, allow for the construction of diverse heterocyclic systems with high levels of stereocontrol. Furthermore, transition-metal catalysis has emerged as a powerful strategy for effecting novel rearrangements and cycloadditions with excellent enantioselectivity. A thorough understanding of the factors governing the stereochemical outcomes of these reactions is paramount for their successful application in the synthesis of natural products and pharmaceutically active compounds.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rearrangement reactions of 1,1-divinyl-2-phenylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Cyclopropane, 1,1-diethenyl-: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cyclopropane, 1,1-diethenyl- (CAS No. 17085-84-6). Due to its chemical structure as a vinyl-substituted cyclopropane, this compound presents significant potential hazards, including the formation of explosive peroxides and the risk of uncontrolled polymerization. Adherence to strict disposal protocols is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
Key Safety Considerations
Cyclopropane, 1,1-diethenyl- should be handled as a peroxide-forming and potentially polymerizable monomer. The vinyl groups are susceptible to oxidation, which can form unstable peroxides over time, posing a severe explosion risk, especially upon heating or concentration. Additionally, the presence of double bonds makes the compound prone to polymerization, which can be initiated by heat, light, or contaminants, and may become violently exothermic.
Urgent Safety Notice: If you discover a container of Cyclopropane, 1,1-diethenyl- that is old, has an unknown opening date, shows any signs of crystallization, discoloration, or the formation of a solid mass, DO NOT ATTEMPT TO MOVE OR OPEN IT . Immediately contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal service.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 17085-84-6 | Smolecule[1] |
| Molecular Formula | C₇H₁₀ | Smolecule[1] |
| Molecular Weight | 94.15 g/mol | Smolecule[1] |
Step-by-Step Disposal Protocol
This protocol is based on best practices for the disposal of peroxide-forming and polymerizable hazardous materials.
1. Initial Assessment and Container Labeling:
-
Date all containers upon receipt and upon opening. This is crucial for tracking the age of the chemical.
-
Inspect the container for any signs of peroxide formation (crystals, discoloration, stratification) or polymerization (solidification, viscosity increase). If any are present, follow the urgent safety notice above.
-
Ensure the container is clearly labeled with the full chemical name: "Cyclopropane, 1,1-diethenyl-".
2. Peroxide Testing (For Open Containers):
-
If the container has been opened, it is recommended to test for peroxides periodically (e.g., every 3-6 months).
-
Use commercially available peroxide test strips.
-
Experimental Protocol for Peroxide Testing:
-
Work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Carefully open the container, avoiding any friction or grinding motion on the cap.
-
Dip the test strip into the liquid for the time specified by the manufacturer.
-
Withdraw the strip and compare the color to the chart provided with the test kit.
-
If peroxides are detected at a concentration of 30 ppm or higher, the chemical should be disposed of promptly. Do not attempt to treat or remove the peroxides yourself.
-
3. Segregation and Storage of Waste:
-
Store the container of Cyclopropane, 1,1-diethenyl- intended for disposal in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Use secondary containment to prevent spills.
4. Arranging for Professional Disposal:
-
Do not dispose of Cyclopropane, 1,1-diethenyl- down the drain or in regular trash.
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with all available information about the chemical, including its name, quantity, and the results of any peroxide testing.
-
Follow their specific instructions for packaging and labeling the waste container for transport.
5. Spill Management:
-
In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
Caption: Disposal decision workflow for Cyclopropane, 1,1-diethenyl-.
This guide is intended to provide immediate, essential information. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Personal protective equipment for handling Cyclopropane, 1,1-diethenyl-
Disclaimer: No specific Safety Data Sheet (SDS) for Cyclopropane, 1,1-diethenyl- was publicly available at the time of this writing. The following guidance is based on the chemical's structure, which includes a strained cyclopropane ring and reactive vinyl groups, as well as safety protocols for analogous compounds like vinyl monomers and other cyclopropane derivatives. This information is intended for qualified researchers and professionals and should be supplemented with a thorough risk assessment before handling this chemical.
Hazard Assessment and Chemical Properties
Cyclopropane, 1,1-diethenyl- is a cyclic organic compound. Its structure suggests it is highly reactive due to the combination of a strained three-membered ring and two polymerizable vinyl (ethenyl) groups. It is likely a volatile and flammable substance.
Predicted Hazards:
-
Flammability: Highly flammable as a gas or volatile liquid. Vapors may form explosive mixtures with air.
-
Reactivity: Prone to rapid, exothermic polymerization, especially in the presence of light, air, oxygen, or catalysts. The strained cyclopropane ring can also undergo ring-opening reactions.
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory tract. Inhalation of vapors may cause dizziness or suffocation.
Physicochemical Data (Estimated):
The following table summarizes estimated and known properties of structurally related compounds to infer the likely characteristics of Cyclopropane, 1,1-diethenyl-.
| Property | Value (Cyclopropane) | Value (Vinyl Chloride) | Estimated for Cyclopropane, 1,1-diethenyl- |
| Molecular Formula | C₃H₆ | C₂H₃Cl | C₇H₁₀ |
| Molecular Weight | 42.08 g/mol | 62.5 g/mol | ~94.15 g/mol |
| Boiling Point | -32.9 °C[1] | -13.4 °C | Likely low, volatile liquid or gas |
| Flammability | Extremely flammable gas[1] | Extremely flammable gas[2] | Assumed to be highly flammable |
| Explosive Limits in Air | 2.4 - 10.4 vol %[1] | 3.6 - 33 vol %[2] | Likely to have a wide explosive range |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling Cyclopropane, 1,1-diethenyl-. The following table outlines the recommended PPE.
| Body Part | Recommended Protection |
| Respiratory | A full-face respirator with organic vapor cartridges is recommended when handling the liquid.[3] In case of a leak or spill, or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is necessary.[3] |
| Eye/Face | Chemical safety goggles and a face shield are required to protect against splashes.[4] |
| Hand | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] Given the potential for high reactivity, consider double-gloving. Always check the glove manufacturer's compatibility chart. |
| Body | A flame-resistant lab coat is mandatory.[6] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be used.[5] |
| Foot | Closed-toe, chemical-resistant safety footwear is required to protect against spills.[7] |
Operational Plan: Handling and Storage
Handling:
-
All work with Cyclopropane, 1,1-diethenyl- must be conducted in a well-ventilated chemical fume hood.
-
Ground all equipment to prevent static discharge, which could be an ignition source.[2]
-
Use non-sparking tools.
-
Keep away from ignition sources such as open flames, hot surfaces, and sparks.[1]
-
Avoid contact with incompatible materials like strong oxidizing agents, acids, and bases, which could catalyze polymerization.[2]
-
Inhibitors may be added to prevent polymerization during storage; consult the supplier for information on the type and concentration of any inhibitors.[2]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated, and dark place.[2]
-
Store away from direct sunlight and heat sources.[2]
-
Keep in a flammable materials storage cabinet.
-
Store separately from incompatible chemicals.
-
Regularly inspect containers for any signs of damage or leaks.
Experimental Protocol: General Laboratory Use
This protocol outlines a general procedure for handling a small quantity of a reactive, flammable liquid like Cyclopropane, 1,1-diethenyl- in a research setting.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Have a spill kit and a Class B fire extinguisher readily accessible.
-
Prepare all necessary glassware and reagents. Ensure they are clean and dry.
-
Ground all metal equipment.
-
-
Procedure:
-
If the compound is stored under pressure, ensure the regulator is appropriate for the gas and in good working order.
-
If it is a liquid, transfer it carefully using a syringe or cannula technique to minimize exposure to air.
-
Perform the reaction in a closed system if possible, under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction temperature closely, especially if there is a potential for an exothermic reaction. Have a cooling bath ready.
-
-
Work-up and Cleaning:
-
Quench the reaction carefully with an appropriate reagent.
-
Clean glassware with a suitable solvent in the fume hood.
-
Dispose of all waste as outlined in the disposal plan below.
-
Disposal Plan
-
Waste Characterization: All waste containing Cyclopropane, 1,1-diethenyl- must be treated as hazardous and flammable waste.[6]
-
Waste Collection:
-
Collect all liquid waste in a dedicated, labeled, and sealed container.[6] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated solids (e.g., paper towels, gloves) should be placed in a separate, sealed container.
-
-
Disposal:
Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert others.[9]
-
If the spill is large or you are unsure how to handle it, call your institution's emergency response team.
-
For a small spill, if you are trained and it is safe to do so, contain the spill with an inert absorbent material like sand or vermiculite.[9] Do not use combustible materials.
-
Eliminate all ignition sources.[10]
-
Ventilate the area.
-
Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[11]
-
-
Fire:
-
If the fire is small, use a Class B fire extinguisher (carbon dioxide or dry chemical).
-
If the fire is large or cannot be extinguished, evacuate the area and activate the fire alarm.[9]
-
-
Exposure:
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Workflow Diagram
Caption: Logical workflow for the safe handling of Cyclopropane, 1,1-diethenyl- in a laboratory setting.
References
- 1. appliedpolymers.com.au [appliedpolymers.com.au]
- 2. westlake.com [westlake.com]
- 3. epa.gov [epa.gov]
- 4. quora.com [quora.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. airseacontainers.com [airseacontainers.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. actenviro.com [actenviro.com]
- 10. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
